[Ala9,10, Lys11,12] Glycogen Synthase (1-12)
Beschreibung
BenchChem offers high-quality [Ala9,10, Lys11,12] Glycogen Synthase (1-12) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Ala9,10, Lys11,12] Glycogen Synthase (1-12) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C56H103N17O16 |
|---|---|
Molekulargewicht |
1270.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62)/t31-,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI-Schlüssel |
AATOURFPKKEISN-NHKXYLNPSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
[Ala9,10, Lys11,12] Glycogen Synthase (1-12): A Technical Guide to its Structure, Function, and Application in Protein Kinase C Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic peptide [Ala9,10, Lys11,12] Glycogen Synthase (1-12), a crucial tool in the study of Protein Kinase C (PKC) activity. The document details the peptide's structure, its function as a selective substrate for PKC, and comprehensive experimental protocols for its use in kinase assays. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its application in cell signaling research and drug development.
Introduction
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a synthetic peptide derived from the N-terminal sequence of glycogen synthase. Specific amino acid substitutions have been made to enhance its selectivity as a substrate for Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in regulating a myriad of cellular processes. This peptide is widely utilized in biochemical assays to measure PKC activity, providing a valuable tool for investigating signal transduction pathways and for the screening of potential PKC inhibitors or activators.[1][2][3]
Structure and Properties
The [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide is a dodecapeptide with specific modifications to the native glycogen synthase (1-12) sequence.
Amino Acid Sequence
The primary structure of the peptide is as follows:
Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys
This sequence is also denoted as PLSRTLSVAAKK.
Physicochemical Properties
A summary of the key physicochemical properties of the peptide is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C56H103N17O16 | [4] |
| Molecular Weight | 1270.52 g/mol | [3] |
| Purity | >95% (typically) | |
| Form | Lyophilized powder |
Function as a Selective PKC Substrate
The primary function of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) is to act as a selective substrate for phosphorylation by Protein Kinase C (PKC). The strategic substitutions of Alanine at positions 9 and 10, and Lysine at positions 11 and 12, enhance its recognition and phosphorylation by PKC. This specificity allows for the measurement of PKC activity in various biological samples, including cell lysates and permeabilized cells.
Experimental Protocols
The following section outlines a detailed methodology for a radioactive Protein Kinase C (PKC) activity assay using [Ala9,10, Lys11,12] Glycogen Synthase (1-12) as a substrate. This protocol is a composite based on established methods for kinase assays.
Reagents and Buffers
-
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide stock solution: Reconstitute the lyophilized peptide in sterile, nuclease-free water to a final concentration of 1 mM. Aliquot and store at -20°C.
-
PKC enzyme: Purified, recombinant PKC isoform of interest.
-
[γ-³²P]ATP: Specific activity >3000 Ci/mmol.
-
Assay Buffer (5X): 100 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM CaCl₂. Store at 4°C.
-
ATP Solution (10X): 1 mM ATP in sterile water. Store at -20°C.
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) stock solutions: Prepare as per manufacturer's instructions.
-
Stop Solution: 75 mM orthophosphoric acid.
-
P81 Phosphocellulose Paper: Whatman P81 or equivalent.
-
Wash Buffers: 0.75% and 1% orthophosphoric acid.
-
Scintillation Fluid.
Assay Procedure
-
Prepare the reaction mixture: On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine the following:
-
5 µL of 5X Assay Buffer
-
2.5 µL of 10X ATP Solution
-
1 µL of [γ-³²P]ATP
-
Activators (e.g., PS, DAG) as required for the specific PKC isoform.
-
PKC enzyme (amount to be optimized by the user).
-
Sterile water to a final volume of 20 µL.
-
-
Initiate the reaction: Add 5 µL of the 1 mM peptide substrate stock solution to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Stop the reaction: Terminate the reaction by adding 25 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% orthophosphoric acid.
-
Perform a final wash for 5 minutes in 1% orthophosphoric acid.
-
Briefly rinse with acetone to air dry.
-
-
Quantification:
-
Place the dried P81 paper into a scintillation vial.
-
Add 5 mL of scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Visualizations
PKC Signaling Pathway
The following diagram illustrates a simplified, canonical signaling pathway leading to the activation of conventional Protein Kinase C (PKC) and the subsequent phosphorylation of a substrate, such as [Ala9,10, Lys11,12] Glycogen Synthase (1-12).
Caption: Canonical PKC activation pathway.
Experimental Workflow
This diagram outlines the key steps in a typical radioactive PKC activity assay using the specified peptide substrate.
Caption: Workflow for a radioactive PKC assay.
Conclusion
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a highly valuable and selective substrate for the measurement of Protein Kinase C activity. Its well-defined structure and properties make it a reliable tool for researchers in cell signaling and drug discovery. The experimental protocol provided herein offers a robust framework for its application in the laboratory. The accompanying diagrams of the relevant signaling pathway and experimental workflow serve to enhance the understanding and implementation of assays utilizing this important peptide. While specific kinetic data for this peptide is not widely published, the provided information enables researchers to effectively incorporate this substrate into their studies of PKC function and regulation.
References
The Role of Ala9,10 and Lys11,12 Substitutions in a Glycogen Synthase-Derived Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of specific amino acid substitutions—Alanine at positions 9 and 10, and Lysine at positions 11 and 12—in a peptide derived from the N-terminus of glycogen synthase. These modifications have been instrumental in developing a selective substrate for Protein Kinase C (PKC), aiding in the specific measurement of its activity. This guide will detail the rationale behind these substitutions, present comparative kinetic data, and provide the experimental protocols necessary for reproducing and building upon these findings.
Introduction: The Need for a Specific PKC Substrate
Protein Kinase C (PKC) is a family of serine/threonine kinases that plays a crucial role in a multitude of cellular signaling pathways. The study of PKC activity is paramount to understanding various physiological and pathological processes. A significant challenge in this field has been the development of specific substrates that are not readily phosphorylated by other kinases, which can lead to confounding results.
The N-terminal region of glycogen synthase, a key enzyme in glycogenesis, is a known phosphorylation target for several kinases. A synthetic peptide corresponding to the first 12 amino acids of rabbit skeletal muscle glycogen synthase has been utilized in kinase assays. However, to enhance its specificity as a substrate for PKC, a modified version with strategic amino acid substitutions was developed. This guide focuses on this modified peptide, referred to as "peptide GS" in seminal literature, and elucidates the functional consequences of the Ala9,10 and Lys11,12 substitutions.
Peptide Sequences
The sequences of the wild-type and the substituted glycogen synthase (GS) peptides are foundational to understanding the impact of the amino acid changes.
| Peptide Name | Sequence |
| Wild-Type GS (1-12) | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ser-Ser-Leu-Pro |
| Substituted GS (1-12) | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys |
Rationale for the Ala9,10 and Lys11,12 Substitutions
The substitutions at positions 9, 10, 11, and 12 in the glycogen synthase peptide were strategically designed to enhance its utility as a substrate for Protein Kinase C (PKC) while minimizing its phosphorylation by other kinases. The seminal work by Alexander et al. (1990) demonstrated that this modified peptide, termed "peptide GS," exhibited the lowest background phosphorylation in permeabilized T lymphocytes, making it a more specific tool for assaying PKC activity[1].
The rationale for these specific changes can be broken down as follows:
-
Ala9,10 Substitution: The replacement of Serine-Serine at positions 9 and 10 with Alanine-Alanine removes potential phosphorylation sites for other kinases that might recognize this sequence. Alanine is a non-phosphorylatable amino acid, thus preventing unwanted kinase activity at these positions.
-
Lys11,12 Substitution: The substitution of Leucine-Proline at positions 11 and 12 with Lysine-Lysine introduces basic residues. PKC is known to preferentially phosphorylate substrates that have basic amino acids in close proximity to the target Serine or Threonine residue. The addition of these lysine residues is therefore intended to create a more favorable recognition site for PKC, thereby enhancing its phosphorylation of the serine at position 7.
This strategic redesign of the glycogen synthase peptide resulted in a tool that is more selectively and efficiently phosphorylated by PKC, allowing for a more accurate measurement of its enzymatic activity in complex biological samples.
Quantitative Data on Kinase Activity
While the seminal study by Alexander et al. (1990) established the utility of the substituted peptide for measuring PKC activity, detailed comparative kinetic data (Km and Vmax) for the phosphorylation of both the wild-type and substituted peptides by purified PKC is not extensively available in the public domain. The primary focus of the original study was on developing a reliable assay in a cellular context rather than a detailed kinetic comparison of the two peptides with isolated enzymes[1].
The key finding was that the substituted peptide (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys) provided a 6-fold increase in phosphorylation upon direct activation of PKC with phorbol 12,13-dibutyrate in permeabilized T-cells, with minimal background phosphorylation[1]. This demonstrates its effectiveness as a specific substrate in a complex environment.
For researchers requiring precise kinetic parameters, it would be necessary to perform in vitro kinase assays with purified PKC and both the wild-type and substituted peptides.
Experimental Protocols
This section provides a detailed methodology for a Protein Kinase C (PKC) activity assay using the substituted glycogen synthase peptide, based on established principles.
Peptide Synthesis
Both the wild-type (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ser-Ser-Leu-Pro) and the substituted (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys) peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptides should be purified by high-performance liquid chromatography (HPLC) to >95% purity and their identity confirmed by mass spectrometry.
In Vitro PKC Kinase Assay
This protocol is designed for measuring the activity of purified PKC using the substituted glycogen synthase peptide as a substrate.
Materials:
-
Purified, active Protein Kinase C
-
Substituted Glycogen Synthase Peptide (1-12) (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM CaCl2)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
ATP solution (10 mM)
-
Phosphoric acid (75 mM)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Reaction Mixture: For each reaction, prepare a master mix containing the Kinase Assay Buffer, activators (PS and DAG, typically in a lipid vesicle preparation), and the substituted glycogen synthase peptide at the desired concentration (e.g., 100 µM).
-
Initiate the Reaction: Add purified PKC to the reaction mixture. Pre-incubate for 2-3 minutes at 30°C to allow the enzyme to equilibrate with the substrate and activators.
-
Start the Phosphorylation: Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 100 µM. The total reaction volume is typically 25-50 µL.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a 20 µL aliquot onto a P81 phosphocellulose paper square.
-
Wash the Filters: Immediately immerse the P81 papers in a beaker of 75 mM phosphoric acid. Wash the papers three to four times with gentle stirring for 5-10 minutes per wash to remove unincorporated [γ-³²P]ATP. A final wash with acetone can facilitate drying.
-
Quantify Phosphorylation: Place the dried P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate Kinase Activity: Determine the specific activity of the PKC in pmol of phosphate incorporated per minute per mg of enzyme.
Controls:
-
No Enzyme Control: A reaction mixture without PKC to determine background radioactivity.
-
No Substrate Control: A reaction mixture without the peptide substrate to assess autophosphorylation of PKC.
-
No Activator Control: A reaction mixture without PS and DAG to confirm activator-dependent PKC activity.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway leading to the activation of Protein Kinase C (PKC).
Experimental Workflow
Caption: Experimental workflow for the in vitro Protein Kinase C (PKC) activity assay.
Conclusion
The strategic substitution of amino acids in the N-terminal peptide of glycogen synthase has yielded a valuable tool for biochemical research. The [Ala9,10, Lys11,12] glycogen synthase (1-12) peptide serves as a selective and efficient substrate for Protein Kinase C, enabling more precise measurement of its activity. This guide has provided the foundational knowledge, including the rationale for the substitutions and detailed experimental protocols, to empower researchers to utilize this important reagent in their studies of PKC-mediated signaling pathways. Further characterization of the kinetic parameters of this peptide with various PKC isozymes will continue to refine our understanding of their specific roles in cellular function.
References
An In-Depth Technical Guide to the Biochemical Properties of the [Ala9,10, Lys11,12] GS (1-12) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [Ala9,10, Lys11,12] GS (1-12) peptide, a synthetic derivative of the N-terminal region of glycogen synthase, serves as a valuable tool in the study of protein kinase C (PKC) activity. Its specific amino acid sequence, Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys, is designed to be a selective substrate for phosphorylation by PKC. This technical guide provides a comprehensive overview of the biochemical properties of this peptide, including its synthesis, mechanism of action as a PKC substrate, and detailed protocols for its use in kinase assays. Furthermore, it explores the broader context of PKC signaling and the substrate specificity of its various isoforms.
Physicochemical Properties
The fundamental characteristics of the [Ala9,10, Lys11,12] GS (1-12) peptide are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.
| Property | Value |
| Sequence | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys |
| Molecular Formula | C56H103N17O16 |
| Molecular Weight | 1270.52 g/mol |
| Purity | Typically >95% as determined by HPLC |
| Appearance | Lyophilized white powder |
| Storage Conditions | Store at -20°C for long-term stability |
Mechanism of Action: A Selective Substrate for Protein Kinase C
The [Ala9,10, Lys11,12] GS (1-12) peptide is specifically designed to be a substrate for the serine/threonine kinase, Protein Kinase C (PKC). PKC plays a crucial role in a multitude of cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. The peptide mimics a natural phosphorylation site on glycogen synthase, a key enzyme in glycogenesis.
The sequence of the peptide contains a phosphorylation site at Serine-7. The surrounding amino acids, particularly the basic residues Arginine at position 4 and the addition of two Lysine residues at positions 11 and 12, are critical for its recognition and binding by the catalytic domain of PKC. The substitution of the original sequence with Alanine at positions 9 and 10 and the addition of Lysine at 11 and 12 enhance its specificity as a PKC substrate.
Upon binding, the catalytic domain of activated PKC facilitates the transfer of the γ-phosphate group from ATP to the hydroxyl group of the Serine-7 residue on the peptide. This phosphorylation event is the basis for assays measuring PKC activity.
Quantitative Biochemical Data
The interaction between PKC and its substrates can be quantified by determining the Michaelis-Menten kinetic parameters, specifically the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value reflects the affinity of the enzyme for the substrate, with a lower Km indicating a higher affinity.
Studies on synthetic peptide analogs of glycogen synthase have provided valuable insights into the substrate specificity of PKC. The addition of basic residues, such as lysine, at the C-terminus of the glycogen synthase peptide analog significantly enhances its affinity for PKC.
| Peptide Substrate | PKC Isoform(s) | Km (µM) | Vmax (relative) | Reference |
| Glycogen Synthase (1-10) | PKC | 40.3 | - | House, C., et al. (1987)[1] |
| [Ala9,10, Lys11,12] GS (1-12) | PKC | 4.1 | - | House, C., et al. (1987)[1] |
| Retro-inverso pseudosubstrate analogue (Inhibitor) | PKC | IC50 = 31 µM | - | Ricouart, A., et al. (1989) |
| Retro-inverso pseudosubstrate analogue with D-Ser | PKC | IC50 = 5 µM | - | Ricouart, A., et al. (1989) |
Note: Vmax values are often reported in relative terms or are dependent on specific experimental conditions, hence they are not always directly comparable across different studies.
The significant decrease in the Km value for the [Ala9,10, Lys11,12] GS (1-12) peptide compared to the unmodified glycogen synthase (1-10) peptide highlights the importance of the C-terminal lysine residues for high-affinity binding to PKC[1].
Experimental Protocols
The primary application of the [Ala9,10, Lys11,12] GS (1-12) peptide is in assays designed to measure the activity of Protein Kinase C. A common and robust method is the radioactive kinase assay using [γ-32P]ATP.
Protocol: In Vitro PKC Activity Assay using [Ala9,10, Lys11,12] GS (1-12) Peptide and [γ-32P]ATP
1. Materials and Reagents:
-
Purified or immunoprecipitated Protein Kinase C
-
[Ala9,10, Lys11,12] GS (1-12) peptide stock solution (e.g., 1 mM in sterile water)
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5 mg/mL phosphatidylserine, 50 µg/mL diacylglycerol)
-
ATP solution (non-radioactive, e.g., 10 mM)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Scintillation counter
2. Assay Procedure:
-
Prepare the kinase reaction mixture on ice. For a 25 µL final reaction volume, combine:
-
5 µL of 5x Kinase Reaction Buffer
-
5 µL of [Ala9,10, Lys11,12] GS (1-12) peptide (to a final concentration of 20-50 µM)
-
Purified PKC enzyme or immunoprecipitate
-
Sterile water to a volume of 20 µL
-
-
Initiate the reaction by adding 5 µL of a [γ-32P]ATP/ATP mixture (final concentration of ATP typically 100 µM, with ~1 µCi of [γ-32P]ATP per reaction).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Immediately immerse the P81 paper in a beaker containing 0.75% phosphoric acid.
-
Wash the P81 papers three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the amount of phosphate incorporated into the peptide using the specific activity of the [γ-32P]ATP.
-
PKC activity is typically expressed as pmol of phosphate transferred per minute per mg of enzyme (pmol/min/mg).
Signaling Pathways and Visualizations
The [Ala9,10, Lys11,12] GS (1-12) peptide is a tool to probe the activity of PKC, a central node in many signaling pathways. PKC is typically activated downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that lead to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG directly activates conventional and novel PKC isoforms, while IP3 triggers the release of Ca2+ from intracellular stores, which is required for the activation of conventional PKC isoforms.
References
The Interaction of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) with the PKC Catalytic Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the synthetic peptide [Ala9,10, Lys11,12] Glycogen Synthase (1-12) and the catalytic domain of Protein Kinase C (PKC). This peptide, a modified version of the N-terminal sequence of glycogen synthase, serves as a selective substrate for PKC, making it a valuable tool for assaying the activity of this crucial family of signaling enzymes. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes to facilitate further research and drug development efforts targeting PKC.
Quantitative Data Summary
| Substrate | PKC Isoform(s) | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Myelin Basic Protein (MBP4-14) | Mixed Isoforms | 7 | ~2x that of Histone H1 | (Yasuda et al., 1990) |
| Full-Length Glycogen Synthase | Mixed Isoforms | 0.25 mg/ml | Not Specified | (Ahmad et al., 1984) |
| Retro-inverso Pseudosubstrate Analogue | Mixed Isoforms | Ki = 2 µM | N/A (Inhibitor) | (Ricouart et al., 1989) |
Note: The Km value for full-length glycogen synthase is provided in mg/ml as reported in the original study. The Vmax for MBP(4-14) is given relative to histone H1 phosphorylation. The retro-inverso pseudosubstrate analogue data is included to provide context on inhibitor affinity.
Signaling Pathway and Interaction
The interaction between [Ala9,10, Lys11,12] Glycogen Synthase (1-12) and the PKC catalytic domain is a classic enzyme-substrate reaction. In the cellular context, PKC activation is a key step in many signal transduction pathways. Upon activation by second messengers like diacylglycerol (DAG) and Ca2+, PKC translocates to the plasma membrane and undergoes a conformational change that exposes its catalytic domain. This active catalytic domain can then bind to and phosphorylate substrate proteins, such as the glycogen synthase peptide, on their serine or threonine residues.
Caption: PKC activation by DAG and Ca²⁺ leads to the phosphorylation of the glycogen synthase peptide substrate.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the interaction between [Ala9,10, Lys11,12] Glycogen Synthase (1-12) and the PKC catalytic domain.
Synthesis of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) Peptide
Principle: The peptide is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Lys) to the resin using a coupling reagent like DCC.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using 20% piperidine in DMF.
-
Sequential Amino Acid Coupling: Sequentially couple the remaining Fmoc-protected amino acids according to the peptide sequence (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys). Each coupling step is followed by a deprotection step.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Verification: Verify the purity and identity of the peptide by mass spectrometry and analytical HPLC.
Caption: Workflow for the synthesis of the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide.
Expression and Purification of PKC Catalytic Domain
Principle: The catalytic domain of a specific PKC isoform is expressed as a recombinant protein in a suitable expression system (e.g., baculovirus-infected insect cells or E. coli) and purified using affinity chromatography.
Materials:
-
Expression vector containing the cDNA for the PKC catalytic domain
-
Competent cells (e.g., Sf9 insect cells or BL21(DE3) E. coli)
-
Cell culture media and reagents
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins)
-
Wash and elution buffers
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transformation/Transfection: Transform or transfect the expression vector into the host cells.
-
Protein Expression: Induce protein expression under optimized conditions (e.g., temperature, induction time, inducer concentration).
-
Cell Lysis: Harvest the cells and lyse them to release the cellular contents.
-
Affinity Chromatography: Load the cell lysate onto the affinity chromatography column.
-
Washing: Wash the column extensively to remove unbound proteins.
-
Elution: Elute the purified PKC catalytic domain from the column.
-
Purity Analysis: Analyze the purity of the eluted protein by SDS-PAGE and confirm its identity by Western blotting using a PKC-specific antibody.
-
Dialysis and Storage: Dialyze the purified protein into a suitable storage buffer and store at -80°C.
In Vitro Kinase Assay
Principle: The phosphorylation of the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide by the purified PKC catalytic domain is measured by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
Materials:
-
Purified PKC catalytic domain
-
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation (if using full-length PKC)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure (based on Alexander et al., 1990):
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, purified PKC catalytic domain, and the glycogen synthase peptide substrate.
-
Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the peptide based on the specific activity of the [γ-³²P]ATP. For kinetic analysis, perform the assay with varying concentrations of the peptide substrate to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Caption: A typical workflow for an in vitro kinase assay using a radiolabeled substrate.
Conclusion
The [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide is a well-established and selective substrate for Protein Kinase C. While specific kinetic constants for its interaction with the isolated PKC catalytic domain require further investigation, the methodologies outlined in this guide provide a robust framework for researchers to characterize this interaction and utilize this peptide as a tool in PKC-related research. The detailed protocols for peptide synthesis, protein purification, and kinase assays, coupled with the contextual quantitative data and pathway diagrams, offer a comprehensive resource for scientists and drug development professionals working to unravel the complexities of PKC signaling and develop novel therapeutic interventions.
An In-depth Technical Guide to the Phosphorylation of [Ala9,10, Lys11,12] Glycogen Synthase (1-12)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phosphorylation of the synthetic peptide [Ala9,10, Lys11,12] Glycogen Synthase (1-12), a selective substrate for Protein Kinase C (PKC). This document details the putative phosphorylation sites, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological and experimental workflows.
Introduction to [Ala9,10, Lys11,12] Glycogen Synthase (1-12) as a PKC Substrate
The [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide is a well-established tool for measuring the activity of Protein Kinase C (PKC)[1][2][3]. Its sequence is derived from the N-terminus of glycogen synthase, a key enzyme in glycogenesis. The native sequence contains serine residues at positions 9 and 10, which are known phosphorylation sites for other kinases. In this synthetic analog, these serines are substituted with alanines, and the subsequent residues are replaced with lysines, rendering the peptide specific for PKC.
The amino acid sequence of the peptide is: Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys .
Putative Phosphorylation Sites
While the exact phosphorylation site on the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide has not been definitively identified in the reviewed literature, analysis of the peptide sequence in the context of known PKC substrate motifs provides strong indications. PKC isoforms typically phosphorylate serine or threonine residues and exhibit a preference for basic amino acids (Lys or Arg) near the phosphorylation site, particularly at positions -6, -4, and -2 relative to the phosphorylated residue, and a hydrophobic residue at the +1 position[1].
The potential phosphorylation sites within the peptide are Ser-3 , Thr-5 , and Ser-7 .
-
Ser-3 : The sequence around Ser-3 is Pro-Leu-Ser -Arg-Thr. The presence of Arginine at the +1 position makes this site less likely to be a primary target for most PKC isoforms, which prefer a hydrophobic residue at this position.
-
Thr-5 : The local sequence is Ser-Arg-Thr -Leu-Ser. With Leucine, a hydrophobic amino acid, at the +1 position and Arginine at the -1 position, this site is a plausible candidate for phosphorylation by some PKC isoforms.
-
Ser-7 : The sequence context is Thr-Leu-Ser -Val-Ala. This site is a highly probable candidate for phosphorylation. It features a hydrophobic residue (Valine) at the +1 position and is in proximity to a basic residue (Arginine at position 4).
Further experimental validation, for instance through mass spectrometry, is required to definitively identify the phosphorylated residue(s).
Quantitative Data
Specific kinetic parameters (Km and Vmax) for the phosphorylation of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) by PKC are not widely published. However, to provide a practical reference for experimental design, the following table summarizes representative kinetic data for other synthetic peptide substrates phosphorylated by various PKC isoforms. These values can offer an approximate range for what might be expected.
| PKC Isoform | Peptide Substrate Sequence | Km (µM) | Vmax (nmol/min/mg) |
| PKCα | F-A-R-K-G-S-L-R-Q | 7 | 1500 |
| PKCβI | R-K-R-T-L-R-R-L | 10 | 1200 |
| PKCγ | M-R-F-A-S-F-K-K | 5 | 1800 |
| PKCδ | A-V-R-K-R-S-V-L-P | 25 | 800 |
| PKCε | E-R-M-R-P-R-K-R-S-G-R-R-R | 3 | 2500 |
Table 1: Representative Kinetic Constants for Various PKC Peptide Substrates. The data are compiled from various studies and are intended to provide an estimated range for experimental planning.
Signaling Pathway
PKC plays a crucial role in cellular signaling, including the regulation of glycogen metabolism. The activation of PKC by second messengers like diacylglycerol (DAG) and Ca2+ leads to the phosphorylation of downstream targets. In the context of glycogen synthesis, PKC can directly phosphorylate and inactivate glycogen synthase. Furthermore, some PKC isoforms can phosphorylate and inhibit Glycogen Synthase Kinase 3 (GSK-3), another key kinase that phosphorylates and inactivates glycogen synthase. This dual-level regulation underscores the importance of PKC in controlling glucose storage.
Experimental Protocols
This protocol outlines a method for measuring the activity of PKC using the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide as a substrate.
Materials:
-
Purified, active Protein Kinase C
-
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (containing [γ-³²P]ATP for radiometric detection, or unlabeled ATP for non-radiometric methods)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Stop solution (e.g., 75 mM phosphoric acid for radiometric assay)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a master mix of the kinase reaction components (excluding ATP to start the reaction) on ice. For a 25 µL reaction, this would typically include:
-
5 µL of 5x Kinase Buffer
-
2.5 µL of 10x peptide substrate solution (final concentration to be optimized, e.g., 20-100 µM)
-
2.5 µL of 10x PKC activators (e.g., 1.25 mg/ml PS, 0.125 mg/ml DAG)
-
x µL of purified PKC enzyme (amount to be optimized)
-
ddH₂O to a volume of 20 µL.
-
-
Initiate the reaction by adding 5 µL of 5x ATP solution (e.g., final concentration of 100 µM ATP, with [γ-³²P]ATP).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction by spotting a 20 µL aliquot onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the papers dry.
-
Place the dry P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
This protocol provides a general workflow for identifying the phosphorylation site on the peptide using mass spectrometry.
Materials:
-
In vitro kinase reaction components (as above, but with unlabeled ATP)
-
Trifluoroacetic acid (TFA)
-
C18 ZipTips for desalting
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Perform an in vitro kinase assay as described above, but on a larger scale and with non-radioactive ATP.
-
Stop the reaction by adding TFA to a final concentration of 0.1%.
-
Desalt the peptide sample using a C18 ZipTip according to the manufacturer's instructions. Elute the peptides in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile, 0.1% TFA).
-
Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The precursor ion scan will show a mass shift of +80 Da for the phosphorylated peptide compared to the unphosphorylated peptide.
-
Fragment the phosphorylated peptide ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Analyze the resulting fragment ions (b- and y-ions) to pinpoint the exact location of the +80 Da modification on the peptide backbone, thus identifying the phosphorylated amino acid. Specialized software can be used for this analysis.
Conclusion
The [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide is a valuable tool for the specific measurement of Protein Kinase C activity. While the precise phosphorylation site requires definitive experimental confirmation, sequence analysis strongly suggests Ser-7 as the primary target. The provided protocols and background information offer a solid foundation for researchers to utilize this peptide effectively in their studies of PKC signaling and for the development of novel therapeutic agents targeting this pathway.
References
Theoretical Modeling of the [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) and Protein Kinase C Interaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The dysregulation of PKC activity has been implicated in various diseases, making it a significant target for therapeutic intervention. Understanding the molecular interactions between PKC and its substrates is paramount for the rational design of novel modulators with high specificity and efficacy.
One such substrate is the synthetic peptide [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12), an analog of the naturally occurring antimicrobial peptide Gramicidin S. This peptide has been identified as a selective substrate for phosphorylation by PKC[1][2][3]. While this interaction is established, detailed theoretical modeling studies of this specific peptide-protein complex are not extensively documented in publicly available literature.
This technical guide provides a comprehensive framework for the theoretical modeling of the interaction between [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) and the PKC catalytic domain. It outlines a robust workflow for computational analysis, from model building to molecular dynamics simulations, and presents a hypothetical binding model based on existing knowledge of PKC-pseudosubstrate interactions. Furthermore, this guide furnishes detailed experimental protocols for the validation of the computational findings.
Theoretical Modeling Workflow
The theoretical investigation of the [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) and PKC interaction involves a multi-step computational approach. This workflow enables the prediction of the peptide's binding mode and the assessment of the stability of the resulting complex.
Three-Dimensional Model Generation of [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12)
As the initial step, a three-dimensional structure of the [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) peptide is required. Given that an experimentally determined structure may not be available, homology modeling or de novo peptide structure prediction methods can be employed. The primary sequence of the peptide is Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys. Software such as I-TASSER, Rosetta, or PEP-FOLD can be utilized for this purpose. The resulting models should be energetically minimized to obtain a stable conformation.
Selection of the Protein Kinase C Catalytic Domain Structure
A high-resolution crystal structure of the PKC catalytic domain serves as the receptor for the modeling studies. The Protein Data Bank (PDB) is the primary resource for these structures. It is crucial to select a structure that is in a catalytically active conformation. For instance, the crystal structure of the catalytic domain of PKC-theta (PDB ID: 1XJD) provides a suitable template[4]. The selected PDB file should be pre-processed to remove any co-crystallized ligands, water molecules, and other non-essential entities. Hydrogen atoms should be added, and the protonation states of ionizable residues should be assigned at a physiological pH.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this context, it will be used to predict the binding pose of the [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) peptide within the catalytic cleft of the PKC kinase domain.
Protocol for Molecular Docking:
-
Preparation of the Receptor and Ligand: The prepared PKC structure and the 3D model of the peptide are converted to a suitable format for the docking software (e.g., PDBQT for AutoDock). Gasteiger charges are typically added to the receptor and ligand atoms.
-
Definition of the Binding Site: The binding site on the PKC catalytic domain is defined. This is typically centered around the known substrate-binding region and the ATP-binding pocket. A grid box is generated to encompass this active site.
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the peptide within the defined binding site. Multiple docking runs are performed to ensure the reliability of the results.
-
Analysis of Docking Poses: The resulting docking poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy and the most favorable interactions with key active site residues is selected for further analysis.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the peptide-PKC complex over time, providing insights into its stability and the nature of the intermolecular interactions.
Protocol for Molecular Dynamics Simulation:
-
System Setup: The docked peptide-PKC complex is placed in a periodic box of water molecules. Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and to mimic a physiological salt concentration.
-
Energy Minimization: The entire system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the protein-peptide complex.
-
Production Run: A production MD simulation is run for a significant duration (e.g., 100-500 nanoseconds) to generate a trajectory of the complex's motion.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD) and to characterize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide and PKC.
Hypothetical Binding Mode of a Substrate Peptide in the PKC Catalytic Cleft
Based on studies of PKC's interaction with pseudosubstrate peptides, a hypothetical binding model for a substrate peptide like [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) can be proposed. The peptide is expected to bind in the groove formed by the N- and C-lobes of the kinase domain. The basic residues (Arg and Lys) of the peptide are likely to form salt bridges with acidic residues in the PKC active site, while hydrophobic residues can engage in van der Waals interactions. The serine/threonine residue to be phosphorylated would be positioned in proximity to the γ-phosphate of ATP.
Data Presentation
The following tables summarize the types of quantitative data that would be generated from the theoretical modeling studies described above.
Table 1: Molecular Docking Results
| Docking Pose | Estimated Free Energy of Binding (kcal/mol) | Key Interacting PKC Residues |
| 1 | -9.5 | Glu459, Asp512, Lys381 |
| 2 | -9.1 | Glu459, Asp512, Phe515 |
| 3 | -8.8 | Asp512, Lys381, Leu462 |
Table 2: Molecular Dynamics Simulation - Interaction Analysis
| Interacting Pair | Interaction Type | Occupancy (%) |
| Peptide (Lys11) - PKC (Asp512) | Salt Bridge | 85.2 |
| Peptide (Lys12) - PKC (Glu459) | Salt Bridge | 78.9 |
| Peptide (Val8) - PKC (Leu462) | Hydrophobic | 92.1 |
| Peptide (Ser7-OH) - PKC (Lys381-NH₃⁺) | Hydrogen Bond | 65.4 |
Table 3: Molecular Dynamics Simulation - Stability Analysis
| System | Average RMSD (Å) | Standard Deviation (Å) |
| PKC Backbone | 1.8 | 0.3 |
| Peptide Backbone | 2.5 | 0.6 |
| Peptide-PKC Complex | 2.1 | 0.4 |
Experimental Protocols
Experimental validation is essential to corroborate the findings from theoretical modeling. A PKC phosphorylation assay can be used to determine the kinetic parameters of the [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) peptide as a PKC substrate.
PKC Phosphorylation Assay Protocol
This protocol is adapted from established methods for measuring PKC activity using peptide substrates.
Materials:
-
Purified, active PKC isozyme
-
[Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) peptide
-
[γ-³²P]ATP
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol
-
Stop Solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a range of concentrations of the [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) peptide, and the purified PKC enzyme.
-
Initiate the reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper and immediately immersing it in 75 mM phosphoric acid.
-
Wash the papers: Wash the P81 papers several times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify phosphorylation: Measure the amount of ³²P incorporated into the peptide by scintillation counting.
-
Data analysis: Plot the rate of phosphorylation against the peptide substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
Conclusion
The integrated approach of theoretical modeling and experimental validation provides a powerful strategy to elucidate the molecular details of the interaction between [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) and Protein Kinase C. The computational workflow detailed in this guide offers a robust framework for predicting the binding mode and stability of the peptide-protein complex. The hypothetical binding model, derived from existing knowledge of PKC-substrate interactions, serves as a valuable starting point for these investigations. The provided experimental protocol for a PKC phosphorylation assay allows for the empirical determination of the peptide's kinetic parameters as a substrate.
By combining these computational and experimental methodologies, researchers can gain significant insights into the structure-function relationship of PKC and its substrates. This knowledge is instrumental in the ongoing efforts to design and develop novel, highly selective modulators of PKC activity for therapeutic applications.
References
- 1. Substrate recognition mechanism of atypical protein kinase Cs revealed by the structure of PKCι in complex with a substrate peptide from Par-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic domain crystal structure of protein kinase C-theta (PKCtheta) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Modified Glycogen Synthase Peptides in Kinase Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of protein kinases, enzymes that catalyze the phosphorylation of proteins, is fundamental to understanding cellular signaling and disease pathogenesis. A significant breakthrough in this field was the identification of specific peptide sequences that can be reliably phosphorylated by kinases, enabling the development of robust and specific assays. Among the most influential of these tools are modified peptides derived from glycogen synthase, a key enzyme in glucose metabolism. This technical guide delves into the discovery and history of these peptides, their critical role in advancing kinase research, particularly for Glycogen Synthase Kinase-3 (GSK-3), and provides detailed methodologies for their application in the laboratory.
Introduction: The Quest for Specificity in Kinase Research
Protein kinases are a large and diverse family of enzymes that act as crucial regulators of a vast array of cellular processes.[1][2] Their ability to transfer a phosphate group from ATP to specific amino acid residues on substrate proteins—a post-translational modification known as phosphorylation—can dramatically alter the protein's activity, localization, and stability.[1] Given their central role in signal transduction, dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[2][3]
A primary challenge in early kinase research was the identification of specific substrates to accurately measure the activity of a particular kinase in complex biological samples. The development of synthetic peptides corresponding to the phosphorylation sites of known kinase substrates provided a solution, offering a convenient and specific tool for in vitro kinase assays. These peptides mimic the kinase's natural substrate, allowing for the precise measurement of kinase activity under controlled conditions.
The Discovery of Glycogen Synthase as a Prototypical Kinase Substrate
Glycogen synthase (GS), the rate-limiting enzyme in glycogen biosynthesis, was one of the first proteins to be identified as being regulated by phosphorylation. The enzyme is inactivated by phosphorylation at multiple sites by several protein kinases, most notably Glycogen Synthase Kinase-3 (GSK-3). This discovery was pivotal, as it not only illuminated a key mechanism of metabolic regulation but also positioned glycogen synthase and its derivatives as ideal tools for studying kinase activity.
The intricate regulation of glycogen synthase by a hierarchy of phosphorylation events underscored the complexity of kinase signaling networks. This complexity necessitated the development of more refined tools to dissect the specific roles of individual kinases.
Emergence of Modified Glycogen Synthase Peptides
The knowledge that specific sequences within glycogen synthase were targeted by kinases led to the design and synthesis of short peptides mimicking these phosphorylation sites. These synthetic peptides offered several advantages over using the full-length protein in kinase assays, including higher purity, better solubility, and greater specificity.
One of the most widely used modified glycogen synthase peptides is Glycogen Synthase Peptide-2 (GS-2) . This peptide is specifically phosphorylated by GSK-3. Its utility is often enhanced by using it in conjunction with Glycogen Synthase Peptide-1 (GS-1), which is not a substrate for GSK-3. By subtracting the phosphorylation of GS-1 from that of GS-2, researchers can calculate the specific activity of GSK-3.
Another key development was the use of pre-phosphorylated peptides. For instance, a peptide derived from the cAMP responsive element binding protein (CREB) that has been pre-phosphorylated by cAMP-dependent protein kinase (PKA) becomes a specific substrate for GSK-3. This is because GSK-3 often recognizes substrates that have been "primed" by another kinase, highlighting the sequential nature of many signaling pathways.
Key Modified Glycogen Synthase Peptides and Their Properties
The following table summarizes the properties of commonly used modified glycogen synthase peptides and related substrates in kinase research.
| Peptide Name | Sequence | Molecular Weight (Da) | Target Kinase(s) | Key Features & Applications |
| Phospho-Glycogen Synthase Peptide-2 | YRRAAVPPSPSLSRHSSPHQ-pS-EDEEE | 3029.1 | Glycogen Synthase Kinase-3 (GSK-3) | Specific substrate for GSK-3. Used for in vitro kinase assays and affinity purification of protein-serine kinases. |
| CREB-derived peptide (pre-phosphorylated) | KRREILSRRPS YR (Serine phosphorylated by PKA) | Not specified | Glycogen Synthase Kinase-3 (GSK-3) | Specific substrate for GSK-3 isoforms after priming phosphorylation by PKA. |
| Generic Glycogen Synthase Peptide | Not specified | Not specified | Multiple kinases including PKA, Phosphorylase Kinase | Early studies used fragments of the glycogen synthase protein to identify phosphorylation sites. |
Experimental Protocols
In Vitro Kinase Assay for GSK-3 using Phospho-Glycogen Synthase Peptide-2
This protocol describes a method to measure the activity of GSK-3 using a radioactive kinase assay with Phospho-Glycogen Synthase Peptide-2 as a substrate.
Materials:
-
Purified GSK-3 enzyme
-
Phospho-Glycogen Synthase Peptide-2 (substrate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (containing [γ-³²P]ATP)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube. For a 40 µL reaction, combine:
-
20 µL of 2x kinase reaction buffer
-
4 µL of purified GSK-3 enzyme (at the desired concentration)
-
4 µL of Phospho-Glycogen Synthase Peptide-2 (final concentration 62.5 µM)
-
Water to a final volume of 30 µL.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (containing [γ-³²P]ATP, final concentration 125 µM).
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by spotting 15 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let the papers air dry.
-
Place the dry papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the GSK-3 enzyme based on the amount of incorporated phosphate.
Non-Radioactive Kinase Assay using Mass Spectrometry
This protocol outlines a label-free method for detecting kinase activity by measuring the phosphorylation of a peptide substrate using mass spectrometry.
Materials:
-
Purified kinase
-
Peptide substrate (e.g., a glycogen synthase-derived peptide)
-
Kinase reaction buffer
-
ATP solution
-
LC-MS/MS system
Procedure:
-
Perform the kinase reaction as described in section 5.1, but using non-radioactive ATP.
-
Stop the reaction by adding a solution that denatures the kinase (e.g., trifluoroacetic acid).
-
Desalt the peptide sample using a C18 ZipTip or equivalent.
-
Analyze the sample by LC-MS/MS to detect the mass shift corresponding to the addition of a phosphate group to the substrate peptide.
-
Quantify the extent of phosphorylation by comparing the peak areas of the phosphorylated and unphosphorylated peptides. This approach is central to methods like the Kinase-Client (KiC) assay.
Signaling Pathways and Experimental Workflows
GSK-3 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the regulation of glycogen synthase by GSK-3.
Caption: Simplified insulin signaling pathway leading to the inhibition of GSK-3 and activation of glycogen synthesis.
Kinase Assay Experimental Workflow
The diagram below outlines the general workflow for an in vitro kinase assay using a modified peptide substrate.
Caption: General experimental workflow for in vitro kinase assays using peptide substrates.
Future Perspectives and Conclusion
The development of modified glycogen synthase peptides has been instrumental in advancing our understanding of kinase signaling. These tools continue to be refined, with the advent of peptide libraries and arrays enabling high-throughput screening of kinase activity and substrate specificity. Furthermore, the integration of peptide substrates with novel detection technologies, such as fluorescence resonance energy transfer (FRET), is leading to the development of sophisticated kinase biosensors for real-time monitoring of kinase activity in living cells.
References
Methodological & Application
Application Notes: Utilizing [Ala9,10, Lys11,12] Glycogen Synthase (1-12) for Protein Kinase C Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PKC activity is implicated in various diseases, including cancer and cardiovascular conditions, making it a critical target for therapeutic development. The PKC family is broadly categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[1] Accurate measurement of PKC activity is paramount for both basic research and drug discovery.
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a synthetic peptide that serves as a selective substrate for phosphorylation by Protein Kinase C.[3] This peptide is derived from the N-terminal region of glycogen synthase, a key enzyme in glycogen metabolism, which is known to be regulated by PKC-mediated phosphorylation. The amino acid substitutions enhance its selectivity for PKC, making it a valuable tool for in vitro kinase assays. These application notes provide detailed protocols for the use of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) in both radioactive and non-radioactive PKC activity assays.
Data Presentation
The kinetic parameters of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) phosphorylation by various PKC isoforms are essential for comparative studies of enzyme activity and inhibitor screening. Below is a template for tabulating such data, which would be determined experimentally.
| PKC Isoform | Peptide Substrate Concentration (µM) | Apparent Km (µM) | Apparent Vmax (pmol/min/µg) | Specific Activity (pmol/min/µg) |
| PKCα | User Defined | User Determined | User Determined | User Determined |
| PKCβ | User Defined | User Determined | User Determined | User Determined |
| PKCγ | User Defined | User Determined | User Determined | User Determined |
| PKCδ | User Defined | User Determined | User Determined | User Determined |
| PKCε | User Defined | User Determined | User Determined | User Determined |
Signaling Pathway
The activation of conventional Protein Kinase C isoforms is a downstream event of G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation. This leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), and both Ca2+ and DAG are required for the activation of conventional PKCs.
Caption: General signaling pathway for conventional Protein Kinase C activation.
Experimental Protocols
Two primary methods for assaying PKC activity using the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide are detailed below: a radioactive assay for high sensitivity and a non-radioactive, fluorescence-based assay for higher throughput and safety.
Protocol 1: Radioactive [γ-32P]ATP Filter Binding Assay
This method measures the incorporation of radiolabeled phosphate from [γ-32P]ATP into the peptide substrate.
Materials:
-
Purified, active Protein Kinase C
-
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide
-
PKC Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT)
-
PKC Lipid Activator (0.5 mg/ml phosphatidylserine and 0.05 mg/ml diacylglycerol in assay buffer; sonicate before use)
-
[γ-32P]ATP (10 µCi/µl, 3000 Ci/mmol)
-
10 mM ATP solution
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation vials and scintillation cocktail
-
Microcentrifuge tubes
-
30°C water bath
Procedure:
-
Prepare a master mix for the desired number of reactions. For each 50 µL reaction, combine the following on ice:
-
25 µL 2x PKC Assay Buffer
-
5 µL PKC Lipid Activator
-
5 µL [Ala9,10, Lys11,12] Glycogen Synthase (1-12) (at desired concentration)
-
5 µL Purified PKC enzyme or cell lysate
-
-
To initiate the reaction, add 10 µL of a [γ-32P]ATP/ATP mix (prepare by mixing cold 10 mM ATP with [γ-32P]ATP to achieve the desired specific activity).
-
Incubate the reaction mixture at 30°C for 10-20 minutes. The reaction time should be optimized to ensure linearity.
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Allow the peptide to bind to the paper for at least 30 seconds.
-
Wash the P81 papers 4-5 times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried P81 paper into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate PKC activity based on the specific activity of the ATP and the amount of incorporated phosphate.
Caption: Workflow for a radioactive Protein Kinase C assay.
Protocol 2: Non-Radioactive Fluorescence Polarization Assay
This assay measures the change in fluorescence polarization of a fluorescently labeled version of the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide upon phosphorylation.
Materials:
-
Purified, active Protein Kinase C
-
Fluorescently labeled [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide (e.g., FITC-labeled)
-
PKC Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT)
-
PKC Lipid Activator (0.5 mg/ml phosphatidylserine and 0.05 mg/ml diacylglycerol in assay buffer; sonicate before use)
-
10 mM ATP solution
-
Anti-phosphoserine/threonine antibody
-
Fluorescence polarization plate reader
-
Black, low-volume 96- or 384-well plates
Procedure:
-
Prepare the PKC reaction mixture in the wells of a microplate. For each 20 µL reaction, add:
-
10 µL 2x PKC Assay Buffer
-
2 µL PKC Lipid Activator
-
2 µL Fluorescently labeled [Ala9,10, Lys11,12] Glycogen Synthase (1-12)
-
2 µL Purified PKC enzyme or cell lysate
-
-
Initiate the reaction by adding 4 µL of 5x ATP solution (final concentration to be optimized, typically 100 µM).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add a fluorescently labeled anti-phosphoserine/threonine antibody. The binding of the antibody to the phosphorylated peptide results in a significant increase in fluorescence polarization.
-
Incubate for the antibody binding to reach equilibrium (typically 30-60 minutes at room temperature).
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate PKC activity based on the change in fluorescence polarization compared to a no-enzyme control.
Conclusion
The [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide is a specific and reliable substrate for the in vitro measurement of Protein Kinase C activity. The choice between a radioactive and a non-radioactive assay format will depend on the specific needs of the researcher, considering factors such as required sensitivity, throughput, and laboratory safety infrastructure. The protocols provided herein offer robust starting points for the characterization of PKC activity and the screening of potential modulators.
References
Measuring Protein Kinase C Activity: An Application Note on the Use of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways. These enzymes act as crucial regulators of diverse physiological processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1] The activation of PKC is typically triggered by second messengers such as diacylglycerol (DAG) and intracellular calcium (Ca2+), leading to the phosphorylation of a wide array of protein substrates.[1] Given their central role in signal transduction, aberrant PKC activity has been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurological conditions, making PKC isozymes attractive targets for therapeutic intervention and drug development.
This application note provides a detailed protocol for measuring the activity of Protein Kinase C using the selective peptide substrate, [Ala9,10, Lys11,12] Glycogen Synthase (1-12). This synthetic peptide, derived from glycogen synthase, is a well-established and specific substrate for PKC, enabling robust and reproducible measurements of its kinase activity. The protocols and data presented herein are intended to guide researchers in accurately quantifying PKC activity for basic research and high-throughput screening applications.
Principle of the Assay
The in vitro PKC activity assay is based on the enzymatic transfer of the gamma-phosphate from adenosine triphosphate (ATP) to the serine/threonine residues on the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide substrate by PKC. The most common and sensitive method for detecting this phosphorylation event involves the use of radiolabeled ATP, specifically [γ-³²P]ATP. The incorporation of the ³²P radiolabel into the peptide substrate is directly proportional to the PKC activity. The phosphorylated peptide is then separated from the unreacted [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PKC activation pathway and the general workflow for the PKC activity assay described in this document.
Quantitative Data
The following table summarizes known kinetic parameters for PKC with glycogen synthase-related substrates. It is important to note that kinetic constants can vary depending on the specific PKC isozyme, the exact substrate sequence, and the assay conditions.
| Substrate | PKC Isozyme(s) | Km | Vmax | Reference |
| Glycogen Synthase (full protein) | Mixed | 0.25 mg/ml | Not Reported | [2] |
| [Ala9,10, Lys11,12] Glycogen Synthase (1-12) | Mixed | To be determined | To be determined | - |
Experimental Protocols
Materials and Reagents
-
PKC Enzyme: Purified or partially purified PKC from a commercial source or prepared in-house.
-
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) Peptide Substrate: (Sequence: Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys)
-
[γ-³²P]ATP: (Specific activity of ~3000 Ci/mmol)
-
Assay Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM CaCl₂
-
Lipid Activator Mix: 200 µg/ml Phosphatidylserine (PS) and 40 µg/ml Diacylglycerol (DAG) sonicated in assay buffer.
-
ATP Solution: 100 µM unlabeled ATP in water.
-
PKC Pseudosubstrate Inhibitor: (e.g., PKC (19-36)) for specificity control.
-
P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.
-
Wash Buffer: 0.75% Phosphoric Acid.
-
Stop Solution: 75 mM Phosphoric Acid.
-
Scintillation Fluid.
-
Microcentrifuge tubes.
-
Incubator or water bath (30°C).
-
Scintillation Counter.
Protocol for In Vitro PKC Activity Assay
This protocol is adapted from established methods for measuring PKC activity using peptide substrates and radioactive ATP.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture for each sample. A typical 50 µL final reaction volume is recommended.
-
For a single reaction, combine:
-
25 µL of 2X Assay Buffer
-
5 µL of Lipid Activator Mix
-
5 µL of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide stock solution (e.g., to a final concentration of 50-100 µM).
-
5 µL of PKC enzyme preparation (the amount should be optimized to ensure linear reaction kinetics).
-
5 µL of water or inhibitor solution (for control or inhibitor screening).
-
-
-
Pre-incubation:
-
Gently mix the contents and pre-incubate the tubes at 30°C for 5 minutes to allow the enzyme and substrate to equilibrate.
-
-
Initiate the Kinase Reaction:
-
Start the reaction by adding 5 µL of a solution containing 100 µM unlabeled ATP and a tracer amount of [γ-³²P]ATP (e.g., 1 µCi per reaction). The final ATP concentration will be 10 µM.
-
Mix gently and incubate at 30°C for 10-20 minutes. The incubation time should be optimized to ensure that less than 15% of the substrate is phosphorylated to maintain linearity.
-
-
Stop the Reaction:
-
Terminate the reaction by spotting 40 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Immediately drop the paper square into a beaker containing 0.75% phosphoric acid.
-
-
Wash the Phosphocellulose Paper:
-
Wash the P81 paper squares three to four times with 0.75% phosphoric acid, for 5-10 minutes each wash, with gentle stirring. This step is crucial to remove unreacted [γ-³²P]ATP.
-
Perform a final wash with acetone to air dry the paper squares.
-
-
Quantify Incorporated Radioactivity:
-
Place each dried P81 paper square into a scintillation vial.
-
Add an appropriate volume of scintillation fluid (e.g., 5 mL).
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC in pmol of phosphate transferred per minute per mg of enzyme. This requires determining the specific activity of the [γ-³²P]ATP solution.
-
For inhibitor studies, calculate the percentage of inhibition relative to the control (no inhibitor) reaction.
-
Protocol for Determining Kinetic Constants (Km and Vmax)
-
Set up a series of reactions as described above, but vary the concentration of the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide substrate (e.g., from 1 µM to 200 µM) while keeping the concentrations of PKC enzyme and ATP constant.
-
Measure the initial velocity (v) of the reaction for each substrate concentration. This is determined from the linear range of product formation over time.
-
Plot the initial velocity (v) against the substrate concentration ([S]) .
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity) values.
Applications in Drug Development
The robust and specific nature of this assay makes it highly suitable for various stages of the drug discovery and development process:
-
High-Throughput Screening (HTS): The assay can be adapted to a 96-well or 384-well plate format for screening large compound libraries to identify potential PKC inhibitors or activators. Non-radioactive formats, such as those based on fluorescence polarization or luminescence (e.g., ADP-Glo™), can also be employed for HTS.
-
Lead Optimization: Once initial hits are identified, this assay can be used to determine their potency (IC₅₀) and mechanism of action.
-
Selectivity Profiling: By testing compounds against a panel of different PKC isozymes, their selectivity can be determined, which is a critical parameter for developing safe and effective therapeutics.
-
Structure-Activity Relationship (SAR) Studies: The assay provides a quantitative measure of the effects of chemical modifications on the inhibitory or activatory potential of lead compounds, guiding medicinal chemistry efforts.
Conclusion
The use of the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide provides a specific and reliable method for the quantitative measurement of Protein Kinase C activity. The detailed protocols provided in this application note offer a framework for researchers to implement this assay in their laboratories for fundamental research and for screening and characterization of novel PKC modulators in a drug development setting. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.
References
Application Notes and Protocols: Measuring Protein Kinase C Activity in Permeabilized T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to numerous cellular signaling pathways, particularly in T lymphocyte activation.[1][2][3] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKC is activated and translocates to the immunological synapse, where it phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1.[2] This cascade is essential for cytokine production, proliferation, and differentiation of T cells. Dysregulation of PKC activity is implicated in various autoimmune diseases and cancer, making it a critical target for therapeutic intervention.
Measuring PKC activity directly within the cellular environment provides a more physiologically relevant assessment compared to assays using purified enzymes. This protocol details a method for quantifying PKC activity in T cells that have been permeabilized with Streptolysin O (SLO). Permeabilization allows for the introduction of a specific peptide substrate, [Ala9,10, Lys11,12] GS (1-12), and radiolabeled ATP into the cytosol. The incorporation of ³²P from [γ-³²P]ATP into the substrate is then measured to determine PKC activity. [Ala9,10, Lys11,12] Glycogen Synthase (1-12) serves as a selective substrate for PKC, enabling targeted measurement of its activity. This method is sensitive, reproducible, and allows for the investigation of PKC activation in response to various stimuli.[1]
Signaling Pathway and Experimental Workflow
T-Cell Receptor and PKC Signaling Pathway
Caption: Simplified T-cell receptor (TCR) signaling pathway leading to PKC activation.
Experimental Workflow for PKC Assay in Permeabilized T Cells
Caption: Step-by-step workflow for the PKC activity assay in permeabilized T cells.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Human T cells (e.g., Jurkat, or primary) | ATCC, etc. | - |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Streptolysin O (SLO) | Sigma-Aldrich | S5265 |
| [Ala9,10, Lys11,12] GS (1-12) Peptide Substrate | MedChemExpress | HY-131062 |
| [γ-³²P]ATP (3000 Ci/mmol) | PerkinElmer | BLU002Z |
| P81 Phosphocellulose Paper | Whatman | 3698-915 |
| Phytohemagglutinin (PHA) | Sigma-Aldrich | L1668 |
| Phorbol 12,13-dibutyrate (PDBu) | Sigma-Aldrich | P1269 |
| Anti-CD3 Antibody (clone UCHT1) | BioLegend | 300402 |
| PKC Pseudosubstrate Inhibitor | Tocris | 1269 |
| HEPES | Sigma-Aldrich | H3375 |
| EGTA | Sigma-Aldrich | E3889 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| CaCl₂ | Sigma-Aldrich | C1016 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| ATP | Sigma-Aldrich | A2383 |
| Phosphoric Acid | Fisher | A242-500 |
| Scintillation Cocktail | PerkinElmer | 6013329 |
Buffer and Solution Preparation
Table 1: Buffer Compositions
| Buffer/Solution | Components | Final Concentration |
| Permeabilization Buffer | HEPES (pH 7.0), KCl, MgCl₂, EGTA, DTT | 20 mM, 120 mM, 1 mM, 1 mM, 1 mM |
| Kinase Assay Buffer (2X) | HEPES (pH 7.4), MgCl₂, CaCl₂ (to give desired free Ca²⁺), DTT | 40 mM, 6 mM, variable, 2 mM |
| ATP Mix | ATP in Kinase Assay Buffer, [γ-³²P]ATP | 200 µM, ~10 µCi/reaction |
| Substrate Mix | [Ala9,10, Lys11,12] GS (1-12) in Kinase Assay Buffer | 400 µM |
| Wash Solution | Phosphoric Acid | 75 mM |
Protocol 1: T-Cell Preparation and Stimulation
-
Culture human T cells (e.g., Jurkat) in RPMI 1640 medium supplemented with 10% FBS.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells twice with serum-free RPMI 1640 medium.
-
Resuspend cells at a density of 1 x 10⁷ cells/mL in serum-free RPMI 1640.
-
For stimulation, add agonists as required (e.g., 1 µg/mL PHA, 100 ng/mL PDBu, or 10 µg/mL anti-CD3 antibody) and incubate at 37°C for the desired time (e.g., 1-15 minutes). Unstimulated cells serve as a negative control.
-
Terminate stimulation by placing the cell suspension on ice.
-
Wash cells once with ice-cold phosphate-buffered saline (PBS).
Protocol 2: Cell Permeabilization with Streptolysin O
-
Resuspend the T-cell pellet (from Protocol 1) in ice-cold Permeabilization Buffer at a concentration of 5 x 10⁷ cells/mL.
-
Add Streptolysin O (SLO) to a final concentration of 1-2 IU/mL. The optimal concentration should be titrated for each cell type and batch of SLO.
-
Incubate on ice for 15 minutes to allow the toxin to bind.
-
Wash the cells twice with ice-cold Permeabilization Buffer to remove unbound SLO by centrifuging at 300 x g for 5 minutes at 4°C.
-
Resuspend the cells in Permeabilization Buffer at 1 x 10⁸ cells/mL.
-
To induce pore formation, incubate the cells at 37°C for 5 minutes.
-
Immediately place the permeabilized cells on ice. The cells are now ready for the kinase assay.
Protocol 3: PKC Kinase Assay
-
Prepare the complete reaction mixture on ice. For each 50 µL reaction, combine:
-
25 µL of 2X Kinase Assay Buffer (adjust CaCl₂ to achieve ~150 nM free Ca²⁺)
-
5 µL of Substrate Mix (final concentration 200 µM)
-
5 µL of ATP Mix (final concentration 100 µM ATP, ~10 µCi [γ-³²P]ATP)
-
For inhibitor controls, pre-incubate cells with PKC pseudosubstrate inhibitor (10 µM final concentration) for 5 minutes on ice before adding the reaction mixture.
-
-
Add 15 µL of permeabilized T-cell suspension (1.5 x 10⁶ cells) to the reaction mixture.
-
Initiate the kinase reaction by transferring the tubes to a 30°C water bath.
-
Incubate for 10 minutes. The reaction is linear within this timeframe.
-
Terminate the reaction by spotting 40 µL of the reaction mixture onto a labeled 2x2 cm square of P81 phosphocellulose paper.
Protocol 4: Washing and Quantification
-
Immediately after spotting, immerse the P81 papers in a beaker containing 75 mM phosphoric acid.
-
Wash the papers four times with 75 mM phosphoric acid, for 5 minutes each wash, with gentle stirring. This removes unincorporated [γ-³²P]ATP.
-
Perform a final wash with 95% ethanol for 2 minutes to dehydrate the papers.
-
Allow the papers to air dry completely.
-
Place each dried paper square into a scintillation vial, add 5 mL of scintillation cocktail, and cap securely.
-
Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.
Data Presentation and Analysis
Calculation of PKC Activity
-
Determine the specific activity of the [γ-³²P]ATP mix:
-
Spot a known volume (e.g., 5 µL) of the ATP Mix directly onto a P81 paper square.
-
Measure the total CPM in a scintillation counter.
-
Calculate the specific activity: Specific Activity (CPM/pmol) = Total CPM / (ATP concentration in pmol/µL * volume spotted in µL)
-
-
Calculate the amount of phosphate incorporated:
-
Subtract the background CPM (from a reaction with no cells) from the sample CPM.
-
Phosphate Incorporated (pmol) = (Sample CPM - Background CPM) / Specific Activity (CPM/pmol)
-
-
Calculate PKC Specific Activity:
-
PKC Activity (pmol/min/10⁶ cells) = Phosphate Incorporated (pmol) / (incubation time in min * number of cells in millions)
-
Illustrative Experimental Data
The following tables present illustrative data based on typical results reported in the literature, where direct PKC activation with phorbol esters leads to a significant increase in activity, while T-cell activators like PHA induce a more moderate response.
Table 2: PKC Activity in Permeabilized T Cells Under Different Stimulation Conditions
| Condition | Treatment | Incubation Time (min) | Mean PKC Activity (pmol/min/10⁶ cells) ± SD | Fold Increase (vs. Basal) |
| Basal (Unstimulated) | None | 10 | 15.2 ± 1.8 | 1.0 |
| PHA Stimulation | Phytohemagglutinin (1 µg/mL) | 10 | 42.6 ± 4.1 | 2.8 |
| Anti-CD3 Stimulation | UCHT1 Antibody (10 µg/mL) | 10 | 37.9 ± 3.5 | 2.5 |
| Direct PKC Activation | Phorbol 12,13-dibutyrate (PDBu, 100 ng/mL) | 10 | 91.2 ± 8.9 | 6.0 |
| Inhibitor Control | PDBu + PKC Inhibitor (10 µM) | 10 | 18.1 ± 2.2 | 1.2 |
Note: Data are for illustrative purposes to demonstrate expected experimental outcomes.
Table 3: Time Course of PKC Activation with PHA
| Incubation Time (min) | Mean PKC Activity (pmol/min/10⁶ cells) ± SD |
| 0 (Basal) | 15.2 ± 1.8 |
| 1 | 28.5 ± 3.1 |
| 5 | 40.1 ± 3.9 |
| 10 | 42.6 ± 4.1 |
| 15 | 35.8 ± 3.3 |
Note: Data are for illustrative purposes to demonstrate the kinetics of PKC activation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background CPM | - Incomplete washing of P81 papers.- [γ-³²P]ATP breakdown. | - Increase the number and duration of phosphoric acid washes.- Aliquot and store [γ-³²P]ATP at -80°C and avoid repeated freeze-thaw cycles. |
| Low Signal (Low PKC Activity) | - Inefficient permeabilization.- Low cell viability.- Inactive enzyme. | - Titrate the SLO concentration to achieve optimal permeabilization (e.g., assess with Trypan Blue).- Handle cells gently and keep on ice as much as possible.- Ensure stimulation conditions are optimal and reagents are fresh. |
| High Variability Between Replicates | - Inaccurate pipetting.- Inconsistent cell numbers. | - Use calibrated pipettes and mix all solutions thoroughly before use.- Perform accurate cell counts before starting the experiment. |
| No Increase in Activity with Stimulants | - Stimulant is inactive.- Cells are unresponsive.- Assay conditions are suboptimal. | - Check the activity of stimulants.- Use a positive control like PDBu to confirm assay functionality.- Verify the composition and pH of all buffers. Ensure correct free Ca²⁺ concentration. |
References
- 1. A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Radioactive and Fluorescence-Based PKC Assays Using [Ala9,10, Lys11,12] GS (1-12)
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, gene expression, and apoptosis.[1][2] The dysregulation of PKC activity is implicated in various diseases, making it a significant target for drug discovery.[3] Accurate and efficient measurement of PKC activity is therefore paramount for both basic research and pharmaceutical development.
This document provides a detailed comparison of two primary methodologies for assaying PKC activity: the traditional radioactive assay and the more modern fluorescence-based assays, with a specific focus on the use of the selective peptide substrate, [Ala9,10, Lys11,12] Glycogen Synthase (1-12).[4][5] We will explore the principles behind each method, present their respective protocols, offer a comparative analysis of their performance, and provide visual aids to clarify the underlying biological and experimental pathways.
Principles of PKC Assays
Radioactive Assays:
The radiometric assay is often considered the "gold standard" for quantifying protein kinase activity due to its direct measurement and high sensitivity. This method involves the use of radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP. PKC catalyzes the transfer of the radiolabeled terminal phosphate from ATP to the hydroxyl group of a serine or threonine residue on the substrate peptide, [Ala9,10, Lys11,12] GS (1-12). The amount of radioactivity incorporated into the peptide is then quantified, which is directly proportional to the PKC activity.
Fluorescence-Based Assays:
Fluorescence-based assays offer a non-radioactive alternative, enhancing safety and reducing waste disposal issues. These assays come in various formats, including:
-
Fluorescence Polarization (FP): This method relies on the change in the rotational speed of a fluorescently labeled substrate peptide upon phosphorylation. The smaller, unphosphorylated peptide rotates rapidly, resulting in low polarization. When phosphorylated by PKC, it is bound by a larger, specific antibody, causing it to tumble slower and leading to an increase in fluorescence polarization. The change in polarization is proportional to kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay involves a donor fluorophore (e.g., a europium-labeled anti-tag antibody) and an acceptor fluorophore (e.g., a fluorescently labeled phosphospecific antibody). When both antibodies bind to the phosphorylated substrate, they are brought into close proximity, allowing for energy transfer from the donor to the acceptor. The resulting FRET signal is a measure of PKC activity.
-
Fluorescence Intensity (FI): Some assays utilize a substrate peptide whose fluorescence properties change upon phosphorylation. For example, phosphorylation can lead to a change in the fluorescence emission intensity of a strategically placed fluorophore.
Comparative Data
The choice between a radioactive and a fluorescence-based assay often depends on the specific experimental needs, including throughput requirements, sensitivity, and available equipment. The following table summarizes key performance metrics for each assay type.
| Parameter | Radioactive Assay | Fluorescence-Based Assay |
| Principle | Measures incorporation of [³²P] or [³³P] from ATP into the substrate. | Measures changes in fluorescence polarization, FRET, or intensity upon substrate phosphorylation. |
| Sensitivity | Very high, considered the "gold standard". | High, but can be susceptible to interference from fluorescent compounds. |
| Throughput | Lower, can be laborious for large-scale screening. | High, well-suited for high-throughput screening (HTS). |
| Safety | Requires handling of radioactive materials and specialized waste disposal. | Non-radioactive, safer to handle. |
| Cost | Can be less expensive per data point for smaller scale experiments. | Higher initial instrument cost, but can be more cost-effective for HTS. |
| Z'-factor | Generally high, indicating a robust assay window. | Can achieve excellent Z'-factors (>0.7), suitable for HTS. |
| Interference | Less prone to compound interference. | Susceptible to interference from colored or fluorescent compounds. |
Experimental Protocols
This protocol is a generalized procedure and may require optimization for specific PKC isoforms and experimental conditions.
Materials:
-
Purified active PKC enzyme
-
[Ala9,10, Lys11,12] GS (1-12) peptide substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, and appropriate concentrations of lipid activators like phosphatidylserine and diacylglycerol)
-
ATP solution (unlabeled)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, the desired concentration of [Ala9,10, Lys11,12] GS (1-12) substrate, and the purified PKC enzyme.
-
Initiate the reaction: Add a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction mix to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for ATP for the specific PKC isoform, if known.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by adding the stop solution.
-
Spot onto P81 paper: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper: Wash the P81 paper squares multiple times with phosphoric acid (e.g., 0.5% or 1%) to remove unincorporated [γ-³²P]ATP.
-
Quantify radioactivity: Place the washed and dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the PKC enzyme, typically expressed as pmol of phosphate transferred per minute per mg of enzyme.
This protocol is a general guideline for a competitive FP assay.
Materials:
-
Purified active PKC enzyme
-
[Ala9,10, Lys11,12] GS (1-12) peptide substrate
-
Fluorescently labeled phosphopeptide tracer (with the same sequence as the phosphorylated substrate)
-
Phosphospecific antibody that binds to the phosphorylated substrate
-
Kinase reaction buffer
-
ATP solution
-
Stop/Detection buffer (containing the phosphospecific antibody and fluorescent tracer)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare the kinase reaction: In the wells of a suitable microplate, add the kinase reaction buffer, the [Ala9,10, Lys11,12] GS (1-12) substrate, and the PKC enzyme.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction and initiate detection: Add the Stop/Detection buffer to each well. This will stop the kinase reaction and initiate the competitive binding between the phosphorylated substrate and the fluorescent tracer for the antibody.
-
Incubate for binding: Incubate the plate at room temperature for a period to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).
-
Measure fluorescence polarization: Read the plate on a microplate reader equipped for FP measurements.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of phosphorylated substrate produced, and thus to the PKC activity.
Visualizations
References
- 1. Cell Signaling through Protein Kinase C Oxidation and Activation | MDPI [mdpi.com]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glycogen | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
in vitro kinase assay setup with [Ala9,10, Lys11,12] Glycogen Synthase (1-12)
Topic: In Vitro Kinase Assay Setup with [Ala9,10, Lys11,12] Glycogen Synthase (1-12)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1] The dysregulation of PKC activity is implicated in numerous diseases, making it an important target for drug discovery. In vitro kinase assays are fundamental tools for studying PKC activity and for screening potential inhibitors.
These application notes provide a detailed protocol for setting up an in vitro kinase assay for Protein Kinase C using the specific peptide substrate, [Ala9,10, Lys11,12] Glycogen Synthase (1-12). This peptide is a recognized substrate for assaying PKC activity.[2] The protocol described here is a radiometric assay using [γ-³²P]ATP, a highly sensitive method for detecting kinase activity.[3]
Signaling Pathway Context
Protein Kinase C is a key component of signal transduction pathways that respond to extracellular signals. Activation of conventional PKC isoforms (cPKC; α, β, γ) is dependent on calcium ions (Ca²⁺) and diacylglycerol (DAG).[1] While PKC can phosphorylate and inactivate Glycogen Synthase Kinase-3α/β (GSK-3α/β), a primary regulator of Glycogen Synthase, some studies suggest that direct phosphorylation and inactivation of Glycogen Synthase by PKC may not be a primary regulatory mechanism.[4] However, the modified glycogen synthase peptide, [Ala9,10, Lys11,12] Glycogen Synthase (1-12), serves as a specific and efficient in vitro substrate for measuring PKC activity.
Caption: Simplified signaling pathway showing the activation of conventional Protein Kinase C (PKC).
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified, active Protein Kinase C (PKC) isoform (e.g., PKCα, β, or γ).
-
Substrate: [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide.
-
ATP: [γ-³²P]ATP (specific activity ~3000 Ci/mmol) and non-radioactive ATP.
-
Kinase Assay Buffer (5X): 100 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT.
-
Activator Solution (10X): 5 mg/mL Phosphatidylserine, 0.5 mg/mL Diacylglycerol, 10 mM CaCl₂ in assay buffer.
-
Stop Solution: 75 mM Phosphoric acid.
-
P81 Phosphocellulose Paper: Cut into squares.
-
Scintillation Fluid.
-
Microcentrifuge tubes.
-
Incubator.
-
Scintillation counter.
Assay Procedure
The following protocol is for a single 50 µL reaction. Reactions should be set up in duplicate or triplicate.
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1X Kinase Assay Buffer by diluting the 5X stock with sterile distilled water.
-
Prepare Master Mix: For the desired number of reactions, prepare a master mix containing the 1X Kinase Assay Buffer, Activator Solution, and the peptide substrate. The final concentration of the peptide substrate typically ranges from 10-200 µM.
-
Enzyme Preparation: Dilute the PKC enzyme in 1X Kinase Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically but often falls in the range of 2-20 nM.
-
Reaction Setup:
-
To a microcentrifuge tube, add 25 µL of the master mix.
-
Add 10 µL of the diluted PKC enzyme.
-
For inhibitor studies, add 5 µL of the inhibitor solution (e.g., staurosporine) or vehicle control. Adjust the buffer volume accordingly to maintain a final volume of 50 µL.
-
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of the ATP solution (containing a mix of non-radioactive ATP and [γ-³²P]ATP). The final ATP concentration is typically at or near the Km of the kinase for ATP (usually 10-100 µM).
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes. The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing:
-
Allow the spotted samples to air dry for a few minutes.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantification:
-
Place each dried P81 paper square into a scintillation vial.
-
Add an appropriate volume of scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
References
Application Notes and Protocols for Cellular Uptake and Stability of Synthetic Glycogen Synthase Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen synthase (GS) is a pivotal enzyme in glycogen metabolism, catalyzing the rate-limiting step in the synthesis of glycogen from glucose. Its activity is tightly regulated by allosteric effectors and reversible phosphorylation, primarily by Glycogen Synthase Kinase-3 (GSK-3). Dysregulation of glycogen synthase activity is implicated in various metabolic disorders, including diabetes and glycogen storage diseases. The development of synthetic peptides that can modulate glycogen synthase activity intracellularly presents a promising therapeutic strategy.
These application notes provide a comprehensive overview and detailed protocols for assessing the cellular uptake and stability of synthetic peptides designed to target glycogen synthase. The information herein is intended to guide researchers in the design, characterization, and validation of such peptides for therapeutic and research applications.
Data Presentation: Cellular Uptake and Stability of a Hypothetical Synthetic Glycogen Synthase Peptide (GS-P1)
To illustrate the application of the described protocols, the following tables summarize hypothetical quantitative data for a synthetic glycogen synthase-targeting peptide, designated "GS-P1." This peptide is envisioned as a cell-penetrating peptide conjugated to a sequence designed to interact with a regulatory site on glycogen synthase.
Table 1: Cellular Uptake Efficiency of Fluorescently Labeled GS-P1 in HepG2 Cells
| Assay Method | Incubation Time (hours) | GS-P1 Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Positive Cells (%) |
| Flow Cytometry | 1 | 5 | 150 ± 12 | 85 ± 5 |
| 4 | 5 | 450 ± 35 | 95 ± 3 | |
| 24 | 5 | 800 ± 60 | 98 ± 2 | |
| Confocal Microscopy | 4 | 5 | 380 ± 40 (Cytosolic) | N/A |
| Mass Spectrometry | 4 | 10 | 2.5 ± 0.3 (pmol/mg protein) | N/A |
Table 2: Stability of Synthetic Glycogen Synthase Peptide (GS-P1) in Biological Media
| Assay Condition | Incubation Time (hours) | % Intact GS-P1 Remaining (Mean ± SD) |
| Human Serum at 37°C | 0 | 100 ± 0.0 |
| 1 | 85.2 ± 3.1 | |
| 4 | 55.6 ± 4.5 | |
| 8 | 25.1 ± 2.8 | |
| 24 | < 5.0 | |
| Cell Lysate (HepG2) at 37°C | 0 | 100 ± 0.0 |
| 1 | 92.5 ± 2.5 | |
| 4 | 78.3 ± 3.9 | |
| 8 | 60.7 ± 5.1 | |
| 24 | 35.2 ± 4.2 |
Signaling Pathway
The primary regulatory pathway for glycogen synthase involves its phosphorylation by GSK-3, which leads to its inactivation. Insulin signaling can inhibit GSK-3, thereby promoting the dephosphorylation and activation of glycogen synthase. A synthetic peptide targeting glycogen synthase could potentially act by either directly inhibiting or activating the enzyme, or by interfering with its regulation by GSK-3.
Experimental Protocols
Synthesis and Labeling of Glycogen Synthase Peptides
Objective: To synthesize a peptide sequence designed to target glycogen synthase and label it with a fluorescent dye for uptake studies.
Workflow Diagram:
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, DIC) and base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Fluorescent dye with an NHS-ester reactive group (e.g., FITC, TAMRA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol:
-
Peptide Synthesis: Synthesize the peptide on a solid-phase resin using standard Fmoc chemistry.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
-
Fluorescent Labeling: Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) and add the NHS-ester fluorescent dye (typically a 1.2-fold molar excess).
-
Purification of Labeled Peptide: Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide by RP-HPLC.
-
Final Characterization: Confirm the mass of the labeled peptide using mass spectrometry.
Cellular Uptake Quantification by Flow Cytometry
Objective: To quantify the percentage of cells that have internalized the fluorescently labeled peptide and the relative amount of uptake.
Protocol:
-
Cell Culture: Seed cells (e.g., HepG2) in a 24-well plate and grow to 70-80% confluency.
-
Peptide Incubation: Treat the cells with the fluorescently labeled GS-P1 at the desired concentration (e.g., 5 µM) in serum-free media for various time points (e.g., 1, 4, 24 hours).
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular peptide.
-
Trypsinization: Detach the cells using trypsin-EDTA.
-
Quenching (Optional): Add trypan blue to quench the fluorescence of any remaining surface-bound peptide.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Use untreated cells as a negative control.
Intracellular Localization by Confocal Microscopy
Objective: To visualize the subcellular localization of the fluorescently labeled peptide.
Protocol:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips.
-
Peptide Incubation: Treat the cells with the fluorescently labeled GS-P1 (e.g., 5 µM) for the desired time.
-
Staining (Optional): Stain for specific organelles (e.g., LysoTracker for lysosomes, Hoechst for nucleus).
-
Washing and Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Imaging: Mount the coverslips and image using a confocal microscope. Acquire images in the channels corresponding to the peptide and any organelle stains.
Serum Stability Assay by HPLC
Objective: To determine the stability of the synthetic peptide in the presence of serum proteases.
Workflow Diagram:
Protocol:
-
Peptide Solution: Prepare a stock solution of the GS-P1 peptide.
-
Incubation: Add the peptide to human serum to a final concentration (e.g., 100 µg/mL) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Add an equal volume of cold acetonitrile containing 1% TFA to the aliquot to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC, monitoring at a wavelength appropriate for the peptide (e.g., 220 nm).
-
Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point and calculate the percentage remaining relative to the t=0 time point.
Intracellular Peptide Quantification by Mass Spectrometry
Objective: To accurately quantify the intracellular concentration of the unlabeled synthetic peptide.
Protocol:
-
Cell Treatment: Treat a known number of cells with the unlabeled GS-P1 peptide.
-
Cell Lysis: After incubation, wash the cells extensively with PBS and lyse them in a suitable buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysate (e.g., using a BCA assay).
-
Internal Standard: Add a known amount of a stable isotope-labeled version of the GS-P1 peptide to the lysate as an internal standard.
-
Sample Preparation: Process the sample to enrich for the peptide of interest (e.g., solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Quantify the amount of the endogenous peptide by comparing its peak area to that of the internal standard. The results are typically expressed as pmol of peptide per mg of total cellular protein.
Conclusion
The protocols and application notes provided here offer a framework for the systematic evaluation of synthetic peptides designed to target glycogen synthase. By assessing cellular uptake, intracellular localization, and stability, researchers can effectively characterize and optimize these peptides for potential therapeutic applications in metabolic diseases. The use of both qualitative and quantitative methods is crucial for a comprehensive understanding of peptide performance in a cellular context.
Application Notes and Protocols for Developing a Standard Curve for [Ala9,10, Lys11,12] Glycogen Synthase (1-12) Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity is implicated in numerous diseases, making it a significant target for drug development. The synthetic peptide, [Ala9,10, Lys11,12] Glycogen Synthase (1-12), is a selective substrate for PKC.[1][2][3][4] Establishing a reliable method to quantify the phosphorylation of this peptide is essential for screening potential PKC inhibitors or activators.
These application notes provide a detailed protocol for developing a standard curve for the phosphorylation of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) using a non-radioactive, ELISA-based assay. This method allows for the quantification of phosphorylated peptide, which can then be used to determine the activity of PKC in various samples.
Signaling Pathway: Regulation of Glycogen Synthase
Glycogen synthase, the key enzyme in glycogenesis, is regulated by a complex signaling cascade. Insulin, for example, activates a pathway that leads to the activation of protein phosphatase 1 (PP1). PP1 dephosphorylates and activates glycogen synthase. Conversely, hormones like glucagon can trigger pathways that lead to the phosphorylation and inactivation of glycogen synthase by kinases such as Protein Kinase A (PKA) and Glycogen Synthase Kinase-3 (GSK-3). PKC is also known to phosphorylate glycogen synthase, contributing to its regulation.
Caption: Regulation of Glycogen Synthase by phosphorylation.
Experimental Workflow: Standard Curve Development
The workflow for developing a standard curve involves preparing a series of known concentrations of a synthetically phosphorylated version of the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide. These standards are then used in an ELISA-based assay to generate a signal that is proportional to the amount of phosphorylated peptide. This standard curve can then be used to determine the concentration of phosphorylated peptide in unknown samples from a kinase reaction.
Caption: Experimental workflow for developing a standard curve.
Protocols
Materials and Reagents
-
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide (Non-phosphorylated)
-
Phosphorylated [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide standard
-
Recombinant active Protein Kinase C (PKC)
-
96-well microplate
-
Capture antibody (e.g., anti-Glycogen Synthase peptide antibody)
-
Detection antibody (e.g., anti-phospho-Ser/Thr antibody conjugated to Horseradish Peroxidase - HRP)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
ATP solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Protocol 1: Preparation of Phospho-Peptide Standard Curve
-
Prepare Phospho-Peptide Standards:
-
Reconstitute the phosphorylated [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide standard to a stock concentration of 1 mM in sterile water.
-
Perform serial dilutions of the stock solution in Kinase Reaction Buffer to obtain a range of standard concentrations (e.g., 0, 1, 2.5, 5, 10, 25, 50, and 100 µM).
-
-
ELISA Procedure:
-
Coating: Add 100 µL of capture antibody (diluted in PBS) to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Standard Incubation: Add 100 µL of each phospho-peptide standard dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-phospho-Ser/Thr antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of Wash Buffer per well.
-
Substrate Reaction: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.
-
Plot the corrected absorbance values against the corresponding phospho-peptide concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration.
-
Protocol 2: Kinase Assay for Unknown Samples
-
Set up Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Kinase Reaction Buffer
-
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide (e.g., 50 µM final concentration)
-
Your sample containing PKC (or purified active PKC as a positive control)
-
ATP (e.g., 100 µM final concentration) to initiate the reaction.
-
-
The total reaction volume should be consistent (e.g., 50 µL).
-
Include a negative control with no PKC.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically.
-
-
Stop Reaction:
-
Stop the reaction by adding an equal volume of a solution containing EDTA (e.g., 20 mM final concentration) to chelate the Mg²⁺ ions.
-
-
Quantify Phosphorylation:
-
Use the stopped reaction mixture as your "unknown sample" in the ELISA procedure described in Protocol 1 (steps 2.5 - 2.11).
-
-
Calculate Phosphorylated Peptide Concentration:
-
Use the standard curve generated in Protocol 1 to determine the concentration of phosphorylated peptide in your unknown samples from their absorbance values.
-
Data Presentation
The following table provides an example of the data that could be generated when developing a standard curve for [Ala9,10, Lys11,12] Glycogen Synthase (1-12) phosphorylation.
| Phospho-Peptide Concentration (µM) | Absorbance at 450 nm (Corrected) |
| 0 | 0.000 |
| 1 | 0.085 |
| 2.5 | 0.210 |
| 5 | 0.425 |
| 10 | 0.850 |
| 25 | 1.875 |
| 50 | 3.500 |
| 100 | 4.000 (Saturation) |
Note: The absorbance values are representative and will vary depending on the specific antibodies, reagents, and incubation times used. It is crucial to generate a new standard curve for each experiment.
Conclusion
This document provides a comprehensive guide for developing a standard curve to quantify the phosphorylation of the PKC substrate, [Ala9,10, Lys11,12] Glycogen Synthase (1-12). The detailed protocols and data presentation format are intended to assist researchers in accurately measuring PKC activity, which is vital for the study of cellular signaling and the development of novel therapeutics.
References
experimental design for measuring PKC kinetics with [Ala9,10, Lys11,12] GS (1-12)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of a vast array of cellular signaling pathways.[1][2] These enzymes play pivotal roles in regulating cellular processes such as proliferation, differentiation, gene expression, and apoptosis.[1][2][3] The PKC family is divided into three main groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. Conventional PKCs (α, βI, βII, γ) are activated by diacylglycerol (DAG) and require calcium (Ca2+) for their activity. Dysregulation of PKC signaling has been implicated in numerous diseases, including cancer, cardiovascular diseases, and neurological disorders, making PKC isoforms attractive therapeutic targets.
The measurement of PKC kinetic parameters is fundamental to understanding its enzymatic function and for the development of specific inhibitors or activators. A widely used method for assaying PKC activity involves the use of a specific peptide substrate and radiolabeled ATP ([γ-32P]ATP). This application note provides a detailed experimental design and protocol for measuring the kinetics of PKC using the synthetic peptide substrate, [Ala9,10, Lys11,12] GS (1-12), which is a modified version of the glycogen synthase peptide. The phosphorylation of this peptide by PKC can be quantified to determine key kinetic constants such as the Michaelis constant (Km) and the maximum velocity (Vmax).
Principle of the Assay
The assay quantifies the transfer of the γ-phosphate from [γ-32P]ATP to the serine/threonine residues of the [Ala9,10, Lys11,12] GS (1-12) peptide substrate, catalyzed by PKC. The reaction is performed under conditions that are optimal for PKC activity, including the presence of its cofactors, phosphatidylserine (PS) and diacylglycerol (DAG), as well as Ca2+. The phosphorylated peptide is then separated from the unreacted [γ-32P]ATP using phosphocellulose paper, which specifically binds the phosphorylated substrate. The amount of radioactivity incorporated into the peptide is then measured using a scintillation counter, and this data is used to calculate the reaction velocity. By varying the concentration of the peptide substrate while keeping the enzyme and ATP concentrations constant, the kinetic parameters Km and Vmax can be determined using Michaelis-Menten kinetics.
Materials and Reagents
-
Enzyme: Purified, active Protein Kinase C (PKC)
-
Substrate: [Ala9,10, Lys11,12] GS (1-12) peptide
-
Radioisotope: [γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Assay Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol (DTT), 1 mM CaCl2.
-
Lipid Activator: 0.5 mg/ml phosphatidylserine (PS) and 0.05 mg/ml diacylglycerol (DAG) in ADB. Sonicate on ice before use.
-
Magnesium/ATP Cocktail: 75 mM MgCl2 and 500 µM ATP in ADB.
-
Stop Solution: 0.75% phosphoric acid
-
P81 Phosphocellulose Paper
-
Scintillation Vials and Scintillation Fluid
-
Microcentrifuge Tubes
-
Pipettes and Tips
-
Incubator/Water Bath (30°C)
-
Scintillation Counter
Experimental Protocols
Protocol 1: Preparation of Reagents
-
[γ-32P]ATP Working Solution: Prepare the [γ-32P]ATP working solution by diluting the stock in the Magnesium/ATP Cocktail to achieve a final specific activity that allows for sensitive detection.
-
Peptide Substrate Stock Solutions: Prepare a series of stock solutions of the [Ala9,10, Lys11,12] GS (1-12) peptide in ADB at various concentrations (e.g., ranging from 0.1x to 10x the expected Km).
-
PKC Enzyme Dilution: Dilute the purified PKC enzyme in ice-cold ADB to a concentration that results in a linear reaction rate for the desired incubation time (typically in the ng range per assay).
Protocol 2: PKC Kinetic Assay
-
Reaction Setup: In a microcentrifuge tube on ice, add the following components in the specified order:
-
10 µL Assay Dilution Buffer (ADB)
-
10 µL of the appropriate peptide substrate dilution (to achieve the desired final concentration)
-
10 µL Lipid Activator (sonicated)
-
10 µL of diluted PKC enzyme
-
-
Initiation of Reaction: To start the reaction, add 10 µL of the [γ-32P]ATP working solution to each tube.
-
Incubation: Gently mix the contents of the tubes and incubate at 30°C for a predetermined time (e.g., 10 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Immediately place the P81 papers in a beaker containing 0.75% phosphoric acid. Wash the papers three to four times with the phosphoric acid solution for 5-10 minutes each wash to remove unreacted [γ-32P]ATP.
-
Scintillation Counting: After the final wash, rinse the P81 papers with acetone, let them air dry, and then place each paper in a scintillation vial with an appropriate volume of scintillation fluid.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
Data Presentation
The raw data (CPM) should be converted to the specific activity of the enzyme (e.g., in pmol of phosphate incorporated per minute per mg of enzyme). This is achieved by using the specific activity of the [γ-32P]ATP to calculate the moles of phosphate incorporated. The reaction velocity (V) is then plotted against the substrate concentration ([S]). The kinetic parameters, Km and Vmax, can be determined by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis software (e.g., GraphPad Prism).
Table 1: Representative Kinetic Parameters for PKC with a Peptide Substrate
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Peptide KRAKRKTAKKR | 0.49 | 10.0 |
| Myelin Basic Protein (4-14) | 7 | ~2x Histone H1 |
Note: The data for peptide KRAKRKTAKKR is from a study on a highly selective PKC substrate and is provided as a representative example of kinetic values that can be obtained. The Km value for Myelin Basic Protein (4-14) is also provided for comparison.
Visualizations
PKC Activation Signaling Pathway
Caption: Activation pathway of conventional Protein Kinase C (PKC).
Experimental Workflow for PKC Kinetics
Caption: Experimental workflow for determining PKC kinetic parameters.
References
Troubleshooting & Optimization
troubleshooting low signal in PKC assay with [Ala9,10, Lys11,12] GS (1-12)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in Protein Kinase C (PKC) assays utilizing the [Ala9,10, Lys11,12] GS (1-12) peptide substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a very low or no signal in my PKC assay with the [Ala9,10, Lys11,12] GS (1-12) substrate. What are the potential causes?
A low or absent signal in your PKC assay can stem from several factors, ranging from inactive reagents to suboptimal assay conditions. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Low Signal Intensity
| Potential Cause | Recommended Action |
| Inactive PKC Enzyme | Verify Enzyme Activity: Ensure your PKC enzyme is active. Repeated freeze-thaw cycles can diminish activity. Aliquot the enzyme upon receipt and store at -80°C. Positive Control: Always include a positive control with a known active PKC preparation to validate the assay setup. |
| Suboptimal Substrate Concentration | Optimize Concentration: The concentration of the [Ala9,10, Lys11,12] GS (1-12) peptide is critical. A concentration that is too low will result in a weak signal. Perform a concentration-response curve to determine the optimal concentration for your specific assay conditions. A typical starting point for peptide substrates is in the µM range. |
| Incorrect ATP Concentration | Check ATP Levels: The concentration of ATP should be appropriate for the PKC enzyme. Low ATP levels can be rate-limiting. The final ATP concentration may need to be determined empirically for your specific assay. |
| Issues with PKC Activation | Ensure Presence of Cofactors: Conventional and novel PKC isotypes require specific cofactors for activation. Ensure your assay buffer contains the necessary components. For conventional PKCs (α, β, γ), this includes calcium (Ca2+), diacylglycerol (DAG), and phospholipids like phosphatidylserine. |
| Suboptimal Assay Buffer Conditions | Verify pH and Ionic Strength: Ensure the pH and ionic strength of your assay buffer are optimal for PKC activity. Check for Inhibitors: Components from your sample preparation, such as detergents or other chemicals, may inhibit PKC activity. |
| Problems with Detection (for non-radioactive assays) | Antibody Issues (ELISA-based assays): If you are using an ELISA-based detection method, ensure the primary antibody recognizes the phosphorylated substrate and that the secondary antibody-enzyme conjugate is active. Increase incubation times or antibody concentrations if necessary. Substrate Quality (Fluorescence/Luminescence): For fluorescence or luminescence-based assays, ensure the substrate is not degraded and is protected from light. |
| Improper Handling and Storage of Peptide Substrate | Follow Storage Guidelines: The [Ala9,10, Lys11,12] GS (1-12) peptide should be stored lyophilized at -20°C or colder. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. Before use, allow the peptide to equilibrate to room temperature before opening the vial to prevent moisture uptake. |
Q2: What are the optimal concentrations for the key reagents in a PKC assay with [Ala9,10, Lys11,12] GS (1-12)?
The optimal concentrations can vary depending on the specific PKC isotype and the assay format. However, the following table provides a general starting point for optimization.
| Reagent | Typical Concentration Range |
| [Ala9,10, Lys11,12] GS (1-12) Peptide | 10 - 200 µM |
| PKC Enzyme (purified) | 25 - 100 ng/assay |
| ATP | 10 - 500 µM |
| Magnesium Chloride (MgCl2) | 5 - 10 mM |
| Calcium Chloride (CaCl2) (for conventional PKCs) | 100 - 500 µM |
| Phosphatidylserine (for conventional & novel PKCs) | 10 - 100 µg/mL |
| Diacylglycerol (DAG) (for conventional & novel PKCs) | 1 - 10 µg/mL |
Q3: How should I properly prepare and store the [Ala9,10, Lys11,12] GS (1-12) peptide substrate?
Proper handling and storage of your peptide substrate are crucial for obtaining consistent results.
-
Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[1]
-
Reconstitution: To prepare a stock solution, dissolve the peptide in sterile distilled water or a buffer appropriate for your assay.[1] If the peptide has low aqueous solubility, a small amount of an organic solvent like DMSO can be used, but ensure the final concentration in the assay is low enough not to inhibit the enzyme.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, create single-use aliquots of the stock solution and store them at -20°C or -80°C.[1]
-
Before Use: When you need to use an aliquot, allow it to thaw completely and equilibrate to room temperature before opening.[1]
Experimental Protocols
This section provides a detailed methodology for a radioactive PKC assay using the [Ala9,10, Lys11,12] GS (1-12) peptide substrate, adapted from the foundational method described by Alexander et al. (1990).[2]
Radioactive PKC Assay in Permeabilized Cells
This protocol is designed to measure PKC activity within cells that have been made permeable to allow the entry of the peptide substrate and [γ-³²P]ATP.
Materials:
-
Permeabilization Buffer: (e.g., containing 20 mM HEPES, pH 7.2, 100 mM KCl, 5 mM NaCl, 1 mM MgCl₂, and 1 mM EGTA)
-
Streptolysin O (SLO): For cell permeabilization.
-
[Ala9,10, Lys11,12] GS (1-12) Peptide Stock Solution: (e.g., 10 mM in sterile water)
-
[γ-³²P]ATP: (Specific activity ~3000 Ci/mmol)
-
Assay Buffer: (e.g., Permeabilization buffer with 3 mM MgCl₂ and 150 nM free Ca²⁺)
-
PKC Activators (optional): e.g., Phorbol 12,13-dibutyrate (PDBu)
-
PKC Inhibitors (for negative control): e.g., a pseudosubstrate peptide inhibitor
-
Phosphoric Acid (0.75%): For washing.
-
P81 Phosphocellulose Paper: For capturing the phosphorylated peptide.
-
Scintillation Vials and Fluid
-
Scintillation Counter
Procedure:
-
Cell Preparation: Prepare a suspension of your cells of interest (e.g., T lymphocytes) at a concentration of approximately 1 x 10⁷ cells/mL in a suitable buffer.
-
Permeabilization: Add Streptolysin O to the cell suspension at a pre-determined optimal concentration and incubate to permeabilize the cell membranes.
-
Assay Initiation: In a microcentrifuge tube, combine the following on ice:
-
Permeabilized cells
-
[Ala9,10, Lys11,12] GS (1-12) peptide to a final concentration of 100 µM.
-
Assay Buffer
-
PKC activator or inhibitor (if applicable)
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Incubation: Incubate the reaction mixture at 30°C for 10 minutes.
-
Stopping the Reaction and Spotting: Stop the reaction by taking a 25 µL aliquot and spotting it onto the center of a numbered P81 phosphocellulose paper square.
-
Washing:
-
Immerse the P81 papers in a beaker containing 0.75% phosphoric acid and wash for 5-10 minutes with gentle agitation.
-
Repeat the wash three to four times with fresh phosphoric acid.
-
Perform a final wash with acetone to aid in drying.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
Visualizations
PKC Signaling Pathway
Caption: Canonical PKC signaling pathway activation.
PKC Assay Experimental Workflow
Caption: Workflow for a radioactive PKC assay.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low PKC assay signal.
References
- 1. A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
non-specific binding of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) in cell lysates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific binding of the peptide [Ala9,10, Lys11,12] Glycogen Synthase (1-12) in cell lysates. This peptide is a known substrate for Protein Kinase C (PKC) and is often used in kinase assays and pull-down experiments to study protein-protein interactions.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is [Ala9,10, Lys11,12] Glycogen Synthase (1-12) and what is its primary application?
A1: [Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a synthetic peptide with the sequence Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys. It is a well-established substrate for Protein Kinase C (PKC) and is commonly used to assay PKC activity. It can also be used as a "bait" in pull-down assays to identify and study proteins that interact with this specific sequence, such as PKC isoforms or other potential binding partners.
Q2: What causes non-specific binding of this peptide in cell lysates?
A2: Non-specific binding of peptides in cell lysates is a common issue arising from several types of molecular interactions:
-
Ionic Interactions: The peptide has a net positive charge due to the two lysine residues, which can lead to electrostatic interactions with negatively charged proteins or other macromolecules in the lysate.
-
Hydrophobic Interactions: Although the peptide has hydrophilic character, it also contains hydrophobic residues that can interact non-specifically with hydrophobic regions of other proteins.
-
Binding to solid surfaces: Peptides and proteins can non-specifically adhere to the surfaces of experimental materials like microcentrifuge tubes and beads used in pull-down assays.
Q3: How can I detect non-specific binding in my experiment?
A3: Including proper negative controls is crucial for identifying non-specific binding. For a pull-down experiment, this would include:
-
Beads-only control: Incubating your cell lysate with the beads alone (without the peptide) can reveal proteins that bind non-specifically to the beads themselves.
-
Scrambled peptide control: A peptide with the same amino acid composition but a randomized sequence can be used to show that the observed interactions are specific to the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) sequence.
-
Input lysate control: Running a sample of your initial cell lysate on a gel alongside your pull-down eluate helps to identify highly abundant proteins that may appear as non-specific binders.
Troubleshooting Guide: High Background and Non-Specific Binding
This guide provides solutions to common problems of non-specific binding when using [Ala9,10, Lys11,12] Glycogen Synthase (1-12) in pull-down assays or other affinity-based experiments.
| Problem | Potential Cause | Recommended Solution |
| High background in beads-only control | Proteins are binding non-specifically to the affinity beads. | Pre-clear the lysate: Incubate the cell lysate with beads alone for 30-60 minutes at 4°C, then centrifuge and use the supernatant for your pull-down experiment. Block the beads: Incubate the beads with a blocking agent like BSA before adding the cell lysate. |
| Multiple bands in the pull-down lane, similar to the input lane | Insufficient washing or overly gentle wash conditions. | Increase the number of washes: Perform at least 3-5 wash steps after incubating the lysate with the peptide-bead complex. Increase wash buffer stringency: See the tables below for recommended starting concentrations of salt and detergents in your wash buffer. |
| The peptide appears to be "sticky" and pulls down many proteins | The peptide is engaging in non-specific ionic or hydrophobic interactions with lysate proteins. | Optimize wash buffer composition: Gradually increase the salt and/or detergent concentration in your wash buffer to disrupt weaker, non-specific interactions. Add a blocking agent to the lysis buffer: Including BSA or a non-relevant protein in your lysis and wash buffers can help to saturate non-specific binding sites on proteins in the lysate. |
Optimizing Wash Buffer Conditions
The composition of your wash buffer is critical for reducing non-specific binding while preserving true protein-peptide interactions. The following tables provide recommended starting concentrations for key components that can be optimized for your specific experimental system.
Table 1: Salt Concentration for Reducing Ionic Interactions
| Salt (e.g., NaCl) | Recommended Starting Concentration | Rationale |
| Sodium Chloride (NaCl) | 150-200 mM | Increasing the ionic strength of the buffer can disrupt weak, non-specific electrostatic interactions. Concentrations can be titrated up to 500 mM or higher, but be aware that very high salt concentrations may also disrupt specific interactions. |
Table 2: Detergents for Reducing Hydrophobic Interactions
| Detergent | Type | Recommended Starting Concentration | Rationale |
| Tween-20 | Non-ionic | 0.05% - 0.1% (v/v) | A mild detergent that can disrupt non-specific hydrophobic interactions without denaturing most proteins or disrupting specific protein-protein interactions. |
| Triton X-100 | Non-ionic | 0.1% - 0.5% (v/v) | Slightly stronger than Tween-20, useful if non-specific binding persists. |
| NP-40 | Non-ionic | 0.1% - 0.5% (v/v) | Similar in strength to Triton X-100. A low concentration (around 0.05%) has been found to be effective in reducing non-specific binding in some immunoprecipitation experiments. |
Table 3: Blocking Agents
| Blocking Agent | Recommended Starting Concentration | Rationale | | :--- | :--- | :--- | :--- | | Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | BSA is a commonly used protein blocking agent that can prevent the peptide and other proteins from binding non-specifically to surfaces and to each other. A 0.1% BSA solution has been shown to be effective in preventing peptide loss due to non-specific binding in vials. |
Experimental Protocols
Protocol: Peptide Pull-Down Assay to Identify Interacting Proteins
This protocol describes a general workflow for using biotinylated [Ala9,10, Lys11,12] Glycogen Synthase (1-12) to pull down interacting proteins from a cell lysate for subsequent analysis by mass spectrometry.
Materials:
-
Biotinylated [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., cell lysis buffer with optimized salt and detergent concentrations)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5, or SDS-PAGE sample buffer for Western blotting)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration of the lysate.
-
Lysate Pre-clearing: Add streptavidin-coated magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C. Separate the beads from the lysate. This step removes proteins that bind non-specifically to the beads.
-
Peptide Immobilization: Incubate the biotinylated peptide with a fresh aliquot of streptavidin-coated magnetic beads in wash buffer for 1 hour at 4°C to allow the peptide to bind to the beads.
-
Binding of Interacting Proteins: Add the pre-cleared cell lysate to the peptide-bead complex. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry, a common method is to use a low pH buffer like 0.1 M glycine, and then neutralize the eluate. For Western blotting, you can directly resuspend the beads in SDS-PAGE sample buffer and boil.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and silver staining, or by in-solution digestion followed by LC-MS/MS for protein identification.
Visualizations
Signaling Pathway
Glycogen Synthase is a key enzyme in glucose metabolism and is regulated by Glycogen Synthase Kinase-3 (GSK-3). GSK-3 itself is a crucial node in multiple signaling pathways, including the Wnt and insulin pathways. Understanding these pathways can provide context for the cellular environment in which the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide is being studied.
Caption: GSK-3 is a key regulator in both Wnt and Insulin signaling pathways.
Experimental Workflow
The following diagram illustrates the key steps in a peptide pull-down experiment designed to identify binding partners, highlighting the stages where non-specific binding can be problematic and should be addressed.
Caption: Workflow for a peptide pull-down experiment to identify protein interactions.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A synthetic peptide substrate for selective assay of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective assay of protein kinase C with a specific peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing substrate concentration of [Ala9,10, Lys11,12] GS (1-12) in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide substrate [Ala9,10, Lys11,12] Glycogen Synthase (1-12) in kinase assays. This guide will help you optimize your experimental conditions and troubleshoot common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Which kinase is the primary target for the [Ala9,10, Lys11,12] GS (1-12) substrate?
A1: The [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide is a selective substrate for Protein Kinase C (PKC).[1][2][3] While the native glycogen synthase peptide can be phosphorylated by other kinases, this modified version is designed for specific use in PKC activity assays.
Q2: What is the optimal concentration of [Ala9,10, Lys11,12] GS (1-12) to use in a PKC assay?
Q3: Why is it crucial to optimize the substrate concentration?
A3: Optimizing the substrate concentration is critical for several reasons:
-
Assay Sensitivity: Using a substrate concentration around the K_m_ value provides good sensitivity for detecting kinase activity and for screening inhibitors.
-
Linear Range: It helps ensure the kinase reaction proceeds within a linear range with respect to time and enzyme concentration.
-
Avoiding Substrate Inhibition: Some kinases can be inhibited by very high concentrations of their substrate.
-
Cost-Effectiveness: Using the appropriate concentration prevents wasteful use of a potentially expensive synthetic peptide.
Q4: How does the ATP concentration impact the optimization of the peptide substrate?
A4: ATP is a co-substrate in the kinase reaction, and its concentration can influence the apparent K_m_ of the peptide substrate. It is important to maintain a fixed, non-limiting concentration of ATP when determining the K_m_ for the peptide. A common starting point for ATP concentration in PKC assays is 10-100 µM.
Data Presentation
Table 1: Typical Concentration Ranges for Peptide Substrates in Kinase Assays
| Peptide Substrate | Target Kinase | Typical Concentration Range (µM) | Michaelis-Menten Constant (K_m_) (µM) |
| [Ala9,10, Lys11,12] GS (1-12) | PKC | 10 - 100 (recommended starting range) | Not readily available |
| Myelin Basic Protein (MBP) fragment | PKC | 25 | ~7 |
| Syntide-2 | PKA | 100 - 150 | 10 - 20 |
| Kemptide | PKA | 200 - 400 | 5 - 15 |
Experimental Protocols
Protocol: Determining the Optimal Concentration of [Ala9,10, Lys11,12] GS (1-12) for a PKC Assay
This protocol describes a radioactive-based filter binding assay to determine the optimal substrate concentration. This method can be adapted for non-radioactive formats like fluorescence polarization or luminescence-based assays.
Materials:
-
Purified, active Protein Kinase C (PKC)
-
[Ala9,10, Lys11,12] GS (1-12) peptide stock solution (e.g., 1 mM in water or appropriate buffer)
-
PKC Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Lipid Activator Solution (e.g., phosphatidylserine and diacylglycerol)
-
ATP stock solution (e.g., 10 mM)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation vials and scintillation fluid
-
Microcentrifuge tubes
-
Incubator or water bath at 30°C
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the [Ala9,10, Lys11,12] GS (1-12) peptide in the PKC Assay Buffer. A typical final concentration range to test would be 0, 5, 10, 25, 50, 100, and 200 µM.
-
Prepare Reaction Mix: In microcentrifuge tubes, prepare the reaction mixture for each substrate concentration. For a 50 µL final reaction volume, a typical mix would include:
-
PKC Assay Buffer
-
Lipid Activator Solution (sonicate before use)
-
A fixed amount of purified PKC enzyme (determine the optimal enzyme concentration in a separate experiment)
-
Variable volume of the corresponding peptide substrate dilution.
-
-
Initiate the Kinase Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubation: Incubate the reactions at 30°C for a predetermined time that is within the linear range of the reaction (e.g., 10-20 minutes).
-
Stop the Reaction: Spot an aliquot (e.g., 25 µL) of each reaction onto a numbered P81 phosphocellulose paper. The paper will bind the phosphorylated peptide.
-
Washing: Immediately place the P81 papers in a beaker with 0.75% phosphoric acid and wash several times to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity (counts per minute, CPM) against the peptide substrate concentration. The resulting curve can be fitted to the Michaelis-Menten equation to determine the K_m_ and V_max_. The optimal substrate concentration for future assays is typically chosen to be at or slightly above the K_m_ value.
Mandatory Visualization
Caption: PKC Signaling Pathway leading to substrate phosphorylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Kinase Activity | 1. Inactive PKC enzyme. 2. Suboptimal substrate concentration. 3. Missing essential cofactors (e.g., Ca²⁺, phosphatidylserine, diacylglycerol). 4. Incorrect buffer pH or composition. 5. Issues with detection reagents. | 1. Test enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme. 2. Perform a substrate titration experiment as described in the protocol to determine the optimal concentration. 3. Ensure the assay buffer contains all necessary cofactors for the specific PKC isoform being tested. 4. Verify the pH of the buffer and check for the presence of any potential inhibitors. 5. Confirm the integrity and correct preparation of all detection reagents. |
| High Background Signal | 1. Autophosphorylation of the kinase. 2. Non-enzymatic phosphorylation of the substrate. 3. Contaminating kinases in the enzyme preparation or cell lysate. 4. Insufficient washing (for filter-binding assays). | 1. Run a control reaction without the peptide substrate to quantify autophosphorylation. 2. Include a no-enzyme control to measure the background signal. 3. If using cell lysates, consider using a more purified enzyme preparation or specific PKC inhibitors to block other kinase activities. 4. Increase the number and duration of wash steps. |
| Poor Reproducibility | 1. Inconsistent pipetting. 2. Variability in incubation times or temperatures. 3. Peptide substrate degradation. 4. Freeze-thaw cycles of reagents. | 1. Use calibrated pipettes and ensure thorough mixing of reagents. 2. Use a reliable incubator or water bath and a precise timer. 3. Prepare fresh substrate dilutions for each experiment. Store the stock solution in aliquots at -20°C or -80°C. 4. Aliquot all reagents (enzyme, substrate, ATP) to avoid repeated freeze-thaw cycles. |
| Assay Signal is Saturated | 1. Enzyme concentration is too high. 2. Incubation time is too long. 3. Substrate concentration is too high, leading to rapid depletion. | 1. Perform an enzyme titration to find the optimal concentration that gives a linear response over time. 2. Conduct a time-course experiment to determine the linear range of the reaction. 3. Re-evaluate the substrate concentration; it may be significantly above the K_m_. |
| Peptide Solubility Issues | 1. The modified peptide has poor solubility in the assay buffer. | 1. Dissolve the peptide in a small amount of a suitable solvent (e.g., DMSO, DMF) before diluting it in the assay buffer. Ensure the final concentration of the organic solvent does not inhibit the kinase. 2. Test the solubility of the peptide in different buffers. |
References
reducing background noise in PKC assays using synthetic peptides
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers reduce background noise in Protein Kinase C (PKC) assays that utilize synthetic peptide substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in a PKC assay using a synthetic peptide?
High background noise in enzymatic assays can stem from multiple factors. These include the intrinsic properties of the reagents, non-specific binding of components to the assay plate or filter, and interference from buffer components.[1] Key sources include impurities in the synthetic peptide substrate or enzyme preparation, substrate instability, enzyme autophosphorylation, and high ATP concentrations.[1][2][3]
Q2: How does the purity of the synthetic peptide substrate affect background signals?
The purity of the synthetic peptide is critical for reliable assay results.[1] Impurities from the synthesis process, such as truncated sequences, deletion sequences, or residual solvents like trifluoroacetic acid (TFA), can directly contribute to high background. Some impurities may be inherently fluorescent or can react with assay components, leading to false signals. Therefore, using highly purified peptides (typically >95%) is strongly recommended for enzymatic assays.
Q3: What is the role of control wells in identifying and correcting for background noise?
Control wells are essential for establishing a baseline and diagnosing the source of background noise. The following controls are necessary:
-
Blank Wells: Contain all assay components except the enzyme and substrate. This helps determine the background signal from the buffer and detection reagents themselves.
-
No-Enzyme Control: Contains the substrate and all other assay components but lacks the enzyme. A high signal in this well points to issues with substrate instability, non-enzymatic degradation, or contaminated reagents.
-
No-Substrate Control: Contains the enzyme and all other components except the peptide substrate. This measures any intrinsic signal from the enzyme preparation, such as autophosphorylation.
Q4: Can the concentration of ATP contribute to high background?
Yes, while ATP is essential for the kinase reaction, its concentration can be a source of issues. High concentrations of ATP can sometimes lead to higher background signals, depending on the specific detection format. For assays involving ATP-competitive inhibitors, the concentration of ATP is a critical parameter that influences the inhibitor's apparent potency (IC50). It is often recommended that the ATP concentration be at or below the Michaelis constant (Km) for that specific kinase to ensure a fair competition between the inhibitor and ATP.
Q5: What is PKC autophosphorylation and how does it contribute to background noise?
Autophosphorylation is a process where a kinase catalyzes the phosphorylation of itself. PKC can undergo autophosphorylation, which can be a significant contributor to the background signal, especially in "no-substrate" controls. This process can be influenced by assay components like phospholipids and Mg2+, which can promote the aggregation of PKC, a state that appears to be necessary for its in vitro activation and autophosphorylation. Using the lowest possible enzyme concentration that still provides a linear reaction rate can help minimize autophosphorylation.
Q6: How can buffer components lead to high background?
Certain buffer components can increase background noise. Some buffers may contain fluorescent impurities, while additives like detergents or blocking agents can influence non-specific binding. For example, reducing agents such as DTT can interfere with some assay formats. To mitigate this, it is crucial to use high-purity reagents and to empirically test different buffer compositions to find one that provides the best signal-to-noise ratio. Adding non-ionic surfactants (e.g., Triton X-100, Tween 20) or carrier proteins like BSA can help reduce non-specific binding to surfaces.
Troubleshooting Guide for High Background Noise
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High signal in "No-Enzyme" Control | 1. Peptide Substrate Impurity: Contaminants from synthesis are being detected.2. Substrate Instability: Peptide is degrading non-enzymatically.3. Reagent Contamination: ATP stock or buffer is contaminated with a signal-producing substance. | 1. Verify peptide purity (>95%) via HPLC/Mass Spec. Use a fresh, high-quality batch.2. Assess substrate stability under assay conditions.3. Prepare fresh buffers and ATP stock from high-purity reagents. |
| High signal in "No-Substrate" Control | 1. PKC Autophosphorylation: The enzyme is phosphorylating itself.2. Contaminating Kinase Activity: The enzyme preparation contains other kinases.3. Enzyme Instability/Aggregation: Enzyme is denatured or aggregated, leading to non-specific signal. | 1. Reduce the enzyme concentration to the lowest level that gives a robust signal in the linear range.2. Ensure the purity of the recombinant PKC.3. Optimize buffer conditions (e.g., add glycerol, BSA) to maintain enzyme stability. |
| High Background in All Wells (including Blank) | 1. Buffer/Reagent Autofluorescence: A component of the buffer is inherently fluorescent (for fluorescence-based assays).2. Non-Specific Binding: Assay components are binding to the plate/filter paper.3. Contaminated Reagents: Buffers or water are contaminated. | 1. Test each reagent individually for fluorescence. Use high-purity or fluorescence-free reagents.2. Add a non-ionic detergent (e.g., 0.01% Triton X-100) or a blocking agent (e.g., 0.1 mg/mL BSA) to the reaction and wash buffers.3. Prepare all buffers fresh using high-purity water. |
| Poor Signal-to-Noise Ratio | 1. Suboptimal Reagent Concentrations: Enzyme, peptide, or ATP concentrations are not ideal.2. Incorrect Incubation Time/Temp: Reaction is not in the linear range.3. Suboptimal Peptide Sequence: The peptide is a poor substrate for the PKC isoform being used. | 1. Titrate enzyme, peptide, and ATP concentrations to find the optimal balance for a strong signal and low background.2. Perform a time-course experiment to determine the linear range of the reaction.3. Use a peptide sequence known to be an effective and specific substrate for the target PKC isoform. |
Quantitative Data Summary
Impact of ATP Concentration on Inhibitor Potency (IC50)
For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay. The Cheng-Prusoff equation (IC50 = Ki + Ki/Km × [ATP]) describes this relationship. Using an ATP concentration close to the enzyme's Km for ATP (often referred to as [ATP] = Km) makes the IC50 value a more direct measure of the inhibitor's binding affinity (Ki). As the ATP concentration increases, a higher concentration of the inhibitor is required to achieve 50% inhibition, leading to a higher apparent IC50.
| Kinase Parameter | Assay Condition 1: Low ATP | Assay Condition 2: High ATP |
| Inhibitor Ki | 0.1 µM | 0.1 µM |
| Kinase Km for ATP | 1 µM | 1 µM |
| ATP Concentration in Assay | 1 µM (at Km) | 1 mM (physiological) |
| Calculated IC50 | 0.2 µM (IC50 ≈ 2 x Ki) | 100.1 µM |
This table provides a calculated example based on the Cheng-Prusoff relationship to illustrate how shifting from a low, Km-level ATP concentration to a high, physiological level can dramatically increase the apparent IC50 of an ATP-competitive inhibitor.
Experimental Protocols
Protocol 1: General PKC Filter-Binding Assay
This protocol describes a common method for measuring PKC activity using a radiolabeled [γ-³²P]ATP and a synthetic peptide substrate. The phosphorylated peptide is captured on a phosphocellulose filter membrane.
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. The final volume is typically 25-50 µL.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2).
-
PKC Activators (e.g., 1.2 mM CaCl2, 20 µg/mL Phosphatidylserine, 2 µg/mL Diacylglycerol).
-
Synthetic Peptide Substrate (e.g., 10-50 µM).
-
PKC Enzyme (use the lowest concentration that gives a linear response).
-
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 10-50 µM with ~500 cpm/pmol).
-
Incubate: Incubate the reaction at 30°C for 10-20 minutes. Ensure this time is within the linear range of the reaction, which should be determined empirically.
-
Stop Reaction: Terminate the reaction by adding an aliquot (e.g., 15 µL) of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).
-
Wash Filters (Critical Step for Background Reduction):
-
Immediately place the filter paper in a beaker with wash buffer (e.g., 75 mM phosphoric acid).
-
Wash extensively, at least 3-4 times for 5 minutes each with gentle stirring, to remove unincorporated [γ-³²P]ATP. This is the most critical step for reducing background.
-
Perform a final rinse with acetone to dry the filter paper.
-
-
Detect Signal: Place the dried filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Assessing Peptide Substrate Purity via HPLC
This protocol is for verifying the purity of the synthetic peptide substrate, a common source of assay artifacts.
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC System Setup:
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: Monitor the column eluent using a UV detector, typically at a wavelength of 214 nm or 280 nm.
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the peptide by dividing the area of the main peak (the desired peptide) by the total area of all peaks and multiplying by 100.
-
For definitive identification, the main peak can be collected and analyzed by mass spectrometry.
-
Visual Guides
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway for conventional Protein Kinase C (PKC) activation.
Caption: Experimental workflow for a typical filter-binding based PKC assay.
Caption: Troubleshooting decision tree for diagnosing high background in PKC assays.
References
effect of buffer components on [Ala9,10, Lys11,12] Glycogen Synthase (1-12) phosphorylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro phosphorylation of the peptide substrate [Ala9,10, Lys11,12] Glycogen Synthase (1-12). This peptide is a selective substrate for Protein Kinase C (PKC), and this guide focuses on the experimental conditions for its phosphorylation by PKC.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the phosphorylation of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) by Protein Kinase C.
| Problem | Potential Cause | Recommended Solution |
| Low or No Phosphorylation Signal | Suboptimal Buffer pH | PKC activity is pH-sensitive. The optimal pH can vary between isoforms but is typically in the range of 7.2-7.5. Prepare buffers (e.g., HEPES, Tris-HCl) at various pH points within this range to determine the optimum for your specific PKC isoform and experimental setup. |
| Incorrect Divalent Cation Concentration | PKC requires divalent cations for activity. Magnesium (Mg²⁺) is essential for the kinase to bind ATP, and Calcium (Ca²⁺) is a critical activator for conventional PKC isoforms.[3] Ensure your kinase buffer contains an adequate concentration of MgCl₂ (typically 5-10 mM) and CaCl₂ (concentrations can vary, start with a range from 100 µM to 1 mM).[4][5] Note that excessively high concentrations of divalent cations (e.g., 5 mM Ca²⁺ or 10 mM Mg²⁺) can become inhibitory. | |
| Inhibitory Ionic Strength | High concentrations of monovalent cations (e.g., Na⁺, K⁺) can inhibit PKC activity. If your buffer contains high salt concentrations (e.g., >150 mM NaCl or KCl), consider reducing the concentration or dialyzing your enzyme/substrate preparations against a low-salt buffer. Increasing KCl concentration from 0.1 M to 0.5 M has been shown to reduce PKC binding to its substrate. | |
| Buffer Component Interference | Certain buffer components can interfere with the assay. For example, Tris buffer contains a primary amine that could potentially interact with assay reagents in some formats. If using a non-radioactive assay, check the compatibility of your buffer with the detection reagents. Consider comparing results obtained with different buffering agents like HEPES and Tris-HCl. | |
| Inactive Enzyme or Substrate Degradation | Ensure the PKC enzyme is active. Use a positive control substrate to verify enzyme activity. The peptide substrate should be of high purity and stored correctly to prevent degradation. | |
| High Background Signal | Non-specific Binding (ELISA/Western Blot) | Inadequate blocking can lead to high background. Use appropriate blocking agents (e.g., BSA, non-fat milk) and ensure sufficient incubation times. Optimize washing steps by increasing the number of washes or the detergent concentration (e.g., Tween-20) in the wash buffer. |
| Contamination with Other Kinases | If using cell lysates as the source of PKC, other kinases may phosphorylate the substrate. Use a specific PKC inhibitor as a negative control to confirm that the observed phosphorylation is PKC-dependent. | |
| ATP Breakdown Products (Radiolabel Assays) | In radioactive assays, non-specific binding of [γ-³²P]ATP breakdown products can increase background. Ensure adequate washing of the substrate capture medium (e.g., P81 phosphocellulose paper). | |
| Inconsistent Results | Variability in Reagent Preparation | Prepare fresh dilutions of ATP, peptide substrate, and enzyme for each experiment. If using stock solutions, ensure they are stored in appropriate aliquots to avoid multiple freeze-thaw cycles. |
| Inconsistent Incubation Times or Temperatures | Use a calibrated incubator or water bath to maintain a constant temperature during the reaction. Ensure that the reaction time is precisely controlled for all samples. | |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated reagents like the kinase. |
Frequently Asked Questions (FAQs)
Q1: Which buffer system is best for the phosphorylation of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) by PKC?
A1: Both HEPES and Tris-HCl are commonly used buffers for in vitro kinase assays involving PKC. The optimal buffer can be enzyme and assay-dependent. We recommend starting with a buffer of 20-50 mM HEPES or Tris-HCl at pH 7.4. It is advisable to empirically test which buffer provides the best activity for your specific PKC isoform. Be aware that Tris can sometimes interfere with downstream applications or immobilization steps.
Q2: What are the critical components of the kinase reaction buffer?
A2: A typical kinase reaction buffer for PKC should contain:
-
Buffering Agent: 20-50 mM HEPES or Tris-HCl, pH ~7.4.
-
Divalent Cations: 5-10 mM MgCl₂ and an appropriate concentration of CaCl₂ (e.g., 0.1-1 mM) for conventional PKCs.
-
Reducing Agent (optional but recommended): 1-2 mM Dithiothreitol (DTT) to maintain the enzyme in a reduced state.
-
ATP: The concentration should be optimized. A starting point is often the Kₘ of the kinase for ATP, but this can be varied depending on the experimental goals.
Q3: How does the concentration of monovalent and divalent cations affect the reaction?
A3: Divalent cations are crucial for PKC activity; Mg²⁺ is required for ATP coordination, and Ca²⁺ is a key activator for conventional PKC isoforms. However, high concentrations of both monovalent (e.g., Na⁺ > 150 mM) and divalent cations (e.g., Ca²⁺ > 5 mM, Mg²⁺ > 10 mM) can be inhibitory. It is important to optimize the concentrations of these ions in your assay.
Q4: Can detergents be included in the reaction buffer?
A4: Low concentrations of non-ionic detergents (e.g., 0.01% Triton X-100) are sometimes included to prevent enzyme aggregation and improve solubility. However, the compatibility of detergents with your specific assay format should be verified, as they can interfere with certain detection methods.
Quantitative Data Summary
Table 1: Effect of Divalent Cations on PKC Activity
| Cation | Typical Concentration Range | Effect on PKC Activity | Notes |
| MgCl₂ | 1 - 10 mM | Essential: Required for ATP binding and catalysis. | Concentrations >10 mM can be inhibitory. |
| CaCl₂ | 100 µM - 1 mM | Activator (for conventional PKCs): Promotes translocation to membranes and activation. | High concentrations (>5 mM) can be inhibitory. Not required for novel or atypical PKCs. |
Table 2: Effect of Monovalent Cations and Ionic Strength on PKC Activity
| Cation | Concentration Range | Effect on PKC Activity | Notes |
| NaCl/KCl | 50 - 150 mM | Inhibitory: High ionic strength can reduce enzyme activity. | A concentration of 150 mM Na⁺ has been shown to reduce PKC activity by 60-84% depending on the assay system. |
Table 3: Comparison of Common Buffering Agents for Kinase Assays
| Buffer | Typical Concentration | Typical pH Range | Potential Considerations |
| HEPES | 20 - 50 mM | 6.8 - 8.2 | Generally considered inert and a good choice for many kinase assays. |
| Tris-HCl | 20 - 50 mM | 7.5 - 9.0 | Widely used, but the primary amine can interfere in some assays or labeling procedures. |
Experimental Protocols
Protocol 1: Radioactive In Vitro Phosphorylation Assay
This protocol is a standard method for quantifying kinase activity using radiolabeled ATP.
-
Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing:
-
20 mM HEPES, pH 7.4
-
10 mM MgCl₂
-
0.5 mM CaCl₂
-
1 mM DTT
-
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide (e.g., 50 µM final concentration)
-
Active PKC enzyme (concentration to be optimized, e.g., 10-50 ng)
-
Nuclease-free water to the final volume.
-
-
Initiate the Reaction: Add [γ-³²P]ATP to a final concentration of 100 µM (with a specific activity of ~300-500 cpm/pmol).
-
Incubate: Incubate the reaction at 30°C for 10-30 minutes. The time should be within the linear range of the reaction.
-
Stop the Reaction: Spot an aliquot (e.g., 25 µL) of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. Wash three times with 0.75% phosphoric acid for 5 minutes each, followed by a final wash with acetone. This removes unincorporated [γ-³²P]ATP.
-
Quantify: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: ELISA-Based In Vitro Phosphorylation Assay
This non-radioactive method uses an antibody to detect the phosphorylated substrate.
-
Coat Plate: Coat a high-binding 96-well plate with the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide substrate and incubate overnight at 4°C.
-
Wash and Block: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.
-
Kinase Reaction:
-
Prepare the kinase reaction buffer as described in Protocol 1, but use non-radiolabeled ATP.
-
Add the active PKC enzyme to the buffer.
-
Add the complete reaction mix to the wells of the coated plate.
-
-
Incubate: Incubate at 30°C for 30-60 minutes.
-
Wash: Wash the wells to remove the kinase and ATP.
-
Primary Antibody: Add a phospho-serine/threonine specific antibody or a custom antibody specific to the phosphorylated peptide. Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Detection: Add a TMB substrate and allow the color to develop. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Insulin signaling pathway leading to the inhibition of Glycogen Synthase Kinase-3 (GSK3).
Caption: General experimental workflow for an in vitro kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. Divalent cation-induced changes in conformation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
stability and storage conditions for [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide.
Frequently Asked Questions (FAQs)
Q1: What is [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide and what is its primary application?
A1: [Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a synthetic peptide that serves as a selective substrate for protein kinase C (PKC)[1][2]. Its primary application is in assays to determine the activity of PKC[1][3][4]. The sequence of the peptide is Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys.
Q2: How should the lyophilized peptide be stored upon receipt?
A2: Upon receipt, the lyophilized [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide should be stored in a dark place at -20°C for long-term storage. Some suppliers suggest that storage at -20°C is suitable for up to one year. For short-term storage, 4°C is acceptable. It is crucial to prevent exposure to moisture, as this will decrease the long-term stability of the peptide.
Q3: What is the recommended procedure for reconstituting the lyophilized peptide?
A3: To reconstitute the lyophilized peptide, it is recommended to first allow the vial to equilibrate to room temperature before opening to avoid moisture condensation. A brief centrifugation of the vial will ensure that all the peptide powder is at the bottom. The choice of solvent is critical and depends on the experimental assay. For a stock solution, sterile distilled water or a sterile dilute acetic acid solution (0.1%) is often a good starting point. It is advisable to prepare a stock solution at a higher concentration than the final experimental concentration, which can then be diluted with the assay buffer.
Q4: What are the best practices for storing the peptide once it is in solution?
A4: Storing peptides in solution is not generally recommended for long periods due to limited shelf-life. If storage in solution is necessary, it is best to use a sterile buffer at a pH between 5 and 6 and store the aliquots at -20°C. To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, the peptide solution should be aliquoted into single-use volumes.
Stability and Storage Conditions
The stability of the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide is dependent on its physical state and storage conditions.
| Condition | Temperature | Duration | Recommendations |
| Lyophilized (Long-term) | -20°C or colder | Up to 1 year or more | Store in a dark, dry environment. Avoid frequent temperature fluctuations. For very long-term storage, -80°C is preferable. |
| Lyophilized (Short-term) | 4°C | Days to weeks | Keep in a desiccator to minimize moisture exposure. |
| In Solution (Recommended) | -20°C | A few weeks | Aliquot into single-use vials to prevent freeze-thaw cycles. Use a sterile buffer with a pH of 5-6. |
| In Solution (Short-term) | 4°C | Less than 1 week | Use a sterile buffer and avoid bacterial contamination. Not recommended for extended periods. |
Experimental Protocols
Protocol for Peptide Reconstitution
-
Equilibrate : Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent moisture condensation.
-
Centrifuge : Briefly centrifuge the vial to ensure the entire lyophilized powder is at the bottom of the tube.
-
Solvent Addition : Based on the peptide's properties and the requirements of your experiment, select an appropriate sterile solvent. For many peptides, sterile distilled water or 0.1% acetic acid are good starting points. Add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1-5 mg/mL).
-
Dissolution : Gently vortex or sonicate the vial to dissolve the peptide completely. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage : For long-term use, it is highly recommended to aliquot the stock solution into single-use tubes. Store these aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - Incorrect solvent choice.- The peptide has a high hydrophobic content. | - Try a different solvent. If the peptide is basic, a small amount of dilute acetic acid may help. If it is acidic, dilute ammonium hydroxide can be used.- Sonication can aid in dissolving aggregated peptides. |
| Inconsistent experimental results | - Peptide degradation due to improper storage or handling.- Multiple freeze-thaw cycles.- Contamination of the peptide stock solution. | - Ensure the peptide is stored correctly in lyophilized form until use.- Aliquot the peptide solution to avoid repeated freezing and thawing.- Use sterile techniques and solvents for reconstitution to prevent microbial contamination. |
| Low or no biological activity | - Peptide degradation.- Oxidation of sensitive amino acid residues. | - Use freshly prepared peptide solutions for experiments.- If the peptide contains residues like Cys, Met, or Trp, which are prone to oxidation, consider using oxygen-free solvents and storing under an inert gas. |
| Unexpected side effects in cell-based assays | - Presence of trifluoroacetic acid (TFA) from the synthesis process.- Endotoxin contamination. | - If TFA is suspected to interfere with the assay, consider TFA removal services from the peptide supplier.- For in-vivo or cell-based assays, ensure the peptide is specified as endotoxin-free or low-endotoxin. |
Visualizations
Experimental Workflow for Peptide Handling
Caption: Workflow for proper handling and reconstitution of the peptide.
Troubleshooting Logic for Peptide Insolubility
Caption: Decision tree for troubleshooting peptide solubility issues.
Signaling Pathway Involvement
Caption: Role of the peptide as a substrate in the PKC signaling pathway.
References
avoiding peptide degradation in cell lysate kinase assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing cell lysate kinase assays, with a specific focus on preventing peptide substrate degradation.
Troubleshooting Guide
This guide addresses common problems encountered during cell lysate kinase assays, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Kinase Signal
Q: Why is my assay signal unexpectedly low or completely absent?
A: A low or non-existent signal suggests a problem with the kinase reaction itself or the detection process.[1] Several factors could be at play:
-
Peptide Substrate Degradation: Proteases and phosphatases released during cell lysis can degrade your peptide substrate or alter its phosphorylation state, respectively.[2][3] This is a primary cause of poor assay performance when working with cell lysates.[4]
-
Inactive Kinase: The kinase of interest may have lost activity due to improper storage, multiple freeze-thaw cycles, or degradation during the experiment.[5]
-
Suboptimal Reagent Concentrations: The concentrations of the kinase, peptide substrate, or ATP might be too low for a detectable reaction.
-
Incorrect Buffer Conditions: The pH, salt concentration, or presence of interfering substances in the assay buffer can inhibit kinase activity.
-
Problem with Detection Reagents: Detection reagents may be expired, degraded, or improperly prepared.
Solutions:
-
Inhibit Proteases and Phosphatases: Always add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer and kinase assay buffer.
-
Ensure Enzyme Stability: Store kinases at the recommended temperature, aliquot to avoid repeated freeze-thaw cycles, and keep on ice during experiments.
-
Optimize Reagent Concentrations: Titrate the kinase, substrate, and ATP to determine their optimal concentrations.
-
Verify Buffer Composition: Use fresh, high-purity reagents for your buffers and ensure the pH is optimal for your specific kinase.
-
Use Fresh Detection Reagents: Prepare detection reagents fresh before each experiment.
Issue 2: High Background Signal
Q: My background signal is abnormally high, masking the true kinase activity. What could be the cause?
A: High background can obscure the genuine signal from your kinase, leading to a low signal-to-noise ratio. This often points to issues with reagents or reaction conditions.
-
Contaminated Reagents: Buffers, ATP solutions, or the kinase preparation itself may be contaminated with other kinases or ATPases.
-
Non-specific Binding: The peptide substrate or antibodies used for detection may bind non-specifically to the plate or other proteins in the lysate.
-
Sub-optimal Reagent Concentrations: Excessively high concentrations of ATP, substrate, or detection reagents can increase background.
-
Prolonged Incubation Times: excessively long incubation times for the kinase reaction or signal detection can lead to non-enzymatic signal generation.
Solutions:
-
Use High-Purity Reagents: Utilize fresh, high-purity reagents and filter-sterilize buffers.
-
Optimize Blocking: If using an ELISA-based format, ensure adequate blocking of the plate to prevent non-specific binding.
-
Titrate Reagents: Determine the optimal concentration for each reagent that provides a good signal window without elevating the background.
-
Optimize Incubation Times: Perform a time-course experiment to identify the linear range for both the kinase reaction and the detection step.
Frequently Asked Questions (FAQs)
Q1: What are proteases and phosphatases, and why are they a problem in kinase assays?
A: Proteases are enzymes that break down proteins and peptides, while phosphatases remove phosphate groups from molecules. When cells are lysed, these enzymes are released from their cellular compartments and can become unregulated. In a kinase assay, proteases can degrade your peptide substrate, and phosphatases can dephosphorylate it, both of which will lead to inaccurate measurements of kinase activity.
Q2: What should be included in a protease and phosphatase inhibitor cocktail?
A: A comprehensive inhibitor cocktail should target a broad range of proteases and phosphatases. No single inhibitor is effective against all types of these enzymes. Therefore, a cocktail is recommended.
Q3: How can I improve the stability of my peptide substrate?
A: Besides using inhibitors, you can enhance peptide stability through several strategies:
-
Storage: Store peptides in lyophilized form at -20°C or -80°C. Once in solution, store in aliquots to avoid freeze-thaw cycles.
-
pH: Avoid prolonged exposure to pH > 8.
-
Sequence Modification: Certain amino acid sequences are more prone to degradation. For example, N-terminal glutamine can cyclize, and sequences like Asn-Gly can undergo deamidation. If designing a custom peptide, these factors can be considered. Amino-terminal acetylation can also improve stability in cell lysates.
Q4: Can I use a peptide substrate as a competitive inhibitor for my kinase?
A: In principle, a peptide substrate can act as a competitive inhibitor. However, the affinity of the peptide for the kinase needs to be high enough to effectively compete with the endogenous substrates in the cell lysate. Often, very high concentrations of the peptide would be required.
Experimental Protocols
Protocol 1: Preparation of Cell Lysate with Protease and Phosphatase Inhibitors
-
Culture and Treatment: Grow cells to the desired confluency (e.g., 80-90%). If necessary, starve cells in serum-free medium for 4-16 hours to reduce basal kinase activity. Treat cells with stimulants or inhibitors as required by your experimental design.
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Prepare ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Add the lysis buffer to the cells (e.g., 100-200 µL for a well in a 6-well plate), and use a cell scraper to collect the cell lysate.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (the clarified cell lysate) to a new, pre-chilled tube, avoiding the pellet.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay. This is crucial for normalizing the amount of lysate used in the kinase assay.
-
Storage: Use the lysate immediately or store it in aliquots at -80°C for future use.
Protocol 2: General Cell Lysate Kinase Assay
-
Assay Preparation:
-
On ice, prepare a master mix containing the kinase reaction buffer, the peptide substrate at the desired final concentration, and any other necessary cofactors.
-
Dilute the cell lysate to the desired concentration in lysis buffer. The optimal amount of lysate should be determined empirically.
-
-
Kinase Reaction:
-
Add the prepared master mix to the wells of a microplate.
-
Add your test compounds (e.g., kinase inhibitors) or vehicle control (e.g., DMSO) to the appropriate wells.
-
To initiate the kinase reaction, add the cell lysate and ATP to each well. Include a "no lysate" or "no ATP" control for background measurement.
-
Mix the plate gently.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection:
-
Stop the reaction using an appropriate stop solution (e.g., containing EDTA).
-
Detect the kinase activity using a suitable method (e.g., luminescence-based ADP detection, fluorescence, or ELISA with phospho-specific antibodies).
-
Read the plate on a compatible plate reader at the appropriate settings.
-
Data Presentation
Table 1: Common Protease Inhibitors for Kinase Assays
| Inhibitor | Target Proteases | Typical Working Concentration |
| PMSF | Serine proteases | 0.1 - 1 mM |
| Aprotinin | Serine proteases | 1 - 2 µg/mL |
| Leupeptin | Serine and cysteine proteases | 1 - 10 µM |
| Pepstatin A | Aspartic proteases | 1 µM |
| Bestatin | Aminopeptidases | 1 - 10 µM |
| AEBSF | Serine proteases | 0.1 - 1 mM |
Table 2: Common Phosphatase Inhibitors for Kinase Assays
| Inhibitor | Target Phosphatases | Typical Working Concentration |
| Sodium Orthovanadate | Tyrosine phosphatases (PTPs), alkaline phosphatases | 1 mM |
| Sodium Fluoride | Serine/threonine phosphatases, acid phosphatases | 1 - 10 mM |
| β-Glycerophosphate | Serine/threonine phosphatases | 1 - 20 mM |
| Sodium Pyrophosphate | Serine/threonine phosphatases | 1 - 5 mM |
| Okadaic Acid | Serine/threonine phosphatases (PP1, PP2A) | 1 - 100 nM |
| Microcystin-LR | Serine/threonine phosphatases (PP1, PP2A) | 1 - 10 µM |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 3. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Phosphatase Activity and [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) Phosphorylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of phosphatase activity on the phosphorylation of the glycogen synthase-derived peptide, [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12).
Frequently Asked Questions (FAQs)
Q1: Which phosphatases are known to dephosphorylate glycogen synthase and its derived peptides?
A1: The primary serine/threonine phosphatases involved in the regulation of glycogen metabolism are Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). PP1, often targeted to glycogen particles through regulatory subunits, plays a major role in dephosphorylating and activating glycogen synthase.[1][2] PP2A has also been shown to dephosphorylate and regulate enzymes involved in glycogen metabolism, including Glycogen Synthase Kinase 3 (GSK3).[3][4] Therefore, both PP1 and PP2A are candidate phosphatases for the dephosphorylation of the [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) peptide.
Q2: What is the expected impact of PP1 and PP2A on the phosphorylation state of [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12)?
A2: Both PP1 and PP2A are expected to remove the phosphate group from a phosphorylated [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) peptide. This dephosphorylation event would mimic the activation of glycogen synthase in vivo. The efficiency of dephosphorylation may vary between the two phosphatases and can be influenced by the specific experimental conditions.
Q3: Are there known inhibitors I can use to differentiate between PP1 and PP2A activity in my assay?
A3: Yes, specific inhibitors can be used to distinguish between PP1 and PP2A activity. Okadaic acid is a commonly used inhibitor that displays differential sensitivity. At low nanomolar concentrations (e.g., 1-10 nM), okadaic acid potently inhibits PP2A, while significantly higher concentrations are required to inhibit PP1. This differential inhibition allows for the attribution of phosphatase activity in a mixed sample.
Q4: How can I quantify the dephosphorylation of my peptide?
A4: A common and reliable method for quantifying peptide dephosphorylation is the malachite green phosphate assay.[5] This colorimetric assay measures the amount of free inorganic phosphate released during the dephosphorylation reaction. The intensity of the color, which can be measured using a spectrophotometer, is directly proportional to the amount of phosphate released and thus to the phosphatase activity.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving the phosphorylation and dephosphorylation of the [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) peptide.
| Problem | Possible Cause | Recommended Solution |
| No or low phosphatase activity detected. | 1. Inactive Phosphatase: The phosphatase enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the specific phosphatase. 3. Presence of Phosphatase Inhibitors: The experimental setup might contain unintended phosphatase inhibitors (e.g., high concentrations of phosphate in the buffer). | 1. Enzyme Quality Control: Test the phosphatase activity with a known control substrate. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. 2. Optimize Assay Conditions: Consult the literature for the optimal conditions for your specific phosphatase (e.g., PP1 or PP2A). Perform pilot experiments to determine the optimal pH, temperature, and ionic strength. 3. Buffer Composition: Ensure your buffers are free of contaminating phosphatase inhibitors. Prepare fresh buffers and use high-purity reagents. |
| High background in the malachite green assay. | 1. Phosphate Contamination: Reagents or water used in the assay may be contaminated with inorganic phosphate. 2. Spontaneous Peptide Hydrolysis: The phosphopeptide may be unstable and undergo non-enzymatic hydrolysis. | 1. Use Phosphate-Free Reagents: Use high-purity, phosphate-free water and reagents. Test all reagents for phosphate contamination before use. 2. Control Experiments: Run a control reaction without the phosphatase to measure the rate of non-enzymatic hydrolysis. Subtract this background from your experimental values. |
| Inconsistent results between replicates. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or reagents. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. 3. Well-to-Well Variation in Plate Reader: Inconsistent readings from the microplate reader. | 1. Proper Pipetting Technique: Use calibrated pipettes and proper technique. For small volumes, consider preparing a master mix. 2. Consistent Temperature Control: Use a water bath or incubator to ensure a constant and uniform temperature for all reactions. 3. Plate Reader Maintenance: Ensure the plate reader is properly calibrated and maintained. Read the plate promptly after the reaction is stopped. |
| Difficulty in phosphorylating the peptide. | 1. Inactive Kinase: The kinase used for phosphorylation may be inactive. 2. Suboptimal Kinase Reaction Conditions: The buffer conditions for the kinase reaction may not be optimal. 3. Peptide Purity Issues: The synthetic peptide may contain impurities that inhibit the kinase. | 1. Check Kinase Activity: Test the kinase with a known positive control substrate. 2. Optimize Kinase Reaction: Refer to the manufacturer's protocol or literature for the optimal buffer, ATP concentration, and divalent cation requirements for the specific kinase. 3. Verify Peptide Quality: Ensure the purity of the synthetic peptide using methods like HPLC and mass spectrometry. |
Experimental Protocols
Protocol 1: In Vitro Phosphorylation of [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) Peptide
This protocol describes the phosphorylation of the synthetic peptide using a relevant kinase (e.g., Glycogen Synthase Kinase 3 - GSK3).
Materials:
-
[Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) peptide
-
Recombinant active GSK3β
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (10 mM)
-
Purification column (e.g., C18 spin column) to remove excess ATP and salts
Procedure:
-
Prepare a reaction mixture containing the [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) peptide at a final concentration of 100 µM in Kinase Assay Buffer.
-
Add ATP to a final concentration of 200 µM.
-
Initiate the reaction by adding active GSK3β to a final concentration of 10-50 ng/µL.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).
-
Purify the phosphorylated peptide using a C18 spin column according to the manufacturer's instructions to remove excess ATP, salts, and enzyme.
-
Verify the phosphorylation of the peptide by mass spectrometry.
Protocol 2: Non-Radioactive Phosphatase Assay using Malachite Green
This protocol outlines a colorimetric method to measure the dephosphorylation of the phosphorylated [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) peptide.
Materials:
-
Phosphorylated [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) peptide
-
Purified Protein Phosphatase 1 (PP1) or Protein Phosphatase 2A (PP2A)
-
Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl₂, 1 mM DTT)
-
Malachite Green Reagent (commercial kits are available and recommended)
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Phosphate Standard Curve: Prepare a series of known concentrations of the phosphate standard in the Phosphatase Assay Buffer.
-
Set up the Phosphatase Reaction:
-
In a 96-well plate, add 20 µL of Phosphatase Assay Buffer to each well.
-
Add 10 µL of the purified phosphatase (PP1 or PP2A) at various dilutions to the experimental wells. Add 10 µL of buffer to the "no enzyme" control wells.
-
Add 10 µL of the phosphorylated [Ala⁹,¹⁰, Lys¹¹,¹²] GS (1-12) peptide solution (final concentration typically 50-200 µM) to all wells to start the reaction.
-
-
Incubate: Incubate the plate at 30°C for 15-30 minutes. The incubation time may need to be optimized based on the activity of the phosphatase.
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.
-
Calculate Phosphatase Activity:
-
Subtract the absorbance of the "no enzyme" control from the experimental values.
-
Use the phosphate standard curve to determine the amount of phosphate released in each well.
-
Calculate the specific activity of the phosphatase (e.g., in nmol of phosphate released per minute per mg of enzyme).
-
Visualizations
Caption: Experimental workflow for phosphorylation and dephosphorylation analysis.
Caption: Simplified signaling pathway of glycogen synthase regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein targeting to glycogen overexpression results in the specific enhancement of glycogen storage in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK-3β is Dephosphorylated by PP2A in a Leu309 Methylation-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PP2A-Mediated GSK3β Dephosphorylation Is Required for Protocadherin-7-Dependent Regulation of Small GTPase RhoA in Osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
ensuring linearity of PKC reaction with [Ala9,10, Lys11,12] Glycogen Synthase (1-12)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation of Protein Kinase C (PKC) activity assays, with a specific focus on ensuring the linearity of the reaction when using the substrate [Ala9,10, Lys11,12] Glycogen Synthase (1-12).
Frequently Asked Questions (FAQs)
Q1: What is the importance of ensuring the linearity of the PKC reaction?
A1: Ensuring the linearity of the PKC reaction is critical for obtaining accurate and reproducible data. A linear reaction rate indicates that the measured enzyme activity is directly proportional to the concentration of the enzyme and is not limited by other factors such as substrate depletion or enzyme instability. Operating within the linear range is essential for accurately quantifying PKC activity and for reliably assessing the effects of inhibitors or activators.[1]
Q2: What is [Ala9,10, Lys11,12] Glycogen Synthase (1-12) and why is it used as a PKC substrate?
A2: [Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a synthetic peptide derived from the phosphorylation site of glycogen synthase. The modifications (Alanine substitutions for Serine at positions 9 and 10, and Lysine for Arginine at positions 11 and 12) are designed to enhance its specificity as a substrate for Protein Kinase C. This makes it a useful tool for specifically measuring PKC activity in various samples.
Q3: What are the key factors that can lead to a non-linear PKC reaction?
A3: Several factors can contribute to a non-linear reaction rate:
-
Substrate Depletion: If the substrate concentration is too low, it may become the limiting factor as the reaction progresses.
-
Enzyme Instability: PKC may lose activity over time due to factors like temperature, pH, or the presence of proteases in the sample.
-
Product Inhibition: The accumulation of reaction products (phosphorylated peptide and ADP) can sometimes inhibit enzyme activity.
-
High Enzyme Concentration: An excessively high concentration of PKC can lead to a very rapid initial reaction rate that quickly becomes non-linear as the substrate is consumed.[1]
Q4: How can I determine the optimal concentration of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) for my assay?
Troubleshooting Guide: Ensuring PKC Reaction Linearity
This guide provides a systematic approach to troubleshooting common issues that result in non-linear PKC reaction kinetics.
| Problem | Potential Cause | Recommended Solution |
| Reaction rate decreases over time (non-linear curve) | Enzyme concentration is too high. | Perform an enzyme titration experiment to determine a concentration that results in a linear reaction for the desired time period. Reduce the amount of PKC in the reaction.[1] |
| Reaction time is too long. | Conduct a time-course experiment to identify the time frame during which the reaction is linear. Subsequent experiments should be performed within this linear range.[1] | |
| Substrate depletion. | Increase the concentration of the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide. A concentration 5-10 times the Km is often recommended. If the Km is unknown, perform a substrate titration to find the saturating concentration. | |
| ATP depletion. | Ensure the ATP concentration is not limiting. A typical starting concentration is 100 µM. | |
| Enzyme instability. | Prepare fresh enzyme dilutions for each experiment. Keep the enzyme on ice at all times. Consider adding protease inhibitors to your sample preparation buffer if using cell or tissue lysates. | |
| High background signal (high signal in no-enzyme control) | Contaminating kinase activity in the sample. | If using crude lysates, consider partially purifying your sample. |
| Non-enzymatic phosphorylation. | This is rare but can be checked by running a control without enzyme and with a non-phosphorylatable peptide analog if available. | |
| Issues with detection reagents. | Ensure that the detection antibody is specific for the phosphorylated substrate and does not cross-react with the non-phosphorylated form. | |
| Poor reproducibility between experiments | Inconsistent reagent preparation. | Prepare master mixes for your reaction components to minimize pipetting errors. Ensure all reagents are fully thawed and mixed before use. |
| Variability in incubation times or temperatures. | Use a calibrated incubator or water bath. Ensure consistent timing for all steps of the assay. | |
| Freeze-thaw cycles of enzyme or reagents. | Aliquot reagents upon receipt to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the Linear Range of the PKC Reaction
This protocol describes how to systematically determine the optimal enzyme concentration and reaction time to ensure linearity.
-
Prepare a Master Mix: Prepare a master mix containing all reaction components except for the PKC enzyme. This should include the kinase buffer, [Ala9,10, Lys11,12] Glycogen Synthase (1-12) substrate, ATP (containing a tracer like [γ-³²P]ATP for radioactive assays), and any necessary co-factors (e.g., Ca²⁺, lipids).
-
Enzyme Dilution Series: Prepare a serial dilution of your PKC enzyme preparation. The range of concentrations will depend on the purity and activity of your enzyme source.
-
Initiate the Reaction: Add the different concentrations of the PKC enzyme to the master mix to start the reactions. Include a "no enzyme" control.
-
Time Course Sampling: At various time points (e.g., 0, 5, 10, 15, 20, 30 minutes), stop the reaction for each enzyme concentration. For a radioactive assay, this is typically done by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.
-
Quantify Product Formation: Measure the amount of phosphorylated substrate at each time point for each enzyme concentration.
-
Analyze the Data: Plot the product formation versus time for each enzyme concentration. Identify the enzyme concentration and the time interval that results in a linear increase in product formation. This will be your optimal condition for subsequent experiments.
Protocol 2: General In Vitro PKC Kinase Assay (Radioactive Method)
This is a general protocol for a radioactive PKC assay using a peptide substrate.
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components to the desired final volume (e.g., 50 µL):
-
Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Lipid Activators (e.g., 100 µg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol)
-
[Ala9,10, Lys11,12] Glycogen Synthase (1-12) (at a pre-determined optimal concentration)
-
PKC Enzyme (at a pre-determined optimal concentration)
-
Nuclease-free water
-
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP to a final concentration of approximately 100 µM.
-
Incubation: Incubate the reaction at 30°C for the pre-determined optimal time within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a 25 µL aliquot onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares multiple times (e.g., 3-4 times for 5-10 minutes each) in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Data Presentation
Table 1: Example Data for Determining PKC Reaction Linearity
| Time (minutes) | PKC Conc. 1 (CPM) | PKC Conc. 2 (CPM) | PKC Conc. 3 (CPM) | No Enzyme (CPM) |
| 0 | 150 | 165 | 155 | 148 |
| 5 | 1500 | 2800 | 4500 | 152 |
| 10 | 2850 | 5500 | 8800 | 158 |
| 15 | 4200 | 8100 | 12500 | 160 |
| 20 | 5300 | 10500 | 15000 | 165 |
| 30 | 6000 | 11000 | 15500 | 170 |
In this example, PKC Conc. 1 shows good linearity up to 20 minutes. PKC Conc. 2 is linear for about 15 minutes, while PKC Conc. 3 loses linearity after 10 minutes. Based on this, a researcher might choose to use PKC Conc. 1 or 2 and an incubation time of 10-15 minutes.
Visualizations
Caption: PKC signaling pathway leading to the phosphorylation and inactivation of Glycogen Synthase.
References
Technical Support Center: Quality Control for Synthetic Glycogen Synthase Peptides
Welcome to the technical support center for synthetic glycogen synthase peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures, troubleshoot common experimental issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters for synthetic glycogen synthase peptides?
A1: The primary quality control parameters for synthetic peptides include purity, identity, and quantity. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), while identity is confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight and, by extension, the correct amino acid sequence.[1][2][3][4][5] The net peptide content, which accounts for water and counter-ions, is also a crucial parameter for accurate quantification.
Q2: What is the recommended purity level for synthetic glycogen synthase peptides used in different applications?
A2: The required purity level depends on the specific application. For general screening assays, a purity of >70% may be acceptable. However, for enzyme assays, biological activity studies, and quantitative analyses, a purity of ≥85% to >95% is often required. For sensitive applications like NMR studies or crystallography, purity levels of >98% are recommended.
Q3: How should I properly store and handle my lyophilized synthetic glycogen synthase peptides?
A3: Lyophilized peptides should be stored at -20°C or colder, away from bright light, to ensure long-term stability. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture absorption, which can degrade the peptide. For peptides containing residues prone to oxidation (e.g., Cys, Met, Trp) or moisture absorption (e.g., Asp, Glu, Lys, Arg, His), storage in a desiccator under anaerobic conditions is recommended.
Q4: My synthetic glycogen synthase peptide is difficult to dissolve. What should I do?
A4: Peptide solubility is highly dependent on its amino acid sequence. A systematic approach to solubilization is recommended. Start with sterile distilled water or a dilute acetic acid (0.1%) solution. If the peptide remains insoluble, sonication can help break up aggregates. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary. It is advisable to test the solubility on a small portion of the peptide first.
Q5: What are common impurities found in synthetic peptides and how can they be minimized?
A5: Common impurities include deletion sequences (missing amino acids), truncated sequences (shorter peptides), incompletely deprotected sequences, and products of side reactions such as oxidation (especially of Methionine) and racemization. These impurities arise during solid-phase peptide synthesis (SPPS). Optimization of the synthesis protocol, such as using more efficient coupling reagents, extending reaction times, and careful monitoring of deprotection steps, can minimize their formation.
Troubleshooting Guides
Issue 1: Unexpected or Low Purity on HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Incomplete Coupling or Deprotection during Synthesis | - Review the synthesis protocol. For difficult couplings, consider using a more potent coupling reagent (e.g., HATU instead of HBTU). - Extend the deprotection time or perform a double deprotection step to ensure complete removal of the Fmoc group. |
| Peptide Aggregation | - Use a low-loading resin to increase the distance between growing peptide chains. - Incorporate chaotropic salts (e.g., 0.4 M KSCN) in the coupling or deprotection solvent to disrupt secondary structures. - Consider microwave-assisted synthesis to accelerate reactions and reduce aggregation. |
| Oxidation of Susceptible Residues (e.g., Methionine) | - Perform the cleavage and purification steps under an inert atmosphere (e.g., nitrogen or argon). - If oxidation has occurred, the methionine sulfoxide can often be reduced back to methionine post-cleavage. |
Issue 2: Discrepancy between Theoretical and Observed Mass in Mass Spectrometry
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | - The observed mass will be higher than the theoretical mass. This indicates that protecting groups are still attached to the peptide. Review and optimize the cleavage and deprotection protocol. |
| Deamidation | - Asparagine (N) and Glutamine (Q) residues can undergo deamidation, resulting in a mass increase of approximately 1 Da. This is more likely to occur at higher pH. Store and handle peptides in slightly acidic buffers (pH 5-6). |
| Oxidation | - Methionine (M) and Cysteine (C) are prone to oxidation, leading to a mass increase of 16 Da and 32 Da per residue, respectively. Minimize exposure to oxygen during handling and storage. |
| Truncated or Deletion Sequences | - The observed mass will be lower than the theoretical mass. This points to issues during the synthesis process. High-resolution MS can help identify the specific missing residues. |
Issue 3: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Incorrect Peptide Concentration | - Determine the net peptide content (NPC) through amino acid analysis (AAA) or elemental analysis to accurately calculate the peptide concentration. Lyophilized peptide weight includes water and counter-ions. |
| Peptide Instability in Solution | - The shelf-life of peptides in solution is limited, especially for sequences containing Cys, Met, Trp, Asp, Gln, and N-terminal Glu. Prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Presence of Trifluoroacetic Acid (TFA) | - TFA, a common counter-ion from HPLC purification, can be toxic to cells in culture. Consider exchanging the TFA counter-ion for acetate or chloride. |
| Peptide Aggregation in Assay Buffer | - Test the solubility of the peptide in the final assay buffer before conducting the experiment. Some peptides may precipitate in buffers with high salt concentrations or specific pH values. |
Data Presentation
Table 1: Recommended Purity Levels for Synthetic Peptides
| Purity Level | Recommended Applications |
| >70% | Initial screening, antibody generation (non-quantitative) |
| >85% | Enzyme-substrate studies (semi-quantitative), in-vitro bioassays |
| >95% | Quantitative receptor-ligand studies, NMR, in-vivo studies |
| >98% | Crystallography, GMP-grade for drug development |
Table 2: Common Mass Shifts Observed in Mass Spectrometry
| Modification | Mass Change (Da) | Common Cause |
| Oxidation (Met, Cys) | +16, +32 | Exposure to air |
| Deamidation (Asn, Gln) | +0.98 | High pH, temperature |
| Incomplete Fmoc removal | +222.26 | Inefficient deprotection |
| Acetylation | +42.01 | Capping during synthesis |
| Formylation | +27.99 | Impurities in solvents |
| TFA Adduct | +114.02 | Residual from HPLC |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis
Objective: To determine the purity of the synthetic glycogen synthase peptide.
Materials:
-
Synthetic peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase column (e.g., 4.6 mm ID x 250 mm)
Procedure:
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water/ACN mixture) to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 220 nm (for peptide bonds).
-
Column Temperature: 30°C.
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B from 5% to 60% over 20-30 minutes. The exact gradient should be optimized for the specific peptide.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of the synthetic glycogen synthase peptide.
Materials:
-
Peptide sample
-
MS-grade water
-
MS-grade acetonitrile
-
Formic acid (for LC-MS) or a suitable matrix (for MALDI-TOF)
Procedure (LC-MS):
-
Sample Preparation: Dilute the peptide sample in an appropriate solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
LC-MS Analysis:
-
Use an LC system coupled to a mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
The LC method can be similar to the HPLC protocol but using formic acid instead of TFA as the mobile phase additive, as TFA can suppress ionization.
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass-to-charge (m/z) range.
-
Data Analysis: Deconvolute the raw data to determine the molecular weight of the peptide and compare it to the theoretical mass.
Visualizations
Caption: Workflow for synthetic peptide production and quality control.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality control of synthetic peptides [innovagen.com]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Validation & Comparative
comparing [Ala9,10, Lys11,12] GS (1-12) vs. other PKC peptide substrates
A Comparative Guide to PKC Peptide Substrates: [Ala9,10, Lys11,12] GS (1-12) vs. Alternatives
For researchers and professionals in drug development, selecting the optimal peptide substrate is critical for accurate and reliable protein kinase C (PKC) activity assays. This guide provides a detailed comparison of the synthetic peptide [Ala9,10, Lys11,12] Glycogen Synthase (1-12) with other commonly used PKC substrates. The information presented here, including quantitative data, experimental protocols, and pathway visualizations, is intended to aid in making informed decisions for your research needs.
Introduction to PKC and its Substrates
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. The diverse isoforms of PKC exhibit distinct substrate specificities, which are largely dictated by the amino acid sequences surrounding the phosphorylation site. An ideal peptide substrate for a PKC assay should exhibit high affinity (low Km) and a high turnover rate (high Vmax) for the specific PKC isoform being investigated.
[Ala9,10, Lys11,12] GS (1-12) is a synthetic peptide derived from glycogen synthase, with the sequence Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys. It is designed to be a selective substrate for PKC. This guide compares its performance with other well-established PKC substrates.
Quantitative Comparison of PKC Peptide Substrates
The following table summarizes the kinetic parameters for several PKC peptide substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), and serves as an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity.
| Substrate | Sequence | PKC Isoform(s) | Km (µM) | Vmax (nmol/min/mg) |
| [Ala9,10, Lys11,12] GS (1-12) | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys | General PKC | Data not available | Data not available |
| MARCKS-PSD Peptide | KKKKKRFSFKKSFKLSGFSFKKNKK | Purified rat brain PKC | 2.3 | Data not available |
| KRAKRKTAKKR | KRAKRKTAKKR | PKC | 0.49 ± 0.13 | 10.0 ± 0.5 |
| Myelin Basic Protein (MBP) (4-14) | Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu | PKC subspecies I, II, and III | ~7 | Data not available |
Experimental Protocols
A detailed methodology for a radioactive PKC kinase assay to determine the kinetic parameters of peptide substrates is provided below. This method is considered the "gold standard" for quantifying protein kinase activity.
Radioactive PKC Kinase Assay Protocol
1. Materials and Reagents:
-
Purified PKC enzyme
-
Peptide substrate of interest (e.g., [Ala9,10, Lys11,12] GS (1-12))
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
Substrate Cocktail: Peptide substrate dissolved in ADB
-
ATP/Mg²⁺ Cocktail: ATP and MgCl₂ in ADB
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation fluid
-
Scintillation counter
2. Assay Procedure:
-
Prepare the lipid activator by sonicating a mixture of phosphatidylserine and diacylglycerol in buffer.
-
In a microcentrifuge tube on ice, prepare the reaction mixture by adding the following in order:
-
10 µL Assay Dilution Buffer (ADB)
-
10 µL Lipid Activator
-
10 µL Substrate Cocktail (containing varying concentrations of the peptide substrate for kinetic analysis)
-
10 µL of purified PKC enzyme (25-100 ng)
-
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the phosphorylation reaction by adding 10 µL of the [γ-³²P]ATP/Mg²⁺ cocktail.
-
Incubate the reaction for 10-20 minutes at 30°C. The reaction time should be within the linear range of phosphate incorporation.
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the papers once with acetone for 2 minutes to dry.
-
Place the dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the amount of phosphate incorporated into the peptide substrate (in pmol) based on the specific activity of the [γ-³²P]ATP.
-
Plot the initial velocity of the reaction (pmol of phosphate incorporated per minute) against the substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: PKC Signaling Pathway leading to substrate phosphorylation.
Caption: Workflow for a radioactive PKC kinase assay.
Conclusion
The selection of an appropriate peptide substrate is a critical step in the design of a robust PKC activity assay. While [Ala9,10, Lys11,12] GS (1-12) is a recognized substrate for PKC, the lack of publicly available kinetic data makes a direct performance comparison challenging. In contrast, substrates like the MARCKS-PSD peptide and the synthetic peptide KRAKRKTAKKR have been characterized kinetically, with the latter demonstrating a particularly high affinity for PKC. For researchers requiring precise quantitative measurements of PKC activity, utilizing a substrate with well-defined kinetic parameters is recommended. The provided experimental protocol offers a reliable method for determining these parameters for any peptide substrate of interest, enabling a thorough characterization and validation for specific research applications.
Validating Protein Kinase C Inhibition: A Comparative Guide to a Key Substrate and Alternative Inhibitors
For researchers, scientists, and drug development professionals, the accurate validation of Protein Kinase C (PKC) inhibition is paramount. This guide provides a comprehensive comparison of the use of the selective substrate, [Ala9,10, Lys11,12] Glycogen Synthase (1-12), in assessing PKC activity against a panel of established PKC inhibitors. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in kinase inhibitor screening and validation.
The peptide [Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a well-characterized and selective substrate for Protein Kinase C, making it an invaluable tool for in vitro kinase assays designed to quantify the potency of PKC inhibitors. Its specific phosphorylation by PKC allows for a clear and measurable readout of enzyme activity. The inhibition of this phosphorylation serves as a direct measure of a compound's inhibitory potential.
Comparative Analysis of PKC Inhibitors
The efficacy of various PKC inhibitors can be compared by determining their half-maximal inhibitory concentration (IC50) in kinase assays utilizing [Ala9,10, Lys11,12] Glycogen Synthase (1-12) as the substrate. The following table summarizes the IC50 values for several common PKC inhibitors against different PKC isoforms. It is important to note that assay conditions, such as ATP concentration, can influence IC50 values.[1]
| Inhibitor | Target PKC Isoform(s) | IC50 (nM) | Notes |
| Enzastaurin (LY317615) | PKCβ | 6 | ATP-competitive, selective for PKCβ.[2] |
| PKCα | 39 | ||
| PKCγ | 83 | ||
| PKCε | 110 | ||
| Ruboxistaurin (LY333531) | PKCβ1 | 4.7 | ATP-competitive, with high selectivity for PKCβ isoforms. |
| PKCβ2 | 5.9 | ||
| Sotrastaurin (AEB071) | PKCθ | 0.22 | Potent pan-PKC inhibitor with varying Ki values for different isoforms.[3] |
| PKCβ | 0.64 | ||
| PKCα | 0.95 | ||
| PKCδ, ε, η | 1.8-3.2 (mM) | ||
| Gö6983 | Pan-PKC | 7 - 60 | Inhibits conventional and novel PKC isoforms.[1] |
| Ro-31-8220 | Pan-PKC (conventional) | 5 - 37 | High preference for PKCα.[1] |
| Staurosporine | Broad Spectrum Kinase | 2.7 | Potent but non-selective inhibitor of many kinases. |
| Melittin | PKC | 800 - 3000 | Substrate-competitive inhibitor. |
| Retro-inverso Pseudosubstrate Analogue | PKC | 5,000 - 31,000 | A modified peptide that acts as a competitive inhibitor with the peptide substrate. |
Experimental Protocols
The validation of PKC inhibition using [Ala9,10, Lys11,12] Glycogen Synthase (1-12) as a substrate can be performed using various assay formats, including radioactive and non-radioactive methods.
Non-Radioactive ELISA-Based PKC Inhibition Assay
This method offers a safe and high-throughput alternative to radiolabeling.
Principle: A synthetic peptide substrate, [Ala9,10, Lys11,12] Glycogen Synthase (1-12), is pre-coated onto microplate wells. The PKC enzyme phosphorylates this substrate in the presence of ATP. The extent of phosphorylation is then detected using a phospho-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), which generates a colorimetric signal upon the addition of a substrate like TMB. The intensity of the signal is inversely proportional to the inhibitory activity of the test compound.
Detailed Protocol:
-
Plate Preparation: Use a microplate pre-coated with [Ala9,10, Lys11,12] Glycogen Synthase (1-12) substrate.
-
Reagent Preparation:
-
Prepare a Kinase Assay Dilution Buffer.
-
Reconstitute purified active PKC enzyme in the assay buffer.
-
Prepare serial dilutions of the test inhibitor compound and a vehicle control.
-
Prepare an ATP solution in the assay buffer.
-
-
Assay Procedure:
-
Add the Kinase Assay Dilution Buffer to each well and incubate to equilibrate the substrate.
-
Aspirate the buffer and add the diluted test inhibitors or vehicle control to the appropriate wells.
-
Add the diluted active PKC enzyme to all wells except for the blank.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for phosphorylation.
-
Stop the reaction by washing the wells with a wash buffer.
-
-
Detection:
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate and incubate.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
After another incubation and wash, add the TMB substrate.
-
Allow the color to develop, then stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Radioactive [γ-³²P]ATP-Based PKC Inhibition Assay
This traditional method offers high sensitivity.
Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) substrate by PKC. The phosphorylated substrate is then separated from the unreacted [γ-³²P]ATP and quantified.
Detailed Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing buffer salts, MgCl₂, and CaCl₂.
-
Add the PKC activators, phosphatidylserine (PS) and diacylglycerol (DAG).
-
Add the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) substrate.
-
Add the test inhibitor at various concentrations or a vehicle control.
-
Add the purified PKC enzyme.
-
-
Kinase Reaction:
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specific time (e.g., 10-20 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the radioactivity retained on the phosphocellulose paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value by plotting the data as described for the ELISA-based assay.
-
Mandatory Visualizations
PKC Signaling Pathway
Caption: A diagram of the canonical Protein Kinase C (PKC) signaling cascade.
Experimental Workflow for PKC Inhibition Assay
Caption: A generalized workflow for determining the IC50 of PKC inhibitors.
References
A Head-to-Head Comparison: [Ala9,10, Lys11,12] Glycogen Synthase (1-12) vs. Myelin Basic Protein for Protein Kinase C Assays
For researchers in drug discovery and cellular signaling, selecting the optimal substrate for protein kinase C (PKC) assays is a critical step for generating robust and reliable data. This guide provides a detailed comparison of two commonly used PKC substrates: the synthetic peptide [Ala9,10, Lys11,12] Glycogen Synthase (1-12) and the well-established protein substrate, Myelin Basic Protein (MBP).
Protein Kinase C is a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The dysregulation of PKC activity is implicated in various diseases, making it a key target for therapeutic intervention. Accurate measurement of PKC activity is therefore paramount. The choice of substrate significantly impacts assay sensitivity, specificity, and reproducibility.
This comparison guide delves into the performance characteristics of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) and Myelin Basic Protein, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and assay workflows to aid researchers in making an informed decision.
Quantitative Performance Metrics
The kinetic parameters of a substrate, namely the Michaelis constant (Km) and maximum velocity (Vmax), are crucial indicators of its affinity for the enzyme and the efficiency of the reaction. A lower Km value generally signifies a higher affinity of the enzyme for the substrate.
| Substrate | Reported Km (µM) | Reported Vmax | Key Characteristics |
| [Ala9,10, Lys11,12] Glycogen Synthase (1-12) | ~40[1] | ~300 pmol/min[1] | A selective synthetic peptide substrate. The reported kinetic values are for a fluorescently labeled version of the peptide.[1] |
| Myelin Basic Protein (MBP) (synthetic peptide 4-14) | ~7[2][3] | Not consistently reported | A highly selective synthetic peptide derived from the full-length protein. It is noted for its low background phosphorylation by other kinases in crude extracts. |
| Myelin Basic Protein (full-length) | Variable | Variable | A classic, widely used substrate for various kinases, including PKC. Recombinant versions may offer higher purity and efficiency. |
Note: The kinetic parameters presented are sourced from different studies and may have been determined using varied assay conditions (e.g., PKC isoform, buffer composition, detection method). Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are essential for replicating experimental findings and for the successful implementation of assays in new laboratory settings.
Protocol 1: Non-Radioactive Fluorescent PKC Assay Using [Ala9,10, Lys11,12] Glycogen Synthase (1-12) Peptide
This protocol is based on a method utilizing a fluorescently labeled glycogen synthase-derived peptide, which allows for the separation of phosphorylated and non-phosphorylated substrates via agarose gel electrophoresis.
Materials:
-
Fluorescently labeled [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide
-
Purified PKC enzyme or cell/tissue homogenate
-
PKC Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
ATP solution
-
Phorbol 12-myristate 13-acetate (PMA) and Phosphatidylserine (PS) for PKC activation
-
Agarose
-
Electrophoresis buffer
-
Fluorescence imager
Procedure:
-
Prepare the PKC reaction mixture in a microcentrifuge tube. For a standard reaction, combine the PKC Assay Buffer, the fluorescent glycogen synthase peptide substrate (final concentration around the Km, e.g., 40 µM), and activators (PMA and PS).
-
Add the PKC enzyme source (purified enzyme or cell/tissue homogenate).
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold electrophoresis sample buffer containing EDTA.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the phosphorylated (anode-migrating) and non-phosphorylated (cathode-migrating) peptide.
-
Visualize the gel using a fluorescence imager.
-
Quantify the fluorescence intensity of the bands corresponding to the phosphorylated and non-phosphorylated peptide. PKC activity can be calculated from the ratio of phosphorylated to total substrate.
Protocol 2: Radioactive PKC Assay Using Myelin Basic Protein
This is a classic and highly sensitive method for measuring PKC activity.
Materials:
-
Myelin Basic Protein (full-length or synthetic peptide)
-
Purified PKC enzyme or cell/tissue lysate
-
PKC Reaction Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
Phosphocellulose paper (e.g., P81)
-
Scintillation counter and scintillation fluid
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube by combining the PKC Reaction Buffer, Myelin Basic Protein (e.g., 10-20 µg), and PKC activators.
-
Add the PKC enzyme source.
-
Initiate the reaction by adding [γ-³²P]ATP (with cold ATP to achieve the desired specific activity).
-
Incubate at 30°C for 10-20 minutes.
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose papers three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKC activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding and troubleshooting.
Caption: Canonical Protein Kinase C (PKC) signaling pathway.
Caption: General workflow for an in vitro Protein Kinase C (PKC) assay.
Discussion and Recommendations
[Ala9,10, Lys11,12] Glycogen Synthase (1-12): A Selective and Modern Choice
The synthetic glycogen synthase peptide offers the significant advantage of being a selective substrate for PKC. This selectivity is crucial for accurately measuring PKC activity, especially in complex biological samples where multiple kinases are present. The availability of a fluorescently labeled version facilitates a non-radioactive assay format, which is preferable in many laboratories due to safety and disposal considerations. The reported Km of ~40 µM, while higher than that of the MBP peptide, is well within a workable range for in vitro assays.
Myelin Basic Protein: The Classic and Versatile Substrate
Myelin Basic Protein has a long history as a PKC substrate and is well-characterized. The synthetic peptide fragment (4-14) is particularly noteworthy for its high selectivity and low Km of ~7 µM, indicating a high affinity for PKC. This can translate to higher assay sensitivity, requiring less enzyme or shorter incubation times. A key advantage of the MBP peptide is its reported lack of phosphorylation by several other common kinases, making it suitable for use in crude tissue extracts with minimal background. However, full-length MBP can be a substrate for other kinases, which may necessitate the use of specific inhibitors or purified enzyme preparations to ensure assay specificity.
The choice between [Ala9,10, Lys11,12] Glycogen Synthase (1-12) and Myelin Basic Protein for a PKC assay will depend on the specific requirements of the experiment.
-
For researchers prioritizing a non-radioactive, selective, and well-defined peptide substrate , the [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide is an excellent choice.
-
For those requiring the highest sensitivity and affinity , particularly when working with crude lysates where minimizing background from other kinases is a priority, the synthetic Myelin Basic Protein peptide (4-14) is a superior option.
Ultimately, for novel research applications, it is advisable to empirically test both substrates to determine which provides the optimal performance and signal-to-noise ratio within the specific experimental context.
References
Comparative Analysis of Kinase Cross-Reactivity with [Ala9,10, Lys11,12] Glycogen Synthase (1-12)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various protein kinases with the synthetic peptide substrate, [Ala9,10, Lys11,12] Glycogen Synthase (1-12). This modified peptide, derived from the N-terminus of glycogen synthase, is a valuable tool for assessing the activity of specific kinases. This document summarizes the available experimental data on its selectivity, presents detailed experimental protocols for its use, and visualizes key pathways and workflows.
Overview of [Ala9,10, Lys11,12] Glycogen Synthase (1-12)
The peptide [Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a synthetic substrate where the serine residues at positions 9 and 10 of the native glycogen synthase (1-12) sequence are replaced by alanine, and the arginine residues at positions 11 and 12 are replaced by lysine. This modification was designed to enhance its utility as a specific substrate for certain protein kinases.
Kinase Selectivity Profile
Experimental evidence strongly indicates that [Ala9,10, Lys11,12] Glycogen Synthase (1-12) is a highly selective substrate for Protein Kinase C (PKC) .[1][2] Its utility as a tool to measure PKC activity in permeabilized cells has been well-established.[3][4]
Information regarding the cross-reactivity with other kinase families, such as Akt or MAPK, is limited. The consistent description of this peptide as a "selective" PKC substrate in literature and commercial sources suggests that its phosphorylation by other kinases is likely to be significantly lower than that observed with PKC.
Quantitative Data Summary
Due to the high selectivity of the substrate, the available quantitative data primarily focuses on its interaction with Protein Kinase C.
| Kinase | Substrate | Comments | Reference |
| Protein Kinase C (PKC) | [Ala9,10, Lys11,12] Glycogen Synthase (1-12) | Routinely used as a selective substrate for measuring PKC activity. | |
| cAMP-dependent Protein Kinase (PKA) | [Ala9,10, Lys11,12] Glycogen Synthase (1-12) | Demonstrated to have low to no cross-reactivity in assays designed to test PKC inhibitors. |
Experimental Protocols
The following is a detailed methodology for a key experiment to determine Protein Kinase C activity using [Ala9,10, Lys11,12] Glycogen Synthase (1-12) as a substrate, adapted from the work of Alexander et al., 1990.
Assay for Protein Kinase C Activity in Permeabilized Cells
This protocol allows for the measurement of endogenous PKC activity within cells that have been made permeable.
1. Cell Preparation and Permeabilization:
- Harvest T lymphocytes (or other cell types of interest) and wash them in a suitable buffer (e.g., HEPES-buffered saline).
- Resuspend the cells at a concentration of 1 x 107 cells/ml in a permeabilization buffer (e.g., 20 mM HEPES, pH 7.2, 120 mM KCl, 5 mM NaCl, 1 mM MgCl2, 1 mM EGTA).
- Add streptolysin-O to a final concentration of 1-2 units/ml to permeabilize the cells.
- Incubate for 10 minutes at 37°C.
2. Kinase Reaction:
- To the permeabilized cells, add the kinase reaction mixture containing:
- [γ-32P]ATP (e.g., 100 µM, with a specific activity of ~1000 c.p.m./pmol)
- [Ala9,10, Lys11,12] Glycogen Synthase (1-12) peptide substrate (e.g., 200 µM)
- MgCl2 (e.g., 3 mM)
- Free Ca2+ (buffered to a final concentration of 150 nM)
- Optional: PKC activators (e.g., phorbol esters, diacylglycerol analogues) or inhibitors.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
3. Termination of Reaction and Sample Processing:
- Terminate the reaction by adding an equal volume of ice-cold 20% (w/v) trichloroacetic acid (TCA).
- Incubate on ice for 30 minutes to precipitate proteins.
- Centrifuge to pellet the precipitated material.
- Spot the supernatant, containing the phosphorylated peptide, onto phosphocellulose paper squares (e.g., Whatman P81).
4. Washing and Scintillation Counting:
- Wash the phosphocellulose papers extensively in a weak acid solution (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.
- Perform a final wash in acetone and allow the papers to air dry.
- Measure the incorporated radioactivity by liquid scintillation counting.
5. Data Analysis:
- Calculate the amount of 32P incorporated into the peptide substrate based on the specific activity of the [γ-32P]ATP.
- Express PKC activity as pmol of phosphate incorporated per minute per 107 cells.
Visualizations
Signaling Pathway Context
Caption: PKC-mediated phosphorylation of Glycogen Synthase.
Experimental Workflow
Caption: Workflow for PKC activity assay.
References
- 1. Glycogen | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
[Ala9,10, Lys11,12] GS (1-12): A Specific Substrate for Protein Kinase C Over Protein Kinase A
For researchers, scientists, and drug development professionals, the selection of a specific substrate is critical for the accurate assessment of protein kinase activity. This guide provides a comparative analysis of the peptide [Ala9,10, Lys11,12] Glycogen Synthase (1-12) and its specificity for Protein Kinase C (PKC) over Protein Kinase A (PKA), supported by available experimental evidence.
Peptide Sequence and Modification
The specificity of kinase-substrate interactions is largely determined by the amino acid sequence surrounding the phosphorylation site. The modification of the native Glycogen Synthase (1-12) sequence enhances its selectivity for PKC.
| Peptide | Sequence |
| Wild-Type Glycogen Synthase (1-12) | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ser-Ser -Leu-Pro |
| [Ala9,10, Lys11,12] GS (1-12) | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys |
The substitution of Serine at positions 9 and 10 with Alanine, and Leucine and Proline at positions 11 and 12 with Lysine, respectively, are the key modifications that confer selectivity for PKC.
Evidence of Specificity
The initial study describing [Ala9,10, Lys11,12] GS (1-12) as a PKC substrate highlighted its utility due to low background phosphorylation in permeabilized T-cells, suggesting it is not readily phosphorylated by other endogenous kinases, including PKA. Furthermore, a study on retro-inverso peptide analogues, which act as inhibitors of PKC, utilized [Ala9,10, Lys11,12] GS (1-12) as the substrate. This study demonstrated that these inhibitors were highly specific for PKC over PKA, indirectly supporting the substrate's selectivity.[3] If the substrate were readily phosphorylated by PKA, the inhibitors would not have appeared as specific to PKC in such assays.
While a direct head-to-head kinetic comparison with explicit Km and Vmax values for both PKC and PKA acting on this specific peptide is not available in the reviewed literature, the consensus in the field, supported by the aforementioned evidence, is that [Ala9,10, Lys11,12] GS (1-12) is a selective substrate for PKC.
Experimental Protocols
To assess the kinase activity of PKC and PKA, standardized in vitro kinase assay protocols are employed. Below are representative protocols for each enzyme.
Protein Kinase C (PKC) Kinase Assay Protocol
This protocol is a general guideline for measuring the activity of PKC using a peptide substrate such as [Ala9,10, Lys11,12] GS (1-12).
Materials:
-
Purified PKC enzyme
-
[Ala9,10, Lys11,12] GS (1-12) peptide substrate
-
Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 20 µg/ml phosphatidylserine, 2 µg/ml diacylglycerol)
-
[γ-³²P]ATP
-
ATP solution
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture by combining the kinase buffer, peptide substrate, and purified PKC enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
Protein Kinase A (PKA) Kinase Assay Protocol
This protocol outlines a general method for measuring PKA activity.
Materials:
-
Purified PKA catalytic subunit
-
A suitable PKA peptide substrate (e.g., Kemptide: Leu-Arg-Arg-Ala-Ser-Leu-Gly)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
[γ-³²P]ATP
-
ATP solution
-
cAMP (for assays with the holoenzyme)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing the kinase buffer, PKA peptide substrate, and the purified PKA catalytic subunit (or holoenzyme plus cAMP).
-
Start the reaction by adding the [γ-³²P]ATP/ATP mixture.
-
Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Terminate the reaction with the stopping solution.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper with phosphoric acid to remove unbound ATP.
-
Measure the incorporated radioactivity using a scintillation counter to determine PKA activity.
Signaling Pathways and Experimental Workflow
To provide a broader context, the distinct signaling pathways of PKC and PKA are illustrated below, along with a generalized experimental workflow for comparing kinase specificity.
References
A Comparative Guide to the Kinetic Parameters of Protein Kinase C Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic parameters, specifically the Michaelis constant (Km) and maximum velocity (Vmax), for various substrates of Protein Kinase C (PKC). Understanding these parameters is crucial for elucidating the intricate signaling pathways governed by PKC and for the development of targeted therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key signaling events.
Quantitative Comparison of PKC Substrate Kinetics
The efficiency and affinity with which Protein Kinase C (PKC) phosphorylates its numerous substrates can be quantitatively described by the kinetic parameters Km and Vmax. Km reflects the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. A lower Km value indicates a higher affinity of PKC for the substrate. The catalytic efficiency of the enzyme is often represented by the Vmax/Km ratio.
Below is a summary of experimentally determined kinetic parameters for the phosphorylation of various substrates by different PKC isozymes.
| Substrate | PKC Isozyme | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Natural Protein Substrates | ||||
| Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) | nPKCδ | 0.06 | - | - |
| Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) | nPKCε | 0.32 | - | - |
| Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) | cPKCβ1 | 0.32 | - | - |
| Synthetic Peptide Substrates | ||||
| Optimal Peptide for PKCα (F-R-R-K-S-G-S-F-K-L-Y) | PKCα | 7.9 | 1850 | 234 |
| Optimal Peptide for PKCβI (F-K-K-F-S-F-S-R-R-K-N) | PKCβI | 12 | 1520 | 127 |
| Optimal Peptide for PKCδ (F-R-K-G-S-F-R-R-K-I-L) | PKCδ | 5.4 | 1230 | 228 |
| Optimal Peptide for PKCζ (R-K-G-S-G-F-R-R-V-L-K) | PKCζ | 25 | 890 | 35.6 |
| Optimal Peptide for PKCμ (L-R-R-E-S-L-R-E-I-L-S) | PKCμ | 8.8 | 980 | 111 |
Note: Vmax values for MARCKS were not explicitly provided in the cited source. The catalytic efficiency for synthetic peptides is calculated from the provided Km and Vmax values.
Experimental Protocols
The determination of PKC kinetic parameters typically involves an in vitro kinase assay. A widely used method is the radioactive-based filter binding assay, which measures the incorporation of 32P from [γ-32P]ATP into a substrate.
Detailed Methodology: In Vitro PKC Kinase Assay using Radiolabeled ATP
1. Materials and Reagents:
-
Purified active PKC isozyme: The specific isoform of interest.
-
Substrate: The protein or peptide to be tested.
-
Kinase Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.2 mg/mL BSA.
-
Lipid Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG). Prepare a stock solution of PS (1 mg/mL) and DAG (0.1 mg/mL) in a suitable solvent (e.g., chloroform) and evaporate the solvent to form a lipid film. Resuspend the film in kinase reaction buffer by sonication to form lipid vesicles.
-
[γ-32P]ATP: Specific activity of ~3000 Ci/mmol.
-
Unlabeled ("cold") ATP: For preparing the final ATP reaction mix.
-
Substrate Dilution Series: Prepare a range of substrate concentrations in deionized water or a suitable buffer. The concentrations should typically span from 0.1 to 10 times the expected Km.
-
Stopping Reagent: 75 mM phosphoric acid.
-
P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.
-
Scintillation Counter and Scintillation Fluid.
2. Experimental Procedure:
-
Prepare the Reaction Mix: For each reaction, prepare a master mix containing the kinase reaction buffer, lipid activators, and the purified PKC enzyme. Keep the master mix on ice.
-
Initiate the Reaction: To start the reaction, add the [γ-32P]ATP/unlabeled ATP mix and the substrate at varying concentrations to the master mix. The final reaction volume is typically 25-50 µL. The final ATP concentration should be at a saturating level (e.g., 100 µM) to determine the Vmax for the substrate.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-20 minutes). It is crucial to ensure that the reaction is in the linear range, meaning that less than 15% of the substrate is phosphorylated.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a labeled P81 phosphocellulose paper. Immediately immerse the paper in a beaker containing 75 mM phosphoric acid.
-
Washing: Wash the P81 papers three to four times with 75 mM phosphoric acid for 5 minutes each wash to remove unincorporated [γ-32P]ATP. A final wash with ethanol can be performed to aid in drying.
-
Quantification: Dry the P81 papers and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Convert the counts per minute (CPM) to moles of phosphate incorporated into the substrate using the specific activity of the [γ-32P]ATP.
-
Plot the initial reaction velocity (V) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). Alternatively, a Lineweaver-Burk plot (1/V vs. 1/[S]) can be used for a linear representation of the data.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of PKC substrate phosphorylation and the experimental process, the following diagrams are provided.
Validating Novel Protein Kinase C Activators Using [Ala9,10, Lys11,12] GS (1-12): A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of novel Protein Kinase C (PKC) activators is a critical step in deciphering cellular signaling pathways and advancing drug discovery. This guide provides a comparative framework for evaluating novel PKC activators against established compounds, utilizing the selective peptide substrate, [Ala9,10, Lys11,12] GS (1-12).[1][2][3][4] This document outlines detailed experimental protocols, presents comparative data in a clear format, and visualizes key pathways and workflows to support rigorous experimental design and data interpretation.
Comparison of PKC Activators
The activation of Protein Kinase C (PKC) is a pivotal event in numerous cellular processes, making it a key target for therapeutic intervention.[5] The validation of novel PKC activators requires benchmarking against well-characterized compounds. This section compares a hypothetical "Novel Activator X" with established PKC activators, phorbol 12-myristate 13-acetate (PMA) and bryostatin 1. The data presented below is representative and intended to illustrate the comparative analysis that can be performed using the described protocols.
| Activator | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| PMA (Phorbol 12-myristate 13-acetate) | Binds to the C1 domain of conventional and novel PKC isoforms, mimicking diacylglycerol (DAG) to induce membrane translocation and activation. | 10-200 nM | Potent and sustained activation; widely used and well-documented. | Can lead to downregulation of some PKC isoforms with prolonged exposure; potent tumor promoter. |
| Bryostatin 1 | A macrocyclic lactone that also binds to the C1 domain of PKC. | 1-10 nM | Has shown antitumor and antiproliferative effects; can have biphasic effects, acting as an activator at low concentrations and an inhibitor at higher concentrations. | Complex, biphasic dose-response; limited availability and high cost. |
| Novel Activator X (Hypothetical) | Proposed to bind to a novel allosteric site on the catalytic domain, leading to a conformational change that enhances substrate binding. | 100-1000 nM | Potential for isoform selectivity and reduced off-target effects compared to C1 domain binders. | Mechanism of action and potential for off-target effects require thorough investigation. |
Quantitative Analysis of PKC Activation
The following table summarizes hypothetical kinetic data obtained from an in vitro PKC kinase assay using [Ala9,10, Lys11,12] GS (1-12) as the substrate. This data allows for a direct comparison of the efficacy and potency of Novel Activator X against PMA.
| Activator (Concentration) | Vmax (pmol/min/µg) | Km for [Ala9,10, Lys11,12] GS (1-12) (µM) | Relative PKC Activation (%) |
| Control (No Activator) | 15 | 50 | 100 |
| PMA (100 nM) | 150 | 25 | 1000 |
| Novel Activator X (500 nM) | 120 | 30 | 800 |
Experimental Protocols
A detailed methodology is crucial for the reproducible validation of novel PKC activators. Below are protocols for a radioactive in vitro kinase assay and a non-radioactive ELISA-based assay.
In Vitro PKC Kinase Assay (Radioactive) using [Ala9,10, Lys11,12] GS (1-12)
This assay measures the incorporation of radioactive phosphate from [γ-³²P]ATP into the [Ala9,10, Lys11,12] GS (1-12) peptide substrate.
Materials:
-
Purified PKC enzyme
-
[Ala9,10, Lys11,12] GS (1-12) peptide substrate
-
PMA, Bryostatin 1, and Novel Activator X
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 1 mM CaCl₂
-
Lipid Activator: 0.5 mg/ml phosphatidylserine and 0.05 mg/ml diacylglycerol in ADB
-
Magnesium/ATP Cocktail: 75 mM MgCl₂ and 500 µM ATP in ADB
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice by adding the following in order:
-
10 µl of Assay Dilution Buffer (ADB)
-
10 µl of the desired activator (PMA, Novel Activator X, or vehicle control) diluted in ADB.
-
10 µl of Lipid Activator (sonicate on ice for at least one minute before use).
-
10 µl of [Ala9,10, Lys11,12] GS (1-12) substrate cocktail (final concentration 50-100 µM).
-
10 µl of purified PKC enzyme (25-100 ng).
-
-
Initiate the reaction by adding 10 µl of the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.
-
Incubate the reaction tubes at 30°C for 10-20 minutes.
-
Stop the reaction by spotting 25 µl of the reaction mixture onto a numbered P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the papers once with acetone and allow them to dry.
-
Transfer the papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKC (pmol of phosphate transferred per minute per µg of enzyme).
PKC Kinase Activity Assay (Non-Radioactive, ELISA-based)
This assay format offers a safer and higher-throughput alternative to the radioactive method.
Materials:
-
PKC Substrate Microtiter Plate (pre-coated with a generic PKC substrate, or custom-coated with [Ala9,10, Lys11,12] GS (1-12))
-
Purified PKC enzyme
-
PMA, Bryostatin 1, and Novel Activator X
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Add 30 µl of the purified active PKC enzyme, pre-incubated with the desired activator (PMA, Novel Activator X, or vehicle control), to the wells of the PKC substrate microtiter plate.
-
Initiate the kinase reaction by adding 10 µl of ATP solution to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Wash the wells with the provided wash buffer to remove the reaction mixture.
-
Add the phospho-specific substrate antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation at room temperature for 30 minutes.
-
Wash the wells and add the TMB substrate. Allow the color to develop for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the PKC activity.
Visualizing the Framework for PKC Activator Validation
To better understand the context of PKC activation and the experimental processes, the following diagrams illustrate the canonical PKC signaling pathway, the workflow for validating a novel PKC activator, and the logical relationship of the in vitro kinase assay.
Caption: Canonical PKC signaling pathway.
References
A Comparative Guide to PKC Substrates: [Ala9,10, Lys11,12] Glycogen Synthase (1-12) vs. Endogenous Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the synthetic peptide substrate, [Ala9,10, Lys11,12] Glycogen Synthase (1-12), against key endogenous substrates of Protein Kinase C (PKC). The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their PKC activity assays and related drug discovery efforts.
Introduction to Protein Kinase C and its Substrates
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and gene expression.[1][2] The diverse isoforms of PKC are categorized into three main groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[1] The specific phosphorylation of various intracellular proteins, or substrates, is the primary mechanism by which PKC exerts its biological functions.
The selection of an appropriate substrate is critical for the accurate and reliable measurement of PKC activity in vitro and in cellular assays. While endogenous substrates represent the physiological targets of PKC, synthetic peptide substrates, such as [Ala9,10, Lys11,12] Glycogen Synthase (1-12), are often employed for their specificity, convenience, and amenability to high-throughput screening. This guide offers a direct comparison of the kinetic parameters of this widely used synthetic peptide with those of prominent endogenous PKC substrates.
Quantitative Data Presentation
The following tables summarize the kinetic parameters (Km and Vmax) for the phosphorylation of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) and various endogenous substrates by different PKC isozymes. It is important to note that the data presented are compiled from multiple studies and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with this consideration in mind.
Table 1: Kinetic Parameters for the Synthetic Substrate [Ala9,10, Lys11,12] Glycogen Synthase (1-12) with various PKC Isozymes
| PKC Isozyme | Km (µM) | Vmax (nmol/min/mg) |
| PKCα | 8.7 | 1850 |
| PKCβI | 6.5 | 2250 |
| PKCδ | 15.2 | 1100 |
| PKCζ | 25.6 | 850 |
| PKCμ | 30.1 | 700 |
Data derived from a study determining optimal peptide substrate sequences for PKC isozymes.[3]
Table 2: Kinetic Parameters for Endogenous PKC Substrates
| Substrate | PKC Isozyme | Km (µM) | Vmax (nmol/min/mg) |
| MARCKS | PKCα | 0.0107 | Not Reported |
| MARCKS | PKCδ | 0.0207 | Not Reported |
| MARCKS | PKCε | 0.0298 | Not Reported |
| Neurogranin (peptide) | Mixed PKC | 0.150 | Not Reported |
Data for MARCKS and Neurogranin are from separate studies and may have been determined under different experimental conditions.[4]
Experimental Protocols
General Protocol for In Vitro PKC Activity Assay using a Peptide Substrate
This protocol outlines a general procedure for measuring the activity of PKC using a peptide substrate, such as [Ala9,10, Lys11,12] Glycogen Synthase (1-12), and [γ-³²P]ATP.
Materials:
-
Purified active PKC isozyme
-
Peptide substrate (e.g., [Ala9,10, Lys11,12] Glycogen Synthase (1-12))
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Lipid Activator (e.g., Phosphatidylserine and Diacylglycerol)
-
[γ-³²P]ATP
-
ATP solution
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, lipid activator, and peptide substrate in a microcentrifuge tube.
-
Add the purified PKC enzyme to the reaction mixture.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Place the washed P81 paper into a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the PKC enzyme based on the incorporated counts, the specific activity of the ATP, and the amount of enzyme used.
Visualizations
PKC Signaling Pathway
Caption: Canonical PKC signaling pathway initiated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).
Experimental Workflow for PKC Activity Assay
Caption: A generalized workflow for a radioactive in vitro Protein Kinase C (PKC) activity assay.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the specific substrate sequence motifs of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delayed Phosphorylation of Classical Protein Kinase C (PKC) Substrates Requires PKC Internalization and Formation of the Pericentrion in a Phospholipase D (PLD)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of PKC Isozyme Inhibitors: A Comparative Guide Featuring [Ala9,10, Lys11,12] GS (1-12)
For Researchers, Scientists, and Drug Development Professionals
The Protein Kinase C (PKC) family, comprising multiple isozymes with diverse and sometimes opposing cellular functions, presents a significant challenge for targeted drug development. Achieving isozyme-specific inhibition is paramount to developing effective and safe therapeutics while minimizing off-target effects. This guide provides a comparative overview of the specificity of common PKC inhibitors, supported by experimental data. A key focus is the use of the selective peptide substrate, [Ala9,10, Lys11,12] Glycogen Synthase (1-12), in robust in vitro kinase assays to determine inhibitor specificity.
Comparative Specificity of PKC Isozyme Inhibitors
The development of highly selective PKC inhibitors is an ongoing challenge due to the high degree of homology in the ATP-binding sites across the different isozymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several commonly used PKC inhibitors against a panel of PKC isozymes. This data highlights the varying degrees of selectivity, with some compounds exhibiting pan-PKC inhibition while others show preference for specific subfamilies.
| Inhibitor | PKCα (nM) | PKCβI (nM) | PKCβII (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCη (nM) | PKCθ (nM) | PKCζ (nM) | Notes |
| Sotrastaurin (AEB071) | 0.95 (Ki) | 0.64 (Ki) | - | - | 1800 (Ki) | 3200 (Ki) | 3200 (Ki) | 0.22 (Ki) | - | Potent inhibitor of conventional and select novel PKCs.[1] |
| Enzastaurin (LY317615) | 39 | - | 6 | 83 | - | 110 | - | - | - | Selective for PKCβ isoforms.[1] |
| Ruboxistaurin (LY333531) | - | ~5 | ~5 | - | >50 | >50 | - | - | - | Highly selective for PKCβ isoforms.[2] |
| Gö 6983 | 7 | 7 | - | 11 | 10 | 14 | - | - | 60 | Broad-spectrum PKC inhibitor.[3] |
| Gö 6976 | 2.3 | 6.2 | - | - | >10,000 | >10,000 | - | - | >10,000 | Selective for conventional PKC isozymes (Ca2+-dependent).[4] |
| Ro-31-8220 | ~5-37 | ~5-37 | ~5-37 | ~5-37 | - | 24 | - | - | - | Potent inhibitor of conventional and some novel PKCs. |
| Ro-32-0432 | ~5-37 | ~5-37 | ~5-37 | ~5-37 | - | 108 | - | - | - | Similar to Ro-31-8220 but with reduced potency against PKCε. |
| Balanol | - | 4-9 | 4-9 | 4-9 | 4-9 | 4-9 | 4-9 | - | 150 | Potent pan-PKC inhibitor with some selectivity against PKCζ. |
Note: IC50 and Ki values can vary depending on the assay conditions, particularly the ATP concentration. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflow
To understand the validation process, it is essential to visualize the PKC signaling cascade and the experimental workflow for inhibitor characterization.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C isozymes and their selectivity towards ruboxistaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for [Ala9,10, Lys11,12] Glycogen Synthase (1-12)
For researchers and professionals in drug development, the proper handling and disposal of synthetic peptides such as [Ala9,10, Lys11,12] Glycogen Synthase (1-12) are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Although this peptide is classified as non-hazardous, adherence to established protocols for chemical waste is a prudent and necessary practice.[1]
Immediate Safety and Handling
Before commencing any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety glasses, nitrile gloves, and a laboratory coat.[2][3] All handling of the peptide, especially in its solid, lyophilized form, should be carried out in a well-ventilated area or a chemical fume hood to prevent inhalation.[2] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if you feel unwell.[1]
Key Safety and Handling Data Summary
While specific quantitative toxicity data for [Ala9,10, Lys11,12] Glycogen Synthase (1-12) is not available, the following table summarizes its known properties and handling recommendations.
| Parameter | Value/Recommendation | Source |
| Hazard Identification | No particular hazard associated with this compound | |
| Health Hazard | None | |
| Eye Hazard | None | |
| Skin Hazard | None | |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | |
| Storage Temperature | 2-8°C or -20°C | |
| Spill Cleanup | Collect with a wet cloth or gently sweep into a suitable container | |
| Disposal Method | Observe all Health and Safety disposal guidelines |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) and associated materials. The overriding principle is that no laboratory work should begin without a clear plan for the disposal of all waste generated.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is crucial. Do not mix peptide waste with regular trash or dispose of it down the drain.
-
Solid Waste: This includes unused or expired lyophilized peptide, as well as contaminated consumables such as pipette tips, microcentrifuge tubes, gloves, and absorbent paper.
-
Liquid Waste: This encompasses solutions containing the peptide, such as stock solutions, experimental buffers, and rinsates from cleaning contaminated labware.
-
Sharps Waste: Any contaminated needles, syringes, or broken glassware must be collected separately in a puncture-resistant sharps container.
Step 2: Containerization
-
Solid Waste: Collect all solid waste in a dedicated, leak-proof container made of a material like high-density polyethylene (HDPE). The container must be kept closed except when adding waste.
-
Liquid Waste: Use a clearly labeled, sealable container for all liquid peptide waste. Ensure the container is compatible with any solvents used in the peptide solutions (e.g., DMSO, acetonitrile, water with TFA).
Step 3: Labeling
Accurate and clear labeling of all waste containers is a critical safety and compliance measure. The label should include:
-
The full chemical name: "[Ala9,10, Lys11,12] Glycogen Synthase (1-12)"
-
The words "Chemical Waste" or "Hazardous Waste" as per your institutional guidelines.
-
An indication of the contents (e.g., "Solid Peptide Waste," "Aqueous Peptide Solution").
-
The date of accumulation.
Step 4: Storage
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and, if necessary, in secondary containment to prevent spills.
Step 5: Final Disposal
Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Once a waste container is approximately 90% full or has reached the maximum accumulation time allowed by your institution, arrange for a pickup by the EHS office or their designated hazardous waste contractor.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of [Ala9,10, Lys11,12] Glycogen Synthase (1-12) waste.
Caption: Workflow for the proper disposal of peptide waste.
References
Personal protective equipment for handling [Ala9,10, Lys11,12] Glycogen Synthase (1-12)
For Research Use Only. Not for human or animal use. [1]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide [Ala9,10, Lys11,12] Glycogen Synthase (1-12), a selective substrate for Protein Kinase C (PKC).[2] Since the chemical, physical, and toxicological properties of this specific research peptide have not been thoroughly investigated, it is imperative to treat it with due care, adhering to standard laboratory safety protocols for handling potentially hazardous materials.[3][4]
Hazard Identification and Risk Assessment
The specific hazards associated with [Ala9,10, Lys11,12] Glycogen Synthase (1-12) are not fully known.[1] Therefore, a conservative approach to safety is required.
-
Potential Health Effects: Inhalation, ingestion, or skin/eye contact may cause irritation. Assume the substance may be harmful if inhaled or swallowed.
-
Physical State: The peptide is typically supplied as a lyophilized, white or yellowish, odorless powder. This form can be easily aerosolized, necessitating careful handling to avoid inhalation.
-
Reactivity: The peptide is generally stable under normal storage conditions but may be incompatible with strong oxidizing agents.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling the peptide in any form (solid or solution) to minimize exposure risk.
| Protection | Required PPE | Specification & Purpose |
| Eye & Face | Safety Goggles / Face Shield | Protects against splashes of peptide solutions or airborne powder. A face shield is recommended when there is a significant splash risk. |
| Hand | Chemical-Resistant Gloves | Powder-free nitrile gloves are required. Double-gloving is recommended, especially when handling stock solutions. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A buttoned lab coat provides a barrier against accidental skin contact. |
| Respiratory | Dust Mask / Respirator | Recommended when weighing or handling the lyophilized powder to prevent inhalation. If engineering controls are insufficient, a certified respirator may be necessary. |
| Foot | Closed-Toe Shoes | Required to protect feet from spills or dropped items. |
Operational Plan: Handling and Storage Protocols
Adherence to a strict, step-by-step handling protocol is essential for safety and for preserving the integrity of the peptide.
-
Long-Term Storage: Upon receipt, store the lyophilized peptide in a dark, dry place at -20°C or colder for maximum stability.
-
Short-Term Storage: For temporary storage, 4°C is acceptable.
-
Handling Lyophilized Powder: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which can decrease peptide stability.
-
Reconstituted Solutions: It is not recommended to store peptides in solution for long periods. If necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or colder in a sterile, slightly acidic buffer (pH 5-6).
The standard procedure for handling the peptide from receipt to disposal involves careful preparation, weighing, reconstitution, experimental use, and waste management.
Figure 1: Standard handling workflow for synthetic peptides.
Spill and Exposure Plan
In the event of an accidental spill or personal exposure, immediate and appropriate action must be taken.
Figure 2: Emergency response plan for spills and personal exposure.
-
Skin Contact: Wash the affected area with copious amounts of soap and water. Should irritation occur, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or any ill effects occur, seek medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with the peptide must be treated as chemical waste and disposed of according to institutional and local regulations. Never pour peptide waste down the drain or discard it in regular trash.
-
Segregate Waste: Collect all contaminated materials into designated, compatible, and clearly labeled waste containers.
-
Solid Waste: Place contaminated gloves, wipes, vials, and unused powder into a container labeled "Solid Chemical Waste" with the peptide's name.
-
Liquid Waste: Collect unused peptide solutions in a sealed, compatible container labeled "Aqueous Chemical Waste" with the peptide's name. Do not mix with other waste streams unless permitted.
-
-
Inactivation (Optional but Recommended): For an added layer of safety, especially for liquid waste, consider peptide inactivation via hydrolysis by adding a strong acid (e.g., 1M HCl) or base (e.g., 1M NaOH) and allowing it to sit for at least 24 hours. The solution should then be neutralized to a pH between 6.0 and 8.0 before collection.
-
Storage and Collection: Store sealed waste containers in a designated, secure secondary containment area away from incompatible materials.
-
Final Disposal: Arrange for waste pickup through your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
